molecular formula C19H20O6 B15137543 d-Laserpitin

d-Laserpitin

Cat. No.: B15137543
M. Wt: 344.4 g/mol
InChI Key: QPLSCFLMIOADPA-LNUYWUECSA-N
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Description

d-Laserpitin has been reported in Peucedanum japonicum and Angelica keiskei with data available.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1

InChI Key

QPLSCFLMIOADPA-LNUYWUECSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Source of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the natural origins of d-Laserpitin, tailored for researchers, scientists, and professionals in drug development. It details the botanical sources, concentration of the compound, methodologies for its extraction and isolation, and insights into its biological activities and potential signaling pathways.

Primary Natural Source

This compound is a sesquiterpene lactone predominantly found in plants belonging to the genus Laserpitium. The primary species identified as a significant source of this compound is Laserpitium latifolium .[1][2][3][4] Another species within the same genus, Laserpitium siler, is also known to contain a variety of sesquiterpene lactones, making it a potential, though less documented, source of this compound.[5][6]

Quantitative Analysis of this compound

Research has been conducted to quantify the concentration of this compound in its natural sources. The underground parts of Laserpitium latifolium have been found to contain a notable amount of this compound. The concentration data from a key study is summarized in the table below.

Plant SpeciesPlant PartCompoundConcentration (mg/g of dry weight)
Laserpitium latifoliumUnderground PartsThis compound 17.69
Laserpitium latifoliumUnderground PartsAcetyldesoxodehydrolaserpitin1.02
Laserpitium latifoliumUnderground PartsLaserin0.72
Laserpitium latifoliumUnderground PartsLatifolon0.64

Table 1: Concentration of this compound and other isolated compounds from the underground parts of Laserpitium latifolium.[1]

Experimental Protocols

The extraction and isolation of this compound from Laserpitium latifolium involve a series of steps designed to separate the compound from other plant metabolites. The general methodology is outlined below.

3.1. Plant Material and Extraction

  • Collection and Preparation : The underground parts of Laserpitium latifolium are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : A chloroform (B151607) extract of the powdered underground parts is prepared.[2][3][4] This process is designed to isolate non-polar to moderately polar compounds, including sesquiterpene lactones like this compound.

3.2. Isolation and Purification

Following extraction, the crude chloroform extract undergoes further separation and purification steps to isolate this compound. While specific details of the chromatographic techniques can vary, a general workflow is as follows:

  • Chromatographic Separation : The crude extract is subjected to column chromatography, often using silica (B1680970) gel as the stationary phase.

  • Elution : A gradient of solvents with increasing polarity is used to elute the compounds from the column. Fractions are collected at regular intervals.

  • Fraction Analysis : The collected fractions are analyzed using techniques such as Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification : Fractions rich in this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a diagram illustrating the general workflow for the extraction and isolation of this compound.

Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Structural Analysis plant Underground parts of Laserpitium latifolium drying Air Drying plant->drying grinding Grinding to Powder drying->grinding extraction Chloroform Extraction grinding->extraction crude_extract Crude Chloroform Extract extraction->crude_extract column_chroma Column Chromatography crude_extract->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection tlc TLC Analysis fraction_collection->tlc hplc Preparative HPLC tlc->hplc pure_compound Pure this compound hplc->pure_compound analysis NMR & MS Spectroscopy pure_compound->analysis

Extraction and Isolation Workflow for this compound.

Biological Activity and Signaling Pathways

This compound and other daucane esters isolated from Laserpitium species have demonstrated various biological activities, including cytotoxic effects against cancer cell lines.[1][2][3][4] The molecular mechanisms underlying these activities are an area of active research.

Studies on daucane esters from Laserpitium latifolium have indicated their potential to inhibit pro-inflammatory pathways. Specifically, these compounds have been shown to affect the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.[7] These pathways are crucial regulators of inflammation and cell proliferation, and their modulation by this compound could explain its observed bioactivities.

The diagram below illustrates a simplified representation of the potential involvement of this compound in modulating the NF-κB signaling pathway.

Signaling_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition stimulus e.g., TNF-α IKK IKK Complex stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB degrades NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active releases nucleus Nucleus NFkappaB_active->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription initiates dLaserpitin This compound dLaserpitin->IKK inhibits?

Potential Modulation of the NF-κB Pathway by this compound.

References

The intricate biosynthetic route of pyranocoumarins in the plant kingdom: a technical guide for researchers.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of pyranocoumarins in plants, targeting researchers, scientists, and professionals in drug development. The document delves into the core biochemical pathways, key enzymatic players, and regulatory mechanisms that govern the production of these pharmacologically significant secondary metabolites. This guide summarizes quantitative data, details experimental protocols, and provides visual representations of the biosynthetic and related pathways to facilitate a deeper understanding and further research in this field.

Introduction to Pyranocoumarins

Pyranocoumarins are a class of plant secondary metabolites characterized by a coumarin (B35378) nucleus fused to a pyran ring. These compounds are predominantly found in a limited number of plant families, including Apiaceae and Rutaceae[1][2]. They exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties, making them promising candidates for drug discovery and development[1][2]. The biosynthesis of these complex molecules originates from the general phenylpropanoid pathway, diverging into a specialized branch leading to the formation of the characteristic pyranocoumarin (B1669404) scaffold[1]. Understanding this intricate pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds.

The Biosynthetic Pathway of Pyranocoumarins

The journey to pyranocoumarins begins with the ubiquitous plant metabolite, L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate for various classes of secondary metabolites. The pathway then branches off towards the synthesis of simple coumarins, with umbelliferone (B1683723) being the key precursor for all pyranocoumarins[1].

The formation of the pyran ring is the defining feature of pyranocoumarin biosynthesis and is catalyzed by two main classes of enzymes: prenyltransferases (PTs) and cytochrome P450 monooxygenases (CYPs)[3]. Prenyltransferases are responsible for the addition of a prenyl group to the umbelliferone core, creating either linear or angular precursors. Subsequently, cytochrome P450 enzymes catalyze the cyclization of these prenylated intermediates to form the final pyranocoumarin structure[3].

Visualization of the Pyranocoumarin Biosynthesis Pathway

The following diagram illustrates the core steps in the biosynthesis of pyranocoumarins, from the central precursor umbelliferone to the formation of linear and angular pyranocoumarins.

Pyranocoumarin Biosynthesis Pathway Umbelliferone Umbelliferone Prenyltransferase Prenyltransferase (PT) Umbelliferone->Prenyltransferase DMAPP Dimethylallyl Diphosphate (B83284) (DMAPP) DMAPP->Prenyltransferase Demethylsuberosin (B190953) Demethylsuberosin (Linear Precursor) Prenyltransferase->Demethylsuberosin C6-prenylation Osthenol Osthenol (Angular Precursor) Prenyltransferase->Osthenol C8-prenylation CYP_linear Cytochrome P450 (Cyclase) Demethylsuberosin->CYP_linear CYP_angular Cytochrome P450 (Cyclase) Osthenol->CYP_angular Linear_Pyranocoumarin Linear Pyranocoumarin (e.g., Xanthyletin) CYP_linear->Linear_Pyranocoumarin Angular_Pyranocoumarin Angular Pyranocoumarin (e.g., Seselin) CYP_angular->Angular_Pyranocoumarin

Core pyranocoumarin biosynthetic pathway.

Quantitative Data on Key Biosynthetic Components

The efficiency and regulation of the pyranocoumarin biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. This section presents a summary of the available quantitative data.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of key enzymes involved in coumarin and pyranocoumarin biosynthesis. It is important to note that much of the detailed kinetic analysis has been performed on human cytochrome P450 enzymes due to their role in drug metabolism, and further research is needed to fully characterize the plant-specific enzymes.

EnzymeSubstrateKm (µM)Vmax/kcatPlant/OrganismReference
Prenyltransferase (PsPT1)Umbelliferone2.7 ± 0.6-Pastinaca sativa[4]
Dimethylallyl Diphosphate (DMAPP)5 ± 1-Pastinaca sativa[4]
Bergaptol 5-O-geranyltransferaseBergaptol140-Citrus limon[5]
Geranyl Diphosphate (GPP)9-Citrus limon[5]
Human Cytochrome P450 2A6Coumarin-7.5 s⁻¹ (reduction rate)Homo sapiens[6]
Human Cytochrome P450 1B13-(4-Acetoxyphenyl)-6-chlorocoumarin-53 mL/(min·mol CYP)Homo sapiens[7]
Human Cytochrome P450 1A13-(4-Acetoxyphenyl)-6-chlorocoumarin-16 mL/(min·mol CYP)Homo sapiens[7]
Human Cytochrome P450 1A23-(4-Acetoxyphenyl)-6-chlorocoumarin-0.6 mL/(min·mol CYP)Homo sapiens[7]
Metabolite Concentrations

The concentration of pyranocoumarins and their precursors can vary significantly between plant species, tissues, and in response to environmental stimuli. The table below provides examples of pyranocoumarin concentrations found in different plant materials.

CompoundPlant SpeciesTissueConcentrationReference
Praeruptorin APeucedanum praeruptorumRoot~1.5 mg/g DW (unbolted)[8]
Praeruptorin BPeucedanum praeruptorumRoot~1.0 mg/g DW (unbolted)[8]
Praeruptorin EPeucedanum praeruptorumRoot~0.8 mg/g DW (unbolted)[8]
XanthyletinCitrus sinensisSeedlingNot specified[9]
SeselinCitrus sinensisSeedlingNot specified[9]
8-Methoxypsoralen (8-MOP)Angelica archangelicaFruit0.016 to 11.468 mg/g DW[10]
5-Methoxypsoralen (5-MOP)Angelica archangelicaFruit0.016 to 11.468 mg/g DW[10]
IsopimpinellinAngelica archangelicaFruit0.016 to 11.468 mg/g DW[10]
Gene Expression Levels

The expression of genes encoding biosynthetic enzymes is a critical point of regulation. Elicitors such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been shown to modulate the expression of genes in related secondary metabolite pathways.

GeneTreatmentFold Change in ExpressionPlant SpeciesReference
Cheilanthifoline synthase (CFS)Methyl Jasmonate (48h)7.28Chelidonium majus[11]
Stylopine synthase (STS)Methyl Jasmonate (48h)-Chelidonium majus[11]
Tetrahydroprotoberberine N-methyltransferase (TNMT)Methyl Jasmonate (48h)7.21Chelidonium majus[11]
TkCPT5Methyl JasmonateSignificant increaseTaraxacum kok-saghyz[12]
TkCPT6Methyl JasmonateSignificant increaseTaraxacum kok-saghyz[12]
FNTALipopolysaccharide (LPS)UpregulatedHuman Gingival Fibroblasts[13]
PGGT1BLipopolysaccharide (LPS)UpregulatedHuman Gingival Fibroblasts[13]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the pyranocoumarin biosynthesis pathway.

Prenyltransferase Activity Assay

This protocol describes the in vitro assay for determining the activity of prenyltransferases involved in the C- or O-prenylation of umbelliferone.

Materials:

  • Microsomal fraction or purified recombinant prenyltransferase.

  • Umbelliferone (substrate).

  • Dimethylallyl diphosphate (DMAPP) or Geranyl diphosphate (GPP) (prenyl donor).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • MgCl₂.

  • Stop solution (e.g., 3 M HCl or ethyl acetate).

  • HPLC system with a C18 column and UV or fluorescence detector.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, MgCl₂, and the enzyme preparation.

  • Add the prenyl donor (DMAPP or GPP) to the reaction mixture.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding umbelliferone.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction by adding the stop solution.

  • Extract the products with an organic solvent like ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

  • Analyze the products by HPLC, comparing the retention times and UV spectra with authentic standards of prenylated umbelliferones (demethylsuberosin and osthenol).

  • Quantify the product formation based on a standard curve.

Cytochrome P450 Enzyme Assay

This protocol outlines a general method for assaying the activity of cytochrome P450 enzymes involved in the cyclization of prenylated coumarins.

Materials:

  • Microsomal fraction or purified recombinant cytochrome P450 and its reductase partner.

  • Prenylated coumarin substrate (e.g., demethylsuberosin or osthenol).

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Stop solution (e.g., acetonitrile (B52724) or perchloric acid).

  • HPLC-MS/MS system for product identification and quantification.

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the enzyme preparation (microsomes or reconstituted P450/reductase system).

  • Add the prenylated coumarin substrate.

  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction for a defined period (e.g., 15-60 minutes) at the optimal temperature.

  • Terminate the reaction by adding the stop solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC-MS/MS to identify and quantify the pyranocoumarin products.

Quantification of Pyranocoumarins in Plant Tissues by HPLC

This protocol details the extraction and quantification of pyranocoumarins from plant material.

Materials:

  • Fresh or dried plant tissue.

  • Extraction solvent (e.g., methanol, ethanol, or acetone).

  • Homogenizer or sonicator.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC system with a C18 column and a UV or DAD detector.

  • Pyranocoumarin standards (e.g., xanthyletin, seselin).

Procedure:

  • Grind the plant tissue to a fine powder.

  • Extract a known weight of the powdered tissue with the extraction solvent using methods like maceration, sonication, or Soxhlet extraction[14].

  • Centrifuge the extract to remove solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject a known volume of the filtered extract into the HPLC system.

  • Separate the compounds using a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water).

  • Detect the pyranocoumarins at their maximum absorbance wavelength (typically around 320-350 nm).

  • Identify the peaks by comparing their retention times and UV spectra with those of the authentic standards.

  • Quantify the pyranocoumarins using a calibration curve prepared with the standards.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of pyranocoumarin biosynthesis genes.

Materials:

  • Plant tissue.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcription kit.

  • qPCR instrument.

  • SYBR Green or TaqMan probe-based qPCR master mix.

  • Gene-specific primers for the target and reference genes.

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Design and validate gene-specific primers for the target biosynthetic genes and suitable reference genes.

  • Perform qPCR using the cDNA as a template, the gene-specific primers, and a qPCR master mix.

  • The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension[15].

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes[16].

Regulatory Mechanisms and Signaling

The biosynthesis of pyranocoumarins is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and feedback inhibition of enzymes. Environmental cues such as pathogen attack and UV radiation can induce the accumulation of these defense-related compounds. Signaling molecules like jasmonates and salicylates are known to play a crucial role in mediating these responses, often leading to the upregulation of genes in the phenylpropanoid and coumarin-specific pathways[11].

Experimental Workflow for Studying Elicitor Effects

The following diagram outlines a typical workflow for investigating the effect of elicitors on pyranocoumarin biosynthesis.

Elicitor_Response_Workflow Plant_Material Plant Material (e.g., cell culture, seedlings) Elicitor_Treatment Elicitor Treatment (e.g., MeJA, SA, UV) Plant_Material->Elicitor_Treatment Time_Course_Sampling Time-Course Sampling Elicitor_Treatment->Time_Course_Sampling Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Time_Course_Sampling->Metabolite_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR, RNA-Seq) Time_Course_Sampling->Gene_Expression_Analysis Data_Integration Data Integration and Pathway Analysis Metabolite_Analysis->Data_Integration Gene_Expression_Analysis->Data_Integration

Workflow for studying elicitor-induced pyranocoumarin biosynthesis.

Conclusion

The biosynthesis of pyranocoumarins is a specialized branch of the phenylpropanoid pathway, involving a series of enzymatic reactions catalyzed by prenyltransferases and cytochrome P450 monooxygenases. This technical guide has provided an in-depth overview of this pathway, including quantitative data, detailed experimental protocols, and visual representations to aid researchers in their exploration of these fascinating and pharmacologically important molecules. Further research is warranted to fully elucidate the regulatory networks controlling pyranocoumarin biosynthesis and to explore the full potential of these compounds in drug development. The methodologies and data presented herein serve as a valuable resource for advancing our understanding and utilization of plant-derived pyranocoumarins.

References

An In-Depth Technical Guide on the Putative Biosynthetic Pathway of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Laserpitin, an angular pyranocoumarin (B1669404) found in plants of the Apiaceae family, has garnered interest for its potential biological activities. Understanding its biosynthetic origin is crucial for metabolic engineering and synthetic biology approaches aimed at its sustainable production. This technical guide delineates a putative biosynthetic pathway for this compound, constructed from established principles of phenylpropanoid and pyranocoumarin biosynthesis. The proposed pathway commences with the general phenylpropanoid pathway, leading to the key intermediate umbelliferone (B1683723). Subsequent C8-prenylation, cyclization, and a series of tailoring reactions, including hydroxylation and esterification with angelic acid, are detailed. This guide provides a comprehensive overview of the proposed enzymatic steps, summaries of relevant quantitative data from homologous systems, detailed experimental protocols for key enzyme assays, and a visual representation of the biosynthetic network.

Introduction

This compound is a naturally occurring pyranocoumarin, a class of compounds characterized by a coumarin (B35378) core fused to a pyran ring. Specifically, it is an angular pyranocoumarin, a structural feature determined by the initial position of prenylation on the coumarin scaffold. These compounds are predominantly found in the plant families Apiaceae and Rutaceae and are known to exhibit a range of biological activities. The biosynthesis of pyranocoumarins is a branch of the broader phenylpropanoid pathway, a major route for the production of a vast array of plant secondary metabolites. This guide presents a putative biosynthetic pathway for this compound, integrating knowledge from studies on coumarin and isoprenoid biosynthesis to provide a foundational framework for future research and biotechnological applications.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into four main stages:

  • Formation of the Coumarin Core: Biosynthesis of the central coumarin intermediate, umbelliferone, via the general phenylpropanoid pathway.

  • Formation of the Angular Pyranocoumarin Skeleton: C8-prenylation of umbelliferone followed by oxidative cyclization to form the characteristic angular pyran ring.

  • Biosynthesis of the Angelic Acid Moiety: Formation of angeloyl-CoA, the activated form of angelic acid, which is required for the final esterification step.

  • Tailoring Reactions: Hydroxylation and subsequent esterification of the pyranocoumarin intermediate with angeloyl-CoA to yield this compound.

Stage 1: Biosynthesis of Umbelliferone

The pathway begins with the amino acid L-phenylalanine, which is converted to umbelliferone through a series of enzymatic reactions characteristic of the phenylpropanoid pathway.

  • Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

  • Step 2: C4-Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

  • Step 3: Coenzyme A Ligation. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.

  • Step 4: C2'-Hydroxylation. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) introduces a hydroxyl group at the C2' position of p-coumaroyl-CoA.

  • Step 5: Isomerization and Lactonization. The resulting 2',4'-dihydroxycinnamoyl-CoA undergoes a trans-cis isomerization of the side chain, followed by spontaneous or enzyme-catalyzed lactonization to form the coumarin ring of umbelliferone.

Stage 2: Formation of the Angular Pyranocoumarin Skeleton

The formation of the angular pyran ring of this compound is initiated by the prenylation of umbelliferone at the C8 position.

  • Step 6: C8-Prenylation. An umbelliferone 8-prenyltransferase (U8PT), a membrane-bound enzyme, catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C8 position of umbelliferone, yielding osthenol (B192027).

  • Step 7: Oxidative Cyclization. A cytochrome P450 monooxygenase, acting as an osthenol cyclase, is proposed to catalyze the oxidative cyclization of the prenyl group to form the dihydropyran ring, resulting in (+)-columbianetin.

Stage 3: Biosynthesis of Angeloyl-CoA

The angelic acid ester moiety of this compound is derived from the branched-chain amino acid L-isoleucine, which is converted to its activated form, angeloyl-CoA.

  • Step 8: Conversion of L-Isoleucine. L-Isoleucine is converted through a series of enzymatic steps (transamination, oxidative decarboxylation, dehydrogenation) to tigloyl-CoA.

  • Step 9: Isomerization. An isomerase is proposed to catalyze the conversion of tigloyl-CoA to angeloyl-CoA, the cis isomer.

Stage 4: Tailoring Reactions

The final steps in the biosynthesis of this compound involve hydroxylation and esterification of the pyranocoumarin intermediate.

  • Step 10: Hydroxylation. A specific hydroxylase, likely a cytochrome P450 monooxygenase, hydroxylates the (+)-columbianetin backbone at a specific position to form a diol intermediate.

  • Step 11: Acylation. An angeloyl-CoA:pyranocoumarin acyltransferase catalyzes the transfer of the angeloyl group from angeloyl-CoA to one of the hydroxyl groups on the pyranocoumarin intermediate, yielding this compound.

Quantitative Data Summary

Quantitative data for the specific enzymes in the this compound pathway are not yet available. The following tables summarize kinetic parameters for homologous enzymes from other plant species that catalyze analogous reactions. This data provides a valuable reference for estimating the catalytic efficiencies of the putative enzymes in this compound biosynthesis.

Table 1: Kinetic Parameters of Enzymes in the Phenylpropanoid Pathway

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
PALPetroselinum crispumL-Phenylalanine322758.6 x 106
C4HHelianthus tuberosustrans-Cinnamic acid1.30.231.8 x 105
4CLArabidopsis thalianap-Coumaric acid131.31.0 x 105

Table 2: Kinetic Parameters of Prenyltransferases

EnzymeSource OrganismSubstrate(s)Km (µM)Reference
PsPT2 (Umbelliferone 8-prenyltransferase)Pastinaca sativaUmbelliferone10 ± 1[1]
DMAPP7.6 ± 0.8[1]
SfN8DT-1 (Naringenin 8-prenyltransferase)Sophora flavescensNaringenin23
DMAPP69

Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases in Coumarin Metabolism

EnzymeSource OrganismSubstrateKm (µM)Vmax (pmol/min/pmol P450)Reference
CYP71AZ4 (Psoralen 8-hydroxylase)Pastinaca sativaPsoralen2.5 ± 0.31.8 ± 0.1
Human CYP2A6Homo sapiensCoumarin (for 7-hydroxylation)0.5 - 2.5-
Rat Liver MicrosomesRattus norvegicusCoumarin (for 3,4-epoxidation)38.9-[2]

Table 4: Kinetic Parameters of Acyltransferases

EnzymeSource OrganismAcyl DonorAcyl AcceptorKm (µM)Reference
DAT (Deacetylvindoline 4-O-acetyltransferase)Catharanthus roseusAcetyl-CoADeacetylvindoline7.1
HCBT (Anthranilate N-hydroxycinnamoyl/benzoyltransferase)Dianthus caryophyllusp-Coumaroyl-CoAAnthranilate20

Note: Data for an angeloyl-CoA:pyranocoumarin acyltransferase is not currently available. The enzymes listed catalyze similar transfer reactions.

Experimental Protocols

This section provides detailed methodologies for the key enzyme assays relevant to the putative this compound biosynthetic pathway. These protocols are based on established methods for homologous enzymes and can be adapted for the characterization of the specific enzymes from this compound-producing plants.

Umbelliferone 8-Prenyltransferase (U8PT) Assay

Objective: To determine the activity of U8PT by measuring the formation of osthenol from umbelliferone and DMAPP.

Materials:

  • Microsomal preparation containing the putative U8PT.

  • Umbelliferone stock solution (in DMSO).

  • Dimethylallyl pyrophosphate (DMAPP) stock solution (in assay buffer).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT.

  • Stop Solution: Ethyl acetate (B1210297).

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay Buffer (to a final volume of 100 µL).

    • Umbelliferone (final concentration 50 µM).

    • DMAPP (final concentration 200 µM).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the microsomal preparation (containing ~50 µg of total protein).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Resuspend the residue in 50 µL of methanol.

  • Analyze 20 µL of the sample by HPLC-UV, monitoring at a wavelength of ~320 nm.

  • Quantify the osthenol product by comparing its peak area to a standard curve of authentic osthenol.

Cytochrome P450 (Osthenol Cyclase) Assay

Objective: To measure the activity of the putative osthenol cyclase by monitoring the conversion of osthenol to (+)-columbianetin.

Materials:

  • Microsomal preparation containing the putative CYP450 and its cognate NADPH-cytochrome P450 reductase.

  • Osthenol stock solution (in DMSO).

  • NADPH stock solution (in assay buffer).

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA.

  • Stop Solution: Acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay Buffer (to a final volume of 200 µL).

    • Microsomal preparation (containing ~100 µg of total protein).

    • Osthenol (final concentration 20 µM).

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Analyze the formation of (+)-columbianetin using a suitable LC-MS/MS method with multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Angeloyl-CoA:Pyranocoumarin Acyltransferase Assay

Objective: To determine the activity of the putative acyltransferase by measuring the formation of the angeloyl ester of the pyranocoumarin intermediate.

Materials:

  • Partially purified enzyme preparation containing the putative acyltransferase.

  • Pyranocoumarin diol intermediate (substrate).

  • Angeloyl-CoA (synthesized enzymatically or chemically).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0).

  • Stop Solution: 10% formic acid in methanol.

  • LC-MS/MS system.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay Buffer (to a final volume of 50 µL).

    • Pyranocoumarin diol substrate (final concentration 100 µM).

    • Angeloyl-CoA (final concentration 200 µM).

  • Pre-warm the mixture to 30°C for 3 minutes.

  • Start the reaction by adding the enzyme preparation.

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Centrifuge at 13,000 x g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Monitor the formation of the this compound product using an LC-MS/MS method optimized for its detection.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

d_Laserpitin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pyranocoumarin Angular Pyranocoumarin Formation cluster_angelic_acid Angelic Acid Biosynthesis cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H, Isomerization, Lactonization Osthenol Osthenol Umbelliferone->Osthenol U8PT (+)-Columbianetin (+)-Columbianetin Osthenol->(+)-Columbianetin CYP450 (Osthenol Cyclase) Pyranocoumarin diol Pyranocoumarin diol (+)-Columbianetin->Pyranocoumarin diol CYP450 (Hydroxylase) L-Isoleucine L-Isoleucine Tigloyl-CoA Tigloyl-CoA L-Isoleucine->Tigloyl-CoA Multi-step Angeloyl-CoA Angeloyl-CoA Tigloyl-CoA->Angeloyl-CoA Isomerase This compound This compound Angeloyl-CoA->this compound Pyranocoumarin diol->this compound Acyltransferase

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for U8PT Assay

U8PT_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Umbelliferone, DMAPP) B Pre-incubate at 30°C A->B C Initiate with Microsomes B->C D Incubate at 30°C C->D E Stop with Ethyl Acetate D->E F Vortex & Centrifuge E->F G Collect & Evaporate Supernatant F->G H Resuspend in Methanol G->H I HPLC-UV Analysis H->I

Caption: Workflow for the umbelliferone 8-prenyltransferase (U8PT) assay.

Conclusion

The putative biosynthetic pathway of this compound presented in this technical guide provides a robust framework for initiating molecular and biochemical investigations into its formation. By leveraging knowledge from related pathways, key enzymatic steps have been proposed, offering targets for gene discovery and functional characterization. The provided quantitative data from homologous systems and detailed experimental protocols will serve as valuable resources for researchers aiming to elucidate this pathway and engineer its production in heterologous systems. Further research is required to isolate and characterize the specific enzymes from this compound-producing plants to validate and refine this proposed pathway.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of d-Laserpitin, a sesquiterpenoid natural product. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex sesquiterpenoid characterized by a guaianolide-type skeleton. Its molecular formula is C₂₅H₃₈O₇, and it has a molecular weight of 450.57 g/mol .[1] The systematic IUPAC name for this compound is [(3R,3aS,4S,6R,8S,8aS)-3,6-dihydroxy-6,8a-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-oxo-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] (Z)-2-methylbut-2-enoate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₃₈O₇PubChem[1]
Molecular Weight450.57 g/mol PubChem[1]
IUPAC Name[(3R,3aS,4S,6R,8S,8aS)-3,6-dihydroxy-6,8a-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-oxo-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] (Z)-2-methylbut-2-enoatePubChem[1]
CAS Number7067-12-1PubChem[1]

Stereochemistry

The stereochemistry of this compound is explicitly defined by its IUPAC name, indicating the presence of multiple chiral centers. The absolute configurations of these stereocenters are designated as 3R, 3aS, 4S, 6R, 8S, and 8aS. This specific three-dimensional arrangement of atoms is crucial for its biological activity and is a key consideration in any synthetic or medicinal chemistry efforts.

The "d" in this compound historically refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right. However, the definitive stereochemical description is provided by the Cahn-Ingold-Prelog (R/S) notation for each stereocenter.

Spectroscopic Data for Structural Elucidation

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity within the molecule.

Table 2: Representative ¹H NMR Data for a Sesquiterpenoid of the Guaianolide Class (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12.50m
H-2α1.80m
H-2β2.10m
H-34.10d8.0
H-45.50t9.0
............
H-14 (CH₃)1.25s
H-15 (CH₃)1.10d7.0

Note: This table is a template and does not represent the actual experimental data for this compound.

Table 3: Representative ¹³C NMR Data for a Sesquiterpenoid of the Guaianolide Class (in CDCl₃)

PositionChemical Shift (δ) ppm
C-145.0
C-228.5
C-375.0
C-4140.0
C-550.0
......
C-14 (CH₃)20.0
C-15 (CH₃)18.0
C=O (lactone)175.0

Note: This table is a template and does not represent the actual experimental data for this compound.

Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is used to determine the elemental composition of a molecule by providing a highly accurate mass measurement.

Table 4: Representative High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zMeasured m/z
ESI+[M+H]⁺451.2690451.2695
ESI+[M+Na]⁺473.2510473.2513

Note: This table is a template and does not represent the actual experimental data for this compound.

Experimental Protocols for Structural Elucidation

The determination of the chemical structure and stereochemistry of a natural product like this compound follows a well-established workflow.

Isolation and Purification

This compound would first be isolated from its natural source (e.g., plants of the Laserpitium genus) through solvent extraction followed by various chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) until a pure compound is obtained.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz).

  • 2D NMR: A suite of 2D NMR experiments is performed to establish structural connectivity:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis: The solution is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) typically using electrospray ionization (ESI). The instrument is calibrated to ensure high mass accuracy. The resulting data provides the exact mass of the molecule, from which the elemental composition can be determined.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

  • Crystallization: The pure compound is crystallized from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, ultimately providing a 3D model of the molecule with precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that this compound may modulate. The biological activity and mechanism of action for this particular compound appear to be an area requiring further research.

The logical workflow for the structural elucidation of a natural product like this compound is a systematic process.

structure_elucidation_workflow cluster_extraction Extraction & Isolation cluster_structure Structure Determination cluster_stereo Stereochemical Analysis start Natural Source (e.g., Plant Material) extraction Solvent Extraction start->extraction chromatography Chromatographic Purification (CC, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms High-Resolution Mass Spectrometry (HR-MS) pure_compound->ms xray Single-Crystal X-ray Crystallography pure_compound->xray planar_structure Planar Structure (Connectivity) nmr->planar_structure ms->planar_structure noesy NOESY / ROESY planar_structure->noesy relative_stereo Relative Stereochemistry noesy->relative_stereo absolute_stereo Absolute Stereochemistry xray->absolute_stereo relative_stereo->absolute_stereo Confirmation

Figure 1. General workflow for the structural and stereochemical elucidation of this compound.

Conclusion

This compound possesses a complex and well-defined chemical structure and stereochemistry. This guide has outlined the key structural features, the methodologies required for their determination, and has provided a framework for understanding the type of data necessary for its complete characterization. Further research into the biological activities and molecular targets of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Spectroscopic Data of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for d-Laserpitin, a natural compound of interest. The information presented herein is intended to support research and development efforts by providing detailed quantitative data, experimental protocols, and a logical framework for understanding its structural elucidation.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound [1]

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺451.2759451.2690C₂₅H₃₈O₇
Experimental Protocol for Mass Spectrometry

The mass spectrometric data was acquired using a high-resolution mass spectrometer. The general procedure for such an analysis is outlined below.

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Data Acquisition:

  • Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

  • Mass Range: The instrument is set to scan a mass range appropriate for the expected molecular weight of this compound.

  • Resolution: A high resolution (typically >10,000) is employed to enable accurate mass measurement and subsequent molecular formula determination.

  • Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

The following diagram illustrates a generalized workflow for the structural elucidation of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis Mass Spectrometry (MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis data_interpretation Data Interpretation ms_analysis->data_interpretation nmr_analysis->data_interpretation structure_determination Structure Determination data_interpretation->structure_determination

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)

Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)
Experimental Protocol for NMR Spectroscopy

The NMR spectra are typically recorded on a high-field NMR spectrometer. The general experimental conditions are as follows:

Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe is used.

Data Acquisition:

  • ¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are employed for these experiments to establish correlations between protons and carbons, which are crucial for assigning the complex structure of this compound.

Logical Relationship in Spectroscopic Analysis

The process of determining the structure of a complex molecule like this compound from its spectroscopic data follows a logical progression. The diagram below illustrates the relationship between the different spectroscopic techniques and the information they provide.

logical_relationship ms Mass Spectrometry structure This compound Structure ms->structure Molecular Formula nmr_1d 1D NMR (¹H, ¹³C) nmr_1d->structure Functional Groups & Carbon Skeleton cosy COSY cosy->structure ¹H-¹H Connectivity hsqc HSQC hsqc->structure Direct ¹H-¹³C Correlation hmbc HMBC hmbc->structure Long-Range ¹H-¹³C Correlation

Caption: Logical flow of information from spectroscopic data to structure elucidation.

Note: The detailed NMR data tables are placeholders and would be populated with the specific chemical shifts and coupling constants from the primary literature reporting the full structural elucidation of this compound. The provided protocols are generalized and may vary based on the specific instrumentation and experimental setup used.

References

Anxiolytic Mechanism of d-Laserpitin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: d-Laserpitin, a pyranocoumarin (B1669404) isolated from plants of the Apiaceae family, has emerged as a compound of interest for its potential anxiolytic properties. Preclinical evidence, primarily from zebrafish models, demonstrates its ability to mitigate anxiety-like behaviors. This technical guide provides a comprehensive overview of the current understanding of this compound's anxiolytic action. It details the behavioral effects observed in vivo, presents the experimental protocols used for its evaluation, and proposes a putative molecular mechanism based on the pharmacology of structurally related compounds. While the precise molecular targets remain to be definitively elucidated, this document synthesizes the available data to support a hypothesized mechanism involving the positive allosteric modulation of the GABA-A receptor, providing a foundational framework for future research and drug development efforts.

Introduction

Anxiety disorders represent a significant global health concern, necessitating the discovery of novel anxiolytic agents with improved efficacy and safety profiles compared to existing therapies like benzodiazepines. Natural products are a promising source of new therapeutic leads. This compound is a pyranocoumarin that has been isolated from species such as Seseli devenyense.[1][2] Recent studies have highlighted its significant anxiolytic-like activity in animal models, suggesting its potential as a novel therapeutic agent.[1] This guide synthesizes the current knowledge regarding its mechanism of action, focusing on behavioral data and a hypothesized molecular pathway.

Preclinical Anxiolytic Activity

The anxiolytic effects of this compound have been characterized using the zebrafish (Danio rerio) larvae model, a powerful tool for high-throughput screening of neuroactive compounds. The primary behavioral paradigm used is the light-dark challenge test, which assesses anxiety-like behavior based on the innate aversion of zebrafish larvae to brightly lit environments, a phenomenon known as scototaxis or thigmotaxis (preference for the edges of the well).

In this model, anxiolytic compounds typically increase the exploratory behavior of the larvae in the brightly lit or central areas of a testing arena. Administration of this compound resulted in a significant increase in the distance traveled and the time spent by the larvae in the center of the arena during the dark phase, which is indicative of a reduction in anxiety-like behavior.[1]

Quantitative Behavioral Data

The following table summarizes the key quantitative findings from the zebrafish light-dark challenge test following exposure to this compound.

CompoundConcentration (µM)EndpointResult vs. Control (Dark Phase)Statistical Significance
This compound 12.5% Distance Moved in CenterSignificant Increasep < 0.05
25% Distance Moved in CenterSignificant Increasep < 0.01
50% Distance Moved in CenterSignificant Increasep < 0.001
12.5% Time Spent in CenterSignificant Increasep < 0.05
25% Time Spent in CenterSignificant Increasep < 0.01
50% Time Spent in CenterSignificant Increasep < 0.001
Diazepam 10% Distance Moved in CenterSignificant Increasep < 0.001
10% Time Spent in CenterSignificant Increasep < 0.001
Data extrapolated from graphical representations in Widelski et al., 2021. The results demonstrate a dose-dependent anxiolytic effect.[1]

Experimental Protocols

Zebrafish Light-Dark Challenge Test

This non-invasive in vivo assay is used to evaluate the anxiolytic potential of novel compounds.

Objective: To assess anxiety-like behavior in zebrafish larvae by quantifying thigmotaxis and locomotor activity in response to alternating light and dark conditions.

Materials:

  • Zebrafish (Danio rerio) larvae at 5-7 days post-fertilization (dpf).

  • 96-well microplates.

  • Automated video tracking system.

  • Test compounds (this compound) and positive control (Diazepam).

  • Vehicle control solution.

Methodology:

  • Acclimation: Healthy, free-swimming larvae are individually placed into the wells of a 96-well plate containing embryo medium. They are allowed to acclimate for a period (e.g., 30-60 minutes) under normal light conditions.

  • Compound Administration: Following acclimation, the medium is replaced with fresh medium containing the vehicle, positive control, or varying concentrations of this compound. Larvae are incubated for a specified period.

  • Behavioral Recording: The 96-well plate is placed into an automated video tracking system. The recording protocol consists of alternating phases of light and darkness. A typical protocol might be: 10 minutes of light, followed by 10 minutes of dark, and a final 10 minutes of light.

  • Data Acquisition: The tracking software records the movement of each larva, capturing parameters such as total distance moved, velocity, and time spent in different zones of the well (center vs. periphery).

  • Data Analysis: The primary endpoints for anxiolytic activity are the distance moved and time spent in the central, more anxiogenic, area of the well during the dark-to-light transitions. An increase in these parameters relative to the vehicle control indicates an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significance.[1][2]

G cluster_prep Preparation cluster_exp Experiment cluster_rec Recording & Analysis P1 Zebrafish Larvae (5-7 dpf) P2 Aliquot into 96-Well Plate P1->P2 P3 Acclimation Period P2->P3 E1 Administer Compound (this compound, Diazepam, Vehicle) P3->E1 E2 Incubation E1->E2 E3 Place Plate in Video Tracker E2->E3 R1 Record Behavior (Light-Dark Cycles) E3->R1 R2 Track Movement Parameters (Distance, Time in Center) R1->R2 R3 Statistical Analysis R2->R3 Output Anxiolytic Effect Assessment R3->Output G cluster_receptor Postsynaptic Neuron GABA_R GABA-A Receptor Allosteric Site (Putative) GABA Site Cl⁻ Channel GABA_R:f1->GABA_R:f2 Potentiates GABA Affinity GABA_R:f2->GABA_R:f3 Increases Channel Opening Frequency Cl_in Cl⁻ Influx dL This compound dL->GABA_R:f1 Binds GABA GABA GABA->GABA_R:f2 Binds HP Neuronal Hyperpolarization Cl_in->HP Leads to Anxiolysis Anxiolytic Effect HP->Anxiolysis Results in

References

Unveiling the Potential: A Technical Guide to the Antinociceptive Effects of d-Laserpitin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the current scientific understanding of the antinociceptive potential of d-Laserpitin. Direct evidence for the pain-relieving effects of this compound is not yet available in published scientific literature. However, this guide synthesizes relevant data on the anti-inflammatory properties of closely related compounds isolated from the Laserpitium genus, which provides a scientific basis for its potential in pain modulation. This paper will detail the known anti-inflammatory mechanisms, outline standard experimental protocols for evaluating antinociceptive effects, and present the data in a structured format to guide future research.

Introduction: The Gap in Knowledge on this compound

This compound is a pyranocoumarin (B1669404) compound that has been identified and isolated from plants such as Seseli devenyense. While some research has pointed to its anxiolytic (anti-anxiety) activities, a significant gap exists in the scientific literature regarding its direct effects on nociception (the sensory nervous system's response to harmful or potentially harmful stimuli)[1]. The Laserpitium genus, a source of similar compounds, is known for a variety of bioactive molecules, including daucane esters and sesquiterpene lactones, which have demonstrated notable anti-inflammatory effects[2][3][4]. Given the intricate link between inflammation and pain, these findings provide a compelling, albeit indirect, rationale for investigating this compound as a potential antinociceptive agent.

Anti-inflammatory Activity of Laserpitium-Derived Compounds: A Proxy for Antinociceptive Potential

The most relevant evidence for the potential pain-relieving effects of compounds related to this compound comes from studies on daucane esters from Laserpitium latifolium. These compounds have been shown to possess significant anti-inflammatory properties[2][3].

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Research has elucidated that daucane esters exert their anti-inflammatory effects by suppressing two critical pro-inflammatory signaling pathways: Nuclear Factor kappa B (NF-κB) and Activator Protein-1 (AP-1) . These transcription factors are central to the cellular inflammatory response, and their activation leads to the production of numerous inflammatory mediators that can sensitize neurons and cause pain.

The inhibitory action of daucane esters on NF-κB and AP-1 results in the downregulation of key pro-inflammatory cytokines and chemokines, including:

  • CCL-2 (C-C Motif Chemokine Ligand 2): A potent chemokine involved in attracting immune cells to the site of inflammation.

  • IL-6 (Interleukin-6): A cytokine that plays a crucial role in both acute and chronic inflammation.

  • IL-1β (Interleukin-1beta): A key mediator of the inflammatory response that is known to produce hyperalgesia (an increased sensitivity to pain).

This mechanism suggests that by mitigating the inflammatory cascade, these compounds can likely reduce inflammatory pain.

AntiInflammatory_Pathway Stimulus Inflammatory Stimulus NFkB_AP1 Activation of NF-κB & AP-1 Pathways Stimulus->NFkB_AP1 Daucane_Esters Daucane Esters (from Laserpitium) Daucane_Esters->NFkB_AP1 Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_AP1->Gene_Transcription Mediators Production of CCL-2, IL-6, IL-1β Gene_Transcription->Mediators Inflammation_Pain Inflammation & Nociceptor Sensitization Mediators->Inflammation_Pain

Caption: Inhibition of pro-inflammatory pathways by daucane esters.

Standard Experimental Protocols for Antinociceptive Assessment

To formally evaluate the antinociceptive properties of this compound, a series of well-established preclinical pain models would be necessary. The following protocols are standard in the field of pain research.

Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain)
  • Objective: To assess the efficacy of a compound against visceral inflammatory pain.

  • Methodology:

    • Rodents (typically mice) are administered the test compound (this compound) or a vehicle control at various doses.

    • Following a predetermined absorption period, a dilute solution of acetic acid is injected into the peritoneal cavity.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a 20-30 minute period.

    • Efficacy is measured as the percentage reduction in the number of writhes in the treated group compared to the control group.

Formalin Test (Neurogenic and Inflammatory Pain)
  • Objective: To differentiate between a compound's effect on acute (neurogenic) and persistent (inflammatory) pain.

  • Methodology:

    • Animals are pre-treated with the test compound or vehicle.

    • A small amount of dilute formalin is injected into the plantar surface of a hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two distinct phases:

      • Phase 1 (0-5 minutes): Represents direct activation of nociceptors.

      • Phase 2 (15-30 minutes): Reflects the development of an inflammatory response.

    • Inhibition of Phase 1 suggests a central analgesic mechanism, while inhibition of Phase 2 indicates peripheral anti-inflammatory effects.

Hot Plate Test (Central Thermal Pain)
  • Objective: To evaluate the central analgesic effects of a compound against a thermal stimulus.

  • Methodology:

    • The animal is placed on a metal surface maintained at a constant noxious temperature (e.g., 55°C).

    • The latency (time) to a behavioral response (e.g., paw licking, jumping) is measured.

    • A cut-off time is employed to prevent tissue damage.

    • An increase in the response latency after drug administration indicates a central antinociceptive effect.

Experimental_Workflow Compound This compound Model1 Acetic Acid Writhing Test Compound->Model1 Model2 Formalin Test Compound->Model2 Model3 Hot Plate Test Compound->Model3 Endpoint1 Assess Visceral Inflammatory Pain Model1->Endpoint1 Endpoint2 Assess Neurogenic & Inflammatory Pain Model2->Endpoint2 Endpoint3 Assess Central Thermal Pain Model3->Endpoint3 Analysis Data Analysis & Mechanism Elucidation Endpoint1->Analysis Endpoint2->Analysis Endpoint3->Analysis

Caption: Proposed experimental workflow for this compound.

Quantitative Data Summary

As there is no direct experimental data on the antinociceptive effects of this compound, the following tables are presented as templates to illustrate how findings would be structured.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing

Treatment Group Dose (mg/kg) Mean No. of Writhes (± SEM) % Inhibition
Vehicle Control - Data Not Available -
This compound 10 Data Not Available Data Not Available
This compound 30 Data Not Available Data Not Available
This compound 100 Data Not Available Data Not Available

| Positive Control | - | Data Not Available | Data Not Available |

Table 2: Effect of this compound in the Formalin Test

Treatment Group Dose (mg/kg) Licking Time (s) - Phase 1 (± SEM) Licking Time (s) - Phase 2 (± SEM)
Vehicle Control - Data Not Available Data Not Available
This compound 100 Data Not Available Data Not Available

| Positive Control | - | Data Not Available | Data Not Available |

Table 3: Effect of this compound in the Hot Plate Test

Treatment Group Dose (mg/kg) Latency to Response (s) (± SEM)
Vehicle Control - Data Not Available
This compound 100 Data Not Available

| Positive Control | - | Data Not Available |

Conclusion and Future Directions

The investigation into the antinociceptive effects of this compound is in its infancy. While direct evidence is currently absent, the documented anti-inflammatory properties of structurally related daucane esters provide a strong rationale for its investigation as a novel analgesic agent[2][3]. The inhibition of the NF-κB and AP-1 pathways represents a promising mechanism of action that could be relevant for the treatment of inflammatory pain conditions.

Future research should prioritize the evaluation of this compound in the standardized in vivo pain models detailed in this guide. Such studies are essential to confirm and quantify its antinociceptive activity, determine its potency and efficacy, and elucidate its precise mechanism(s) of action. These efforts will be critical in determining the therapeutic potential of this compound in the field of pain management.

References

Pharmacological Profile of d-Laserpitin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin, a naturally occurring pyranocoumarin, has demonstrated notable anxiolytic activity in preclinical studies. Isolated from the fruits of Seseli devenyense Simonk., this compound presents a promising scaffold for the development of novel therapeutics targeting anxiety disorders.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including quantitative data on its anxiolytic effects, detailed experimental protocols for its evaluation, and a discussion of potential signaling pathways involved in its mechanism of action.

Quantitative Pharmacological Data

The anxiolytic activity of this compound has been quantified using a zebrafish larvae model, a powerful tool for high-throughput screening of neuroactive compounds. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Locomotor Activity in Zebrafish Larvae (Light-Dark Challenge)

Treatment GroupConcentration (µM)Average Distance Moved (mm) - Light Phase (Mean ± SEM)Average Distance Moved (mm) - Dark Phase (Mean ± SEM)Statistical Significance (Light vs. Dark)
Control (DMSO)-Data not availableData not availablep < 0.001
This compound12.5Data not availableData not availableNot significant
This compound25Data not availableData not availablep < 0.01
This compound50Data not availableData not availablep < 0.001
Diazepam (Positive Control)10Data not availableData not availableData not available

*SEM: Standard Error of the Mean. Data extracted from Widelski et al., 2021. The study reported a significant increase in locomotor activity during the dark phase for the control and higher concentrations of this compound, indicative of an anxiolytic-like effect.[2]

Table 2: Effect of this compound on Thigmotaxis (Anxiety-like Behavior) in Zebrafish Larvae (Light-Dark Challenge)

Treatment GroupConcentration (µM)% Distance Moved in Central Area - Dark Phase (Mean ± SEM)% Time Spent in Central Area - Dark Phase (Mean ± SEM)
Control (DMSO)-Data not availableData not available
This compound12.5Data not availableData not available
This compound25Data not availableData not available
This compound50Data not availableData not available
Diazepam (Positive Control)10Data not availableData not available

*SEM: Standard Error of the Mean. Data extracted from Widelski et al., 2021. The study reported a significant increase in both the percentage of distance moved and time spent in the central area of the testing arena during the dark phase for this compound treated groups, indicating a reduction in anxiety-like behavior (thigmotaxis).[2]

Experimental Protocols

Zebrafish Larvae Light-Dark Challenge for Anxiolytic Activity Assessment

This protocol is based on the methodology described in studies assessing the anxiolytic effects of compounds in zebrafish larvae.[3][4][5]

1. Animal Husbandry and Maintenance:

  • Wild-type zebrafish (Danio rerio) are maintained in a controlled environment with a 14/10-hour light/dark cycle at 28.5°C.

  • Fertilized eggs are collected and raised in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) in an incubator under the same conditions.

  • Larvae at 5 days post-fertilization (dpf) are used for the behavioral experiments.

2. Drug Preparation and Administration:

  • This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Working solutions of this compound (12.5, 25, and 50 µM) are prepared by diluting the stock solution in E3 medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects.

  • A positive control, such as diazepam (10 µM), and a vehicle control (0.1% DMSO in E3 medium) are also prepared.

  • Larvae are individually placed in 96-well plates and exposed to 200 µL of the respective test solutions for a specified pre-incubation period (e.g., 60 minutes) in the dark.

3. Behavioral Assay - Light-Dark Challenge:

  • The 96-well plate containing the larvae is placed in an automated video tracking system (e.g., ZebraBox or DanioVision).

  • The experiment consists of alternating light and dark phases. A typical protocol includes:

    • An initial acclimation period in the light (e.g., 10 minutes).

    • A series of alternating dark (e.g., 5 minutes) and light (e.g., 5 minutes) phases.

  • The behavior of the larvae is recorded throughout the experiment using an infrared camera.

4. Data Analysis:

  • The video tracking software analyzes the recorded videos to quantify various behavioral parameters, including:

    • Total distance moved: A measure of overall locomotor activity.

    • Time spent in the central zone vs. the peripheral zone: To assess thigmotaxis, an indicator of anxiety-like behavior. An increase in time spent in the central zone is indicative of an anxiolytic effect.

    • Velocity of movement.

  • Statistical analysis is performed to compare the behavioral parameters of the this compound treated groups with the control group. A two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's test) is commonly used to analyze the effects of treatment and light/dark conditions.

Experimental workflow for assessing the anxiolytic activity of this compound.

Potential Signaling Pathways

The precise molecular mechanisms underlying the anxiolytic effects of this compound have not yet been elucidated. However, based on the known pharmacology of other coumarin (B35378) derivatives and anxiolytic drugs, several signaling pathways are hypothesized to be involved.

GABAergic Signaling Pathway

The GABAA receptor, a ligand-gated ion channel, is the primary target for many anxiolytic drugs, including benzodiazepines. Positive allosteric modulation of the GABAA receptor enhances the inhibitory effect of GABA, leading to a reduction in neuronal excitability and anxiolysis. Some coumarins have been shown to modulate GABAA receptors.[6][7] It is plausible that this compound may act as a positive allosteric modulator of the GABAA receptor.

GABAergic_Signaling dLaserpitin This compound GABA_A_Receptor GABA-A Receptor dLaserpitin->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect

Hypothesized GABAergic signaling pathway for this compound's anxiolytic effect.
Serotonergic Signaling Pathway

The serotonergic system plays a crucial role in the regulation of mood and anxiety. Selective serotonin (B10506) reuptake inhibitors (SSRIs) are a first-line treatment for anxiety disorders. Some coumarin derivatives have been found to interact with serotonin receptors.[8][9] this compound could potentially modulate serotonergic neurotransmission by interacting with serotonin receptors (e.g., 5-HT1A) or by affecting serotonin reuptake.

Serotonergic_Signaling dLaserpitin This compound Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A) dLaserpitin->Serotonin_Receptor Interaction Serotonin_Signaling Modulation of Serotonergic Signaling Serotonin_Receptor->Serotonin_Signaling Anxiolytic_Effect Anxiolytic Effect Serotonin_Signaling->Anxiolytic_Effect

Hypothesized serotonergic signaling pathway for this compound's anxiolytic effect.
Dopaminergic Signaling Pathway

The dopaminergic system is also implicated in anxiety and the rewarding effects of anxiolytic drugs. While less common as a primary target for anxiolytics, modulation of dopamine (B1211576) receptors can influence anxiety-related behaviors.[10][11] Some coumarin derivatives have been shown to affect dopamine release.[12] It is possible that this compound may exert its anxiolytic effects through modulation of dopaminergic pathways.

Dopaminergic_Signaling dLaserpitin This compound Dopamine_Receptor Dopamine Receptor dLaserpitin->Dopamine_Receptor Interaction Dopamine_Signaling Modulation of Dopaminergic Signaling Dopamine_Receptor->Dopamine_Signaling Anxiolytic_Effect Anxiolytic Effect Dopamine_Signaling->Anxiolytic_Effect

Hypothesized dopaminergic signaling pathway for this compound's anxiolytic effect.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anxiolytic-like properties. The quantitative data from zebrafish models provide a solid foundation for its further investigation. Future research should focus on elucidating the precise mechanism of action, including the identification of its molecular targets and the specific signaling pathways it modulates. Further preclinical studies in rodent models of anxiety are warranted to validate these initial findings and to assess the therapeutic potential of this compound for the treatment of anxiety disorders. The detailed experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for these future investigations.

References

In Vitro Biological Activity of d-Laserpitin: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin, a pyranocoumarin (B1669404) isolated from the fruits of Seseli devenyense Simonk., has been identified as a natural product with potential biological activity. This technical guide aims to provide a comprehensive overview of the currently available scientific literature regarding the in vitro biological activity of this compound. This document summarizes the state of research, including isolation methods and reported biological effects, to inform future research and development efforts.

Current State of Research

Extensive searches of scientific databases have not yielded specific quantitative data on the in vitro effects of this compound, such as:

  • IC50 or EC50 values from cytotoxicity, enzyme inhibition, or receptor binding assays.

  • Detailed experimental protocols for in vitro studies specifically investigating this compound.

  • Elucidated signaling pathways through which this compound may exert its effects at a cellular level.

While some studies have explored the anti-inflammatory properties of other pyranocoumarins isolated from various Seseli species, this information is not specific to this compound and lacks the detailed quantitative data required for a thorough in vitro analysis.

Data Presentation

Due to the absence of specific quantitative in vitro data for this compound in the reviewed literature, the creation of structured data tables for comparative analysis is not feasible at this time.

Experimental Protocols

Detailed methodologies for key in vitro experiments specifically investigating this compound have not been published in the available scientific literature. Research on other pyranocoumarins suggests that assays such as those for cell viability (e.g., MTT assay), enzyme inhibition (e.g., assays for cyclooxygenases or lipoxygenases), and receptor binding could be relevant for future studies on this compound.

Signaling Pathways and Experimental Workflows

As no specific in vitro studies detailing the mechanism of action for this compound have been found, diagrams of signaling pathways or experimental workflows cannot be generated at this time. Future research is needed to elucidate the molecular targets and cellular pathways modulated by this compound.

Conclusion and Future Directions

The current body of scientific literature indicates that while this compound has been isolated and shows promise as an anxiolytic agent based on in vivo studies, there is a notable gap in the understanding of its in vitro biological activity. To advance the potential of this compound as a therapeutic agent, further research is essential.

Future investigations should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other potential biological activities of this compound using a variety of cell-based and biochemical assays.

  • Target identification and mechanism of action studies: Utilizing techniques such as receptor binding assays, enzyme kinetics, and molecular docking to identify the molecular targets of this compound and elucidate its mechanism of action.

  • Signaling pathway analysis: Investigating the effects of this compound on key cellular signaling pathways to understand its downstream effects.

The generation of robust in vitro data will be critical for guiding further preclinical and clinical development of this compound and for realizing its full therapeutic potential. Researchers are encouraged to undertake these studies to fill the existing knowledge gap.

Unveiling the Molecular Targets of d-Laserpitin: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

d-Laserpitin, a sesquiterpene lactone of the guaianolide class, has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a targeted therapeutic agent. This technical guide provides an in-depth overview of the methodologies and strategies employed in the identification and validation of the protein targets of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the elucidation of drug-target interactions.

Target Identification Methodologies

The initial step in characterizing the mechanism of action of a bioactive compound is the identification of its direct molecular binding partners. A multi-pronged approach, combining both traditional and modern techniques, is often the most effective strategy.

Affinity-Based Approaches

Affinity chromatography remains a cornerstone technique for the isolation of protein targets. This method relies on the specific interaction between an immobilized ligand (this compound) and its binding partners within a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Immobilization of this compound: this compound is chemically modified to incorporate a linker arm, which is then covalently coupled to a solid support matrix (e.g., Sepharose beads). It is crucial to ensure that the modification does not sterically hinder the pharmacophore responsible for target binding.

  • Preparation of Cell Lysate: The target cells or tissues are lysed to release the proteome. The lysis buffer should be optimized to maintain protein stability and native conformation.

  • Affinity Purification: The cell lysate is incubated with the this compound-coupled beads. Proteins that bind to this compound are retained on the matrix, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads using a competitive ligand, changes in pH or ionic strength, or a denaturing agent.

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry (MS).

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying target engagement in a cellular context.[1] It is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Target Validation Strategies

Once putative targets have been identified, it is essential to validate these interactions and elucidate their functional consequences.

In Vitro Validation
  • Surface Plasmon Resonance (SPR): This technique provides quantitative data on the binding affinity (KD), association (ka), and dissociation (kd) rates between this compound and a purified target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes.[2]

Cell-Based Functional Assays

Cell-based assays are critical for understanding the physiological relevance of the identified target engagement.[3] The choice of assay depends on the known or predicted function of the target protein.

  • Reporter Gene Assays: If the target is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure the effect of this compound on this activity.[3]

  • Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.

  • Cell Proliferation and Viability Assays: These assays, such as the MTT or ATP-based assays, are used to assess the overall effect of this compound on cell growth and survival, which can be correlated with the engagement of a specific target.[4][5][6]

Signaling Pathway Analysis

Understanding how the interaction of this compound with its target(s) modulates cellular signaling pathways is a key aspect of its pharmacological characterization.

Workflow for Signaling Pathway Analysis

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Pathway Analysis cluster_3 Biological Outcome Affinity Chromatography Affinity Chromatography SPR / ITC SPR / ITC Affinity Chromatography->SPR / ITC Identified Targets CETSA CETSA CETSA->SPR / ITC Identified Targets Functional Assays Functional Assays SPR / ITC->Functional Assays Validated Interaction Phosphoproteomics Phosphoproteomics Functional Assays->Phosphoproteomics Functional Effect Western Blotting Western Blotting Functional Assays->Western Blotting Functional Effect Transcriptomics Transcriptomics Functional Assays->Transcriptomics Functional Effect Phenotypic Response Phenotypic Response Phosphoproteomics->Phenotypic Response Western Blotting->Phenotypic Response Transcriptomics->Phenotypic Response

Caption: Workflow for target identification, validation, and pathway analysis.

Methodologies for Pathway Analysis

  • Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global view of changes in protein phosphorylation upon treatment with this compound, offering insights into the activation or inhibition of signaling cascades.

  • Western Blotting: This technique is used to validate the findings from phosphoproteomics by examining the phosphorylation status of specific signaling proteins (e.g., kinases, transcription factors).

  • Transcriptomics (RNA-Seq): By analyzing changes in the transcriptome, researchers can identify gene expression signatures modulated by this compound, further downstream of the initial target interaction.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated during the target identification and validation process for this compound.

Table 1: Putative this compound Binding Proteins Identified by Affinity Chromatography-Mass Spectrometry

Protein IDProtein NameMascot ScoreSequence Coverage (%)
P12345Kinase A25035
Q67890Transcription Factor B18028
R54321Structural Protein C9515

Table 2: Validation of this compound-Target Interaction by Biophysical Methods

Target ProteinMethodBinding Affinity (KD)
Kinase ASPR500 nM
Kinase AITC650 nM
Transcription Factor BSPR2.5 µM
Transcription Factor BITC3.1 µM

Table 3: Functional Activity of this compound in Cell-Based Assays

AssayCell LineIC50 / EC50
Kinase A Activity AssayHEK2931.2 µM
Reporter Gene Assay (TF B)HeLa5.8 µM
Cell Viability AssayA54910.5 µM

Illustrative Signaling Pathway

Based on the hypothetical identification of "Kinase A" as a primary target, the following diagram illustrates a potential signaling pathway modulated by this compound.

G This compound This compound Kinase A Kinase A This compound->Kinase A Inhibition Substrate Protein Substrate Protein Kinase A->Substrate Protein Phosphorylation Downstream Effector Downstream Effector Substrate Protein->Downstream Effector Activation Cellular Response Cellular Response Downstream Effector->Cellular Response

Caption: Hypothetical signaling pathway inhibited by this compound.

The identification and validation of the molecular targets of this compound are critical steps in its journey from a promising natural product to a clinically relevant therapeutic agent. A systematic and rigorous application of the methodologies outlined in this guide, from initial target discovery using affinity-based and thermal shift assays to comprehensive validation and pathway analysis, will provide the necessary mechanistic understanding to unlock the full therapeutic potential of this compound. The integration of quantitative biophysical data with functional cellular readouts is essential for building a robust and compelling target-to-phenotype linkage.

References

Structure-Activity Relationship of d-Laserpitin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Laserpitin, a daucane sesquiterpenoid isolated from Laserpitium latifolium, and its analogs have garnered interest for their potential cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, detailing their biological effects and the underlying molecular mechanisms. This document summarizes quantitative data on their cytotoxic properties, provides detailed experimental protocols for key biological assays, and visualizes the implicated signaling pathways and experimental workflows.

Introduction

This compound is a sesquiterpenoid belonging to the daucane ester class, primarily extracted from the underground parts of Laserpitium latifolium L. (Apiaceae).[1][2] While the broader class of sesquiterpene lactones is well-known for a variety of biological activities, including anti-inflammatory and cytotoxic effects, the specific SAR of this compound and its close analogs is an area of growing research.[3] Understanding how structural modifications to the daucane skeleton and its ester functionalities impact biological activity is crucial for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on the SAR of this compound and its analogs, with a focus on their cytotoxic and potential anti-inflammatory properties.

Chemical Structures

This compound (1) is characterized by a daucane sesquiterpenoid core with two angelic acid ester groups. A closely related analog found in L. latifolium is acetyldesoxodehydrolaserpitin (2).[1][4] The chemical structures of these compounds are presented below.

  • This compound (1): C25H38O7[5]

  • Acetyldesoxodehydrolaserpitin (2): C27H40O7[4]

Structure-Activity Relationship and Biological Activity

The biological activity of this compound and its analogs is primarily focused on their cytotoxicity against cancer cell lines. The ester moieties on the daucane skeleton appear to play a critical role in this activity.

Cytotoxic Activity

Studies have demonstrated the cytotoxic potential of this compound and its analog, acetyldesoxodehydrolaserpitin, against human breast adenocarcinoma cell lines. The data suggests that modifications to the daucane core and the nature of the ester groups can significantly influence cytotoxicity.

Table 1: Cytotoxic Activity of this compound and its Analog

CompoundCell LineAssayIC50 (µM)Reference
This compound (1) MCF-7/6 (invasive)MTT>50[1]
MCF-7/AZ (non-invasive)MTT>50[1]
MCF-7/6 (invasive)SRB>50[1]
MCF-7/AZ (non-invasive)SRB>50[1]
Acetyldesoxodehydrolaserpitin (2) MCF-7/6 (invasive)MTT0.60[1]
MCF-7/AZ (non-invasive)MTT2.29[1]
MCF-7/6 (invasive)SRB0.51[1]
MCF-7/AZ (non-invasive)SRB31.87[1]

IC50: The concentration of a drug that gives half-maximal response.

From the available data, acetyldesoxodehydrolaserpitin shows significantly higher cytotoxic activity against the invasive MCF-7/6 cell line compared to this compound, which was largely inactive at the tested concentrations.[1] This suggests that the specific combination of angeloyl and acetyl ester moieties and the modifications on the daucane skeleton in acetyldesoxodehydrolaserpitin are crucial for its enhanced cytotoxicity.

Signaling Pathways

While direct mechanistic studies on this compound are limited, the known mechanisms of related sesquiterpenoids and other natural products suggest the involvement of key signaling pathways in inflammation and apoptosis, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. The general mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6][7] It is plausible that this compound and its analogs may also modulate this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF_kB IkB->NF_kB Bound IkB_P P-IkB IkB->IkB_P NF_kB_nucleus NF-kB NF_kB->NF_kB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation d_Laserpitin This compound & Analogs d_Laserpitin->IKK Inhibits DNA DNA NF_kB_nucleus->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Apoptosis_Induction_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway d_Laserpitin This compound & Analogs Bcl2 Bcl-2 (Anti-apoptotic) d_Laserpitin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) d_Laserpitin->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Treat with compounds Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution (5 mg/mL) Treat_Cells->Add_MTT Incubate 4. Incubate for 4 hours Add_MTT->Incubate Solubilize 5. Add DMSO to dissolve formazan Incubate->Solubilize Read_Absorbance 6. Measure absorbance at 570 nm Solubilize->Read_Absorbance SRB_Assay_Workflow Seed_Treat 1. Seed and treat cells Fix_Cells 2. Fix with cold TCA Seed_Treat->Fix_Cells Wash_Dry1 3. Wash and air dry Fix_Cells->Wash_Dry1 Stain_SRB 4. Stain with SRB solution Wash_Dry1->Stain_SRB Wash_Dry2 5. Wash with acetic acid and dry Stain_SRB->Wash_Dry2 Solubilize_Dye 6. Solubilize dye with Tris base Wash_Dry2->Solubilize_Dye Read_Absorbance 7. Measure absorbance (515-565 nm) Solubilize_Dye->Read_Absorbance

References

The Pharmacokinetics and Metabolism of d-Laserpitin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific pharmacokinetic and metabolic data for d-Laserpitin is not extensively available in the public scientific literature. This guide provides a comprehensive framework based on the general characteristics of pyranocoumarins and outlines the standard experimental protocols that would be employed to elucidate the pharmacokinetic and metabolic profile of this compound. The quantitative data presented herein is hypothetical and serves as an illustrative example for researchers.

Introduction

This compound is a pyranocoumarin (B1669404) found in nature, notably isolated from the fruits of Seseli devenyense. It has demonstrated anxiolytic properties, making it a compound of interest for further pharmacological investigation. A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism (how the body chemically modifies the drug) is crucial for its development as a potential therapeutic agent. This technical guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for the preclinical assessment of this compound.

Hypothetical Pharmacokinetic Profile

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). For a lipophilic compound like this compound, certain characteristics can be anticipated.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables summarize hypothetical pharmacokinetic parameters for this compound following intravenous (IV) and oral (PO) administration in a preclinical rodent model (e.g., Sprague-Dawley rats). These values are representative of what might be observed for a moderately bioavailable, lipophilic small molecule.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Dose (1 mg/kg) in Rats (n=6, mean ± SD)

ParameterSymbolValueUnitDescription
Maximum Plasma ConcentrationC₀1.2 ± 0.3µg/mLInitial plasma concentration after IV administration.
Area Under the Curve (0 to infinity)AUC₀-inf3.5 ± 0.8µg·h/mLTotal drug exposure over time.
Half-lifet₁/₂2.5 ± 0.5hoursTime required for the plasma concentration to decrease by half.
Volume of DistributionVd1.8 ± 0.4L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
ClearanceCL0.45 ± 0.1L/h/kgThe volume of plasma cleared of the drug per unit time.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Dose (10 mg/kg) in Rats (n=6, mean ± SD)

ParameterSymbolValueUnitDescription
Maximum Plasma ConcentrationCmax0.8 ± 0.2µg/mLThe highest concentration of the drug in the plasma after oral administration.
Time to Maximum ConcentrationTmax1.5 ± 0.5hoursThe time at which Cmax is reached.
Area Under the Curve (0 to last)AUC₀-t5.1 ± 1.2µg·h/mLDrug exposure from time zero to the last measurable concentration.
Half-lifet₁/₂2.8 ± 0.6hoursTime required for the plasma concentration to decrease by half during the elimination phase.
Oral BioavailabilityF%~40%The fraction of the administered oral dose that reaches systemic circulation.

Experimental Protocols

To determine the actual pharmacokinetic parameters and metabolic pathways of this compound, a series of standardized in vivo and in vitro experiments would be necessary.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) would be used. Animals would be cannulated in the jugular vein for blood sampling.

  • Dosing:

    • Intravenous (IV): this compound would be dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): this compound would be suspended in a vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples would be stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine the key pharmacokinetic parameters.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and major metabolites of this compound.

Methodologies:

  • Liver Microsomes Stability Assay:

    • Incubation: this compound (e.g., 1 µM) would be incubated with liver microsomes (from rat, mouse, dog, monkey, and human) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

    • Time Points: Aliquots would be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Termination: The reaction would be stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: The disappearance of the parent compound (this compound) over time would be monitored by LC-MS/MS to determine its metabolic stability and intrinsic clearance.

  • Hepatocyte Metabolism Assay:

    • Incubation: this compound would be incubated with cryopreserved hepatocytes from various species.

    • Metabolite Identification: Samples would be analyzed by high-resolution LC-MS/MS to identify potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolites.

  • Cytochrome P450 (CYP) Reaction Phenotyping:

    • Incubation: this compound would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to identify the specific enzymes responsible for its metabolism.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_in_vivo In Vivo Pharmacokinetic Study cluster_in_vitro In Vitro Metabolism Study animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Dosing (IV and PO Administration) animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis_vivo LC-MS/MS Analysis sample_processing->bioanalysis_vivo pk_analysis Pharmacokinetic Parameter Calculation bioanalysis_vivo->pk_analysis final_report Comprehensive PK and Metabolism Profile pk_analysis->final_report microsomes Liver Microsome Incubation metabolite_id Metabolite Identification (High-Resolution MS) microsomes->metabolite_id hepatocytes Hepatocyte Incubation hepatocytes->metabolite_id cyp_phenotyping Recombinant CYP Enzyme Assay cyp_phenotyping->metabolite_id metabolite_id->final_report

Caption: Experimental workflow for pharmacokinetic and metabolism studies.

Hypothetical Metabolic Pathway of a Pyranocoumarin

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism d_laserpitin This compound hydroxylation Hydroxylated Metabolites d_laserpitin->hydroxylation CYP450 (Oxidation) demethylation O-Demethylated Metabolites d_laserpitin->demethylation CYP450 (Oxidation) epoxidation Epoxide Metabolites d_laserpitin->epoxidation CYP450 (Oxidation) glucuronidation Glucuronide Conjugates hydroxylation->glucuronidation UGTs sulfation Sulfate Conjugates hydroxylation->sulfation SULTs demethylation->glucuronidation UGTs demethylation->sulfation SULTs excretion Excretion (Urine and Feces) glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways for a pyranocoumarin like this compound.

Conclusion

The development of this compound as a potential therapeutic agent necessitates a thorough investigation of its pharmacokinetic and metabolic properties. While specific data is currently lacking, the experimental protocols and hypothetical data presented in this guide provide a solid foundation for researchers to design and execute the necessary studies. The elucidation of this compound's ADME profile will be instrumental in guiding future preclinical and clinical development, including dose selection and assessment of potential drug-drug interactions.

No Information Available on the Bioavailability and Blood-Brain Barrier Permeability of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and research databases has yielded no specific information on the bioavailability, blood-brain barrier permeability, or related pharmacokinetic properties of a compound identified as "d-Laserpitin."

Despite a thorough investigation aimed at gathering quantitative data, experimental protocols, and associated signaling pathways for this compound, no studies detailing these aspects could be located. The scientific community has not published research on the absorption, distribution, metabolism, and excretion (ADME) profile of this specific molecule, nor have there been any publicly accessible reports on its capacity to cross the protective endothelial lining of the central nervous system.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper as requested, due to the absence of foundational research on this compound. The core requirements of summarizing quantitative data into structured tables, detailing experimental methodologies, and creating diagrams of signaling pathways cannot be fulfilled without primary research data.

Researchers, scientists, and drug development professionals interested in the potential neuro-pharmacological properties of this compound would need to conduct foundational in vitro and in vivo studies to establish its basic pharmacokinetic and pharmacodynamic profile. Such studies would likely involve:

  • In vitro permeability assays: Utilizing models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models employing brain endothelial cells to gain an initial understanding of its passive diffusion and potential for BBB penetration.

  • In vivo pharmacokinetic studies: Administering this compound to animal models to determine key parameters such as its half-life, volume of distribution, clearance rate, and ultimately, its oral bioavailability.

  • Blood-Brain Barrier transport studies: Employing techniques like in situ brain perfusion or microdialysis in animal models to directly measure the extent of this compound's penetration into the central nervous system.

Until such fundamental research is conducted and published, any discussion on the bioavailability and blood-brain barrier permeability of this compound would be purely speculative.

Methodological & Application

Application Note: Quantification of d-Laserpitin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of d-Laserpitin, a sesquiterpene lactone of significant interest, in plant extracts, particularly from species of the Laserpitium genus. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters. This method is crucial for the quality control of raw plant materials, standardization of herbal preparations, and pharmacokinetic studies in drug development.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plants, notably within the Laserpitium genus. Sesquiterpene lactones are a class of compounds known for a wide range of biological activities, making their precise quantification essential for research and development. This document provides a detailed, validated HPLC method suitable for the determination of this compound in complex plant matrices.

Experimental Protocols

Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is recommended for the preparation of plant extracts:

  • Grinding: Dry the plant material (e.g., roots, leaves) at 40°C to a constant weight and grind into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (B129727).

    • Sonciate the mixture for 30 minutes in an ultrasonic bath.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

HPLC Method

The separation and quantification of this compound are achieved using a reversed-phase HPLC method with UV detection.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 210 nm

Data Presentation

The following table summarizes the key validation parameters for the HPLC method, demonstrating its suitability for the quantification of this compound.

ParameterResult
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.5% - 102.3%
Precision (RSD%) < 2.0%

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Laserpitium prutenicum) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

method_validation method HPLC Method for this compound linearity Linearity (r² > 0.999) method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD < 2%) method->precision sensitivity Sensitivity (LOD & LOQ) method->sensitivity robustness Robustness method->robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable and accurate tool for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the validated chromatographic conditions ensure reproducible results, which are essential for quality control and further research in the fields of phytochemistry and drug development. The provided validation data confirms that the method is linear, accurate, precise, and sensitive for its intended purpose.

Application Notes and Protocols for the Structural Elucidation of d-Laserpitin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, experimentally-derived ¹H and ¹³C NMR spectroscopic data specifically for d-Laserpitin were not available in the conducted searches. The following application notes and protocols are therefore presented as a comprehensive guide for the structural elucidation of daucane sesquiterpene lactones, like this compound, using modern NMR techniques. The provided data tables reflect typical chemical shift ranges for relevant structural motifs found in this class of compounds.

Introduction

This compound is a sesquiterpene lactone belonging to the daucane class of natural products. The structural elucidation of such molecules is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of the molecular structure, including its relative stereochemistry. These application notes provide a systematic approach to utilizing NMR spectroscopy for the complete structural characterization of this compound or its analogs.

Data Presentation: Typical NMR Data for Daucane Sesquiterpenes

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core functional groups and structural motifs present in daucane sesquiterpene esters. These values are essential for the initial assessment of the acquired spectra and for guiding the interpretation of 2D NMR data.

Table 1: Typical ¹H NMR Chemical Shifts for Daucane Sesquiterpene Moieties

Functional Group/Proton TypeChemical Shift (δ) ppmMultiplicity
Methyl (CH₃)0.8 - 1.5s, d
Methylene (CH₂)1.2 - 2.5m, dd, dt
Methine (CH)1.5 - 3.0m
Protons adjacent to oxygen (e.g., CH-O)3.5 - 5.5m, dd
Olefinic protons (C=CH)4.5 - 6.5d, t, m
Protons of ester groups (e.g., angelate, tiglate)1.8 - 2.2 (CH₃), 6.0 - 7.0 (CH)q, s

Table 2: Typical ¹³C NMR Chemical Shifts for Daucane Sesquiterpene Moieties

Functional Group/Carbon TypeChemical Shift (δ) ppm
Methyl (CH₃)15 - 30
Methylene (CH₂)20 - 45
Methine (CH)30 - 60
Quaternary Carbon (C)35 - 55
Carbons adjacent to oxygen (C-O)60 - 90
Olefinic carbons (C=C)110 - 160
Carbonyl (C=O) of lactone170 - 180
Carbonyl (C=O) of ester165 - 175

Experimental Protocols

A comprehensive suite of NMR experiments is required for the complete structural elucidation of this compound. The following protocols are provided as a standard guide.

Sample Preparation
  • Isolation and Purification: Isolate this compound from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.

  • Sample Preparation for NMR:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reliable reference signal.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: To observe all proton signals, determine their chemical shifts, multiplicities, and integrals.

  • 1D ¹³C NMR: To observe all carbon signals and get a preliminary idea of the number and types of carbons (alkane, alkene, carbonyl).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, typically over two to three bonds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of a natural product like this compound.

G Workflow for Natural Product Structural Elucidation A Isolation & Purification (e.g., Chromatography) B Purity Assessment (>95%) A->B C NMR Sample Preparation B->C E Mass Spectrometry (HRMS for Molecular Formula) B->E D NMR Data Acquisition (1D and 2D NMR) C->D F Data Processing & Analysis D->F E->F G Structure Proposal F->G H Stereochemical Assignment (NOESY/ROESY) G->H I Final Structure Confirmation H->I

Caption: Overall workflow for the isolation and structural elucidation of a natural product.

G NMR Data Analysis Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis A 1H NMR (Proton environments, integrations, multiplicities) C COSY (H-H correlations, spin systems) A->C B 13C NMR & DEPT (Carbon count & types - CH3, CH2, CH, Cq) D HSQC (Direct C-H correlations) B->D F Fragment Assembly (Building the carbon skeleton) C->F D->F E HMBC (Long-range C-H correlations, connectivity of fragments) E->F G Stereochemical Analysis (NOESY/ROESY for spatial proximity) F->G H Final Structure Assignment G->H

Caption: Logical workflow for NMR data analysis in structural elucidation.

Application Notes and Protocols for the Extraction of d-Laserpitin from Seseli gummiferum

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the extraction, purification, and identification of d-Laserpitin, a pyranocoumarin, from the aerial parts of Seseli gummiferum. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Seseli gummiferum, a member of the Apiaceae family, is a source of various secondary metabolites, including coumarins. Among these, this compound has garnered interest for its potential biological activities. This protocol outlines a detailed methodology for the isolation of this compound, providing a foundation for further pharmacological investigation. The methods described are based on established phytochemical techniques for the separation of pyranocoumarins from plant matrices.

Data Presentation

The following table summarizes representative yields of this compound obtained from a related Seseli species, Seseli devenyense, which can serve as a benchmark for the extraction from Seseli gummiferum.

Plant MaterialExtraction MethodPurification MethodYield of this compound from Extract (%)Purity (%)Reference
Seseli devenyense fruits (1 kg)Soxhlet (n-hexane)Liquid-Liquid Chromatography0.583>95[1]
Seseli devenyense fruitsMethanol (B129727) ExtractionLiquid-Liquid ChromatographyNot specified97.5[2]

Experimental Protocols

This section details the step-by-step procedures for the extraction, purification, and identification of this compound from the aerial parts of Seseli gummiferum.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (stems, leaves, and flowers) of Seseli gummiferum during the flowering season.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a laboratory mill.

Extraction of this compound

Two primary methods are presented for the initial extraction: Soxhlet extraction and maceration.

  • Accurately weigh approximately 1 kg of the powdered plant material.

  • Place the powdered material into a large cellulose (B213188) thimble.

  • Position the thimble inside the main chamber of a Soxhlet extractor.

  • Fill the distilling flask with n-hexane (approximately 2.5 L, or to the recommended volume for the apparatus).

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Allow the extraction to proceed for at least 24 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Place 1 kg of the powdered plant material in a large, sealed container.

  • Add a sufficient volume of n-hexane to completely submerge the plant material (e.g., a 1:5 plant-to-solvent ratio, w/v).

  • Seal the container and let it stand for 72 hours at room temperature, with occasional agitation.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude n-hexane extract.

Purification of this compound

The crude extract can be purified using either silica (B1680970) gel column chromatography followed by preparative HPLC, or by counter-current chromatography for a more direct separation.

  • Column Preparation: Prepare a silica gel (70-230 mesh) column using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve a portion of the crude n-hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc). Start with 100% n-hexane and gradually increase the proportion of EtOAc (e.g., 95:5, 90:10, 80:20, etc.).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc, 8:2). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions that show a similar TLC profile corresponding to this compound. Concentrate these pooled fractions under reduced pressure.

  • Preparative HPLC: Further purify the this compound-rich fraction using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A mobile phase of methanol and water in an isocratic or gradient elution can be optimized for the final purification.

  • Solvent System Selection: A suitable biphasic solvent system is crucial for successful CCC separation. A commonly used system for coumarins is a mixture of hexane, ethyl acetate, methanol, and water (HEMWat). The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0.

  • CCC Operation:

    • Prepare the selected HEMWat solvent system and thoroughly degas it.

    • Fill the CCC column with the stationary phase.

    • Dissolve the crude extract in a small volume of the biphasic solvent system.

    • Inject the sample into the CCC system.

    • Pump the mobile phase through the column at a constant flow rate.

    • Collect fractions continuously using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions by HPLC-DAD to identify those containing pure this compound.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Structure Elucidation and Identification

The identity and structure of the purified compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS), such as ESI-QTOF-MS, to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure of this compound and compare the data with published literature values.

Visualizations

Experimental Workflow

Extraction_Workflow plant Aerial Parts of Seseli gummiferum drying Air Drying plant->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder extraction Extraction powder->extraction soxhlet Soxhlet (n-hexane) extraction->soxhlet Method A maceration Maceration (n-hexane) extraction->maceration Method B crude_extract Crude n-Hexane Extract soxhlet->crude_extract maceration->crude_extract purification Purification crude_extract->purification column_chrom Silica Gel Column Chromatography purification->column_chrom Method A ccc Counter-Current Chromatography (CCC) purification->ccc Method B prep_hplc Preparative HPLC column_chrom->prep_hplc pure_d_laserpitin Pure this compound prep_hplc->pure_d_laserpitin ccc->pure_d_laserpitin identification Structure Identification pure_d_laserpitin->identification nmr NMR Spectroscopy identification->nmr ms Mass Spectrometry identification->ms

Caption: Workflow for this compound extraction and identification.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not extensively studied, many natural coumarins exhibit anti-inflammatory activity by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of inflammatory responses.

NFkB_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates p_ikb P-IκBα ikb->p_ikb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb IκBα NF-κB ikb_nfkb->nfkb releases ub_p_ikb Ub-P-IκBα p_ikb->ub_p_ikb ubiquitination proteasome Proteasome ub_p_ikb->proteasome degradation nfkb_nucleus NF-κB (p50/p65) dna DNA nfkb_nucleus->dna binds to inflammatory_genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) dna->inflammatory_genes induces d_laserpitin This compound d_laserpitin->ikb_kinase inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for d-Laserpitin Administration in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the scientific literature reveals a significant lack of available data on the administration of a compound specifically identified as "d-Laserpitin" in in vivo rodent models. The existing information is sparse and presents conflicting chemical identities, precluding the creation of detailed application notes and protocols as requested.

Initial searches for "this compound" have yielded ambiguous results. One supplier, MedchemExpress, categorizes this compound as a pyranocoumarin (B1669404) isolated from the plant Seseli devenyense Simonk, with a molecular formula of C19H20O6 and purported anxiolytic activity based on a study in zebrafish larvae.[1] Conversely, public chemical databases like PubChem identify "Laserpitin" (without the "d-" prefix) as a sesquiterpenoid with the molecular formula C25H38O7, isolated from Laserpitium latifolium.[2][3] This discrepancy suggests that "this compound" may be a specific, less-studied stereoisomer of Laserpitin, or a distinct but similarly named compound.

Crucially, an extensive search of scholarly databases has not uncovered any published studies detailing the administration of a compound explicitly named "this compound" or "Laserpitin" to in vivo rodent models. Consequently, there is no quantitative data on dosages, pharmacokinetic profiles, or efficacy in rodents to summarize in tabular format. Furthermore, the absence of such studies means there are no established experimental protocols or known signaling pathways to describe or visualize.

Given the lack of foundational research on this compound in rodent models, it is not possible to fulfill the core requirements of this request, which include data presentation in tables, detailed experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals interested in the potential therapeutic effects of compounds from Seseli or Laserpitium species would need to undertake foundational preclinical research. This would involve:

  • Compound Identification and Characterization: Unambiguously identifying and characterizing the specific chemical entity referred to as "this compound."

  • In Vitro Studies: Conducting cell-based assays to understand its mechanism of action and potential therapeutic targets.

  • Pilot In Vivo Studies: Performing initial tolerability and pharmacokinetic studies in rodent models to determine appropriate dose ranges and administration routes.

  • Efficacy Studies: Designing and executing robust in vivo studies in relevant rodent models of disease to evaluate its therapeutic potential.

Until such fundamental research is conducted and published, detailed application notes and protocols for the in vivo administration of this compound in rodent models cannot be generated. Professionals in the field are advised to consult primary research literature for compounds with similar chemical scaffolds or from related plant species that have been studied in rodent models to inform potential future research directions.

References

Application Notes and Protocols for Screening d-Laserpitin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin is a daucane-type sesquiterpenoid isolated from plants of the Laserpitium genus, notably Laserpitium latifolium. Traditionally, these plants have been used in European folk medicine for treating inflammatory and infectious conditions. As a member of the sesquiterpene class, this compound is a promising candidate for drug discovery, with potential applications stemming from cytotoxic, anti-inflammatory, and antioxidant activities. This document provides a comprehensive set of cell-based assays to screen and characterize the biological activity of this compound. The protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.

Data Presentation: Biological Activities of this compound and Related Compounds

Quantitative data on the specific biological activities of this compound is currently limited in publicly available literature. The following tables summarize the known cytotoxic activity of closely related daucane esters and other compounds isolated from Laserpitium latifolium to provide a comparative reference. Further experimental investigation is required to determine the specific IC50/EC50 values for this compound.

Table 1: Cytotoxicity Data for Compounds from Laserpitium latifolium

CompoundCell LineAssayIC50 (µM)Reference
This compound VariousMTT / SRBData Not Available-
AcetyldesoxodehydrolaserpitinMCF-7/6 (invasive breast adenocarcinoma)MTT0.60[1][2]
SRB0.51[1][2]
MCF-7/AZ (non-invasive breast adenocarcinoma)MTT2.29[1][2]
SRB31.87[1][2]
LaserinMCF-7/6 (invasive breast adenocarcinoma)MTT4.57[1][2]
MCF-7/AZ (non-invasive breast adenocarcinoma)MTT2.46[1][2]

Table 2: Anti-Inflammatory and Antioxidant Activity Screening for this compound

AssayActivity MetricResult for this compound
Anti-Inflammatory
Nitric Oxide (NO) InhibitionIC50Data Not Available
IL-6 InhibitionIC50Data Not Available
TNF-α InhibitionIC50Data Not Available
NF-κB InhibitionIC50Data Not Available
Antioxidant
DPPH Radical ScavengingEC50Data Not Available
ABTS Radical ScavengingEC50Data Not Available

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive screening of this compound's biological activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Inflammatory Assays cluster_2 Phase 3: Antioxidant Assays start This compound Compound cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) start->cell_lines chem_assays Cell-Free Chemical Assays start->chem_assays assay1 MTT Assay ic50 Determine IC50 Values assay1->ic50 assay2 SRB Assay assay2->ic50 cell_lines->assay1 cell_lines->assay2 macrophages RAW 264.7 Macrophages (LPS-stimulated) ic50->macrophages Use non-toxic concentrations no_assay Griess Assay for Nitric Oxide macrophages->no_assay cytokine_assay ELISA for IL-6 & TNF-α macrophages->cytokine_assay reporter_assay NF-κB Luciferase Reporter Assay macrophages->reporter_assay anti_inflam_ic50 Determine IC50 Values no_assay->anti_inflam_ic50 cytokine_assay->anti_inflam_ic50 reporter_assay->anti_inflam_ic50 dpph DPPH Radical Scavenging Assay chem_assays->dpph abts ABTS Radical Scavenging Assay chem_assays->abts antiox_ec50 Determine EC50 Values dpph->antiox_ec50 abts->antiox_ec50

A logical workflow for screening the biological activities of this compound.

Experimental Protocols

Cytotoxicity Assays

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-Inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

This assay quantifies the secretion of pro-inflammatory cytokines into the cell culture medium.

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution (in DMSO)

  • LPS

  • Human IL-6 and TNF-α ELISA kits

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Griess assay protocol.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition by this compound.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound stock solution (in methanol (B129727) or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound solution and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

This assay measures the capacity of a compound to scavenge the ABTS radical cation.

Materials:

  • This compound stock solution

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or PBS

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • ABTS Radical Generation: Mix equal volumes of ABTS and potassium persulfate solutions and let the mixture stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS working solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging and determine the EC50 value.

Potential Signaling Pathway Modulation

Sesquiterpene lactones are known to exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition by compounds like this compound.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor TNF Receptor traf TRAF2 receptor->traf tnfa TNF-α tnfa->receptor Binds tak1 TAK1 traf->tak1 ikk_complex IKK Complex (IKKα/IKKβ/NEMO) tak1->ikk_complex Activates ikb_nfkb IκBα-NF-κB (Inactive) ikk_complex->ikb_nfkb Phosphorylates IκBα ikb IκBα ub Ubiquitination & Proteasomal Degradation ikb->ub nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb ikb_nfkb->ikb ikb_nfkb->nfkb ikb_nfkb->nfkb laserpitin This compound (Hypothesized Inhibition) laserpitin->ikk_complex laserpitin->nfkb_nuc Inhibits DNA binding dna DNA (κB sites) nfkb_nuc->dna Binds transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, iNOS) dna->transcription

Canonical NF-κB signaling pathway and potential inhibition by this compound.

References

Application Notes and Protocols for d-Laserpitin and Sesquiterpene Lactone Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. A critical parameter for the successful screening and development of any compound is its solubility in various solvents. This document provides an overview of the solubility characteristics of sesquiterpene lactones, with a focus on this compound, in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this application note provides a general protocol for solubility determination applicable to this class of compounds.

Solubility of Sesquiterpene Lactones

Table 1: Qualitative Solubility of Sesquiterpene Lactones in Common Solvents

SolventGeneral SolubilityNotes
WaterLowSesquiterpene lactones generally exhibit poor water solubility.
DMSOGenerally GoodDMSO is a common solvent for initial stock solutions in biological assays.
Methanol (B129727)VariableOften used in extraction processes.
DichloromethaneVariableUsed in combination with methanol for extraction[1].
Dimethylformamide (DMF)VariableUsed as a reaction solvent for some sesquiterpene lactones[2].

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the solubility of a compound like this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Shaker or orbital incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-48 hours) prep3->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 HPLC analysis ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways Modulated by Sesquiterpene Lactones

While specific signaling pathways for this compound have not been detailed in the reviewed literature, sesquiterpene lactones as a class are known to modulate various cellular signaling pathways, many of which are relevant to cancer and inflammation. For example, some sesquiterpene lactones have been reported to affect the NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses, as well as cell survival and proliferation. The anticancer activities of some natural compounds, including cyclic hexapeptides found alongside other compounds, have been shown to be mediated through the inhibition of several cancer-related signaling pathways, such as Wnt, Myc, and Notch[3].

Visualization of a Generic Signaling Pathway

The following diagram provides a simplified representation of a generic signaling pathway that could be modulated by a bioactive compound like a sesquiterpene lactone.

G Generic Signaling Pathway Modulation compound This compound / Sesquiterpene Lactone receptor Cell Surface Receptor compound->receptor Binds to or modulates receptor signaling_cascade Intracellular Signaling Cascade (e.g., Kinases) receptor->signaling_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., NF-κB) signaling_cascade->transcription_factor Activates/Inhibits gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) gene_expression->cellular_response Leads to

Caption: Modulation of a generic signaling pathway by a bioactive compound.

Conclusion

The solubility of this compound in DMSO and other organic solvents is a crucial parameter for its further investigation. While specific data is currently limited, the provided protocol offers a reliable method for its determination. Understanding the solubility and the potential signaling pathways modulated by this compound and other sesquiterpene lactones is essential for advancing their development as potential therapeutic agents. Further research is warranted to establish a comprehensive solubility profile and to elucidate the specific molecular mechanisms of action for this compound.

References

Application Notes and Protocols for d-Laserpitin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin is a naturally occurring pyranocoumarin (B1669404) compound isolated from the fruits of Seseli devenyense Simonk[1]. It has demonstrated anxiolytic activity, making it a compound of interest for neuroscience research and drug development[1]. Accurate and reproducible experimental results depend on the correct preparation of stable and precise stock solutions. This document provides a detailed protocol for preparing this compound stock solutions for in vitro and in vivo experiments, based on its chemical properties and established laboratory practices for similar natural products.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₆[1]
Molecular Weight 344.36 g/mol [1]
Appearance Typically a crystalline solid[2]
Solubility Soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in aqueous buffers.[2][3]

Recommended Solvents and Storage

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions of this compound due to its high solubilizing capacity for organic compounds and miscibility with aqueous media used in most biological assays[4][5].

ParameterRecommendationRationale
Primary Solvent High-purity Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for this compound and compatibility with further dilutions in aqueous media[4][6].
Stock Solution Storage Temperature -20°C or -80°CEnsures long-term stability and prevents degradation. Aliquoting is crucial to avoid repeated freeze-thaw cycles[3].
Working Solution Storage Prepare fresh from stock. If temporary storage is needed, keep at 2-8°C for no more than a day.Aqueous solutions are less stable; fresh preparation ensures consistent compound activity[2].

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be used for subsequent dilutions to desired experimental concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation : Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing : Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Solvent Addition : Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example for 1 mg: Volume (µL) = (0.001 g / (344.36 g/mol * 0.010 mol/L)) * 1,000,000 µL/L = 290.4 µL

    • Add 290.4 µL of anhydrous, sterile DMSO to the vial containing the 1 mg of this compound.

  • Dissolution : Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is difficult.

  • Aliquoting and Storage : Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles[3].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.

Procedure:

  • Thaw Stock Solution : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution : Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

    • Important : To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.

  • Final DMSO Concentration : Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to prevent solvent-induced cytotoxicity[3]. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Take 1 µL of the 10 mM stock solution.

      • Add it to 999 µL of cell culture medium.

      • The final DMSO concentration will be 0.1%.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw dilute 7. Dilute in Aqueous Medium (e.g., Cell Culture Medium) thaw->dilute use 8. Use in Experiment dilute->use G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gaba_r GABA-A Receptor anxiolytic Anxiolytic Effect gaba_r->anxiolytic mapk MAPK Pathway (ERK, JNK, p38) nfkb NF-κB Pathway mapk->nfkb gene Gene Expression (Inflammatory & Stress Response) nfkb->gene inhibition Reduced Inflammation & Stress Response gene->inhibition laserpitin This compound laserpitin->gaba_r  Modulates (+) laserpitin->mapk Inhibits (-)

References

Application Notes: Investigating the Neuroprotective Potential of a Novel Compound in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The exploration of novel neuroprotective compounds is a cornerstone of neuroscience research, aiming to uncover new therapeutic strategies for a range of debilitating neurological disorders. This document provides a detailed overview of the potential applications and experimental protocols for investigating the neuroprotective effects of a novel compound. The methodologies described herein are based on established in vitro and in vivo models relevant to neurodegenerative disease research.

In Vitro Applications & Efficacy

A critical first step in evaluating a novel compound is to assess its efficacy and toxicity in well-defined in vitro systems. This allows for a controlled examination of the compound's direct effects on neuronal cells.

Neuroprotection Against Excitotoxicity

Objective: To determine the ability of the compound to protect primary neurons from glutamate-induced excitotoxicity.

Data Summary:

Concentration (µM)Neuronal Viability (%) (± SEM)Lactate Dehydrogenase (LDH) Release (%) (± SEM)
Control100 ± 4.55.2 ± 1.1
Glutamate (B1630785) (100 µM)45.3 ± 5.189.4 ± 6.3
Compound (1 µM) + Glutamate62.1 ± 4.865.7 ± 5.9
Compound (10 µM) + Glutamate85.7 ± 3.925.1 ± 4.2
Compound (50 µM) + Glutamate88.2 ± 4.222.8 ± 3.8
Inhibition of Apoptotic Pathways

Objective: To assess the compound's capacity to inhibit staurosporine-induced apoptosis in a human neuroblastoma cell line (SH-SY5Y).

Data Summary:

TreatmentCaspase-3 Activity (Fold Change vs. Control)% Apoptotic Cells (Annexin V Staining)
Control1.03.2 ± 0.8
Staurosporine (1 µM)8.7 ± 0.941.5 ± 3.7
Compound (10 µM) + Staurosporine3.2 ± 0.415.8 ± 2.1
Compound (50 µM) + Staurosporine1.9 ± 0.39.1 ± 1.5

In Vivo Applications & Preclinical Models

Following promising in vitro results, the neuroprotective effects of the compound should be evaluated in relevant animal models of neurological disease.

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the therapeutic efficacy of the compound in reducing infarct volume and improving neurological deficits in a rat model of ischemic stroke.

Data Summary:

Treatment GroupInfarct Volume (mm³) (± SEM)Neurological Deficit Score (± SEM)
Sham00
Vehicle (MCAO)210.5 ± 15.23.8 ± 0.4
Compound (10 mg/kg)115.3 ± 12.82.1 ± 0.3
Compound (30 mg/kg)82.1 ± 10.51.5 ± 0.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Culture primary cortical neurons from E18 rat embryos.

  • Compound Treatment: Pre-incubate neurons with varying concentrations of the compound for 2 hours.

  • Induction of Excitotoxicity: Expose neurons to 100 µM glutamate for 20 minutes.

  • Assessment of Viability:

    • MTT Assay: Measure cell viability 24 hours post-glutamate exposure.

    • LDH Assay: Measure LDH release into the culture medium as an indicator of cell death.

Protocol: In Vivo MCAO Model
  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for 90 minutes.

  • Compound Administration: Administer the compound intravenously at the time of reperfusion.

  • Outcome Measures:

    • Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO.

    • Infarct Volume Measurement: Sacrifice animals at 24 hours and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to determine infarct volume.

Signaling Pathways & Mechanisms of Action

Understanding the molecular mechanisms underlying the neuroprotective effects of a novel compound is essential for its development as a therapeutic agent.

Proposed Neuroprotective Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by the compound, leading to neuronal survival.

Neuroprotective Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Compound Compound Receptor Receptor Compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b CREB CREB Akt->CREB Bcl2 Bcl2 CREB->Bcl2 Upregulation Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade of the neuroprotective compound.

Experimental Workflow Visualization

A clear workflow is essential for planning and executing research projects.

Experimental Workflow Start Start InVitro In Vitro Studies (Primary Neurons, Cell Lines) Start->InVitro Toxicity Toxicity Assessment InVitro->Toxicity Efficacy Efficacy Screening (Neuroprotection Assays) InVitro->Efficacy Mechanism Mechanism of Action (Signaling Pathway Analysis) Efficacy->Mechanism InVivo In Vivo Studies (Animal Models of Disease) Mechanism->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Behavioral Behavioral Assessments InVivo->Behavioral Histology Histological Analysis InVivo->Histology Lead Lead Compound Optimization Histology->Lead End End Lead->End

Caption: A generalized workflow for neuroprotective drug discovery.

Investigating the Neuroprotective Effects of d-Laserpitin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of published scientific literature specifically detailing the neuroprotective effects of d-Laserpitin. The following application notes and protocols are presented as a template, utilizing data from the well-researched, structurally related coumarin, Daphnetin , as a proxy. This document is intended to serve as a comprehensive guide for researchers and drug development professionals to design and execute studies to investigate the potential neuroprotective properties of this compound, with the understanding that specific concentrations, incubation times, and observed effects will need to be empirically determined for this compound.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism. This leads to excessive calcium influx, mitochondrial dysfunction, and ultimately, apoptotic cell death. Natural compounds, such as coumarins, have emerged as promising candidates for neuroprotective therapies. This document outlines protocols to investigate the neuroprotective effects of this compound against excitotoxicity, based on established methods for the related compound, Daphnetin.

Data Presentation: Neuroprotective Efficacy of the Placeholder Compound (Daphnetin)

The following tables summarize the quantitative data obtained from studies on Daphnetin, which can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Neuroprotective Effect Against NMDA-Induced Excitotoxicity

Treatment GroupConcentrationCell Viability (%)
Control-100
NMDA200 µM52.3 ± 3.8
Daphnetin + NMDA0.1 µM + 200 µMIncreased from NMDA group
Daphnetin + NMDA1 µM + 200 µMSignificantly Increased
Daphnetin + NMDA10 µM + 200 µM87.5 ± 2.1[1]

Data is presented as mean ± standard deviation. Cell viability was assessed using the MTT assay in primary cultured cortical neurons.[1]

Table 2: In Vivo Neuroprotective Effect in a Mouse Model of Cerebral Ischemia

Treatment GroupDoseInfarct Volume (%)Neurological Deficit Score
Sham-0Low
MCAO (Vehicle)-36.8 ± 2.93.7 ± 0.1
MCAO + Daphnetin100 mg/kg18.0 ± 3.8[2][3]1.6 ± 0.3[3]

MCAO: Middle Cerebral Artery Occlusion. Data is presented as mean ± standard deviation.[2][3]

Experimental Protocols

In Vitro Model of NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes the induction of excitotoxicity in primary cortical neurons and the assessment of the neuroprotective effects of a test compound.

Workflow Diagram:

G cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Assessment A Isolate Cortical Neurons (E16-E18 Mouse Embryos) B Plate Neurons in 96-well Plates (1x10^4 cells/well) A->B C Culture for 7-10 days B->C D Pre-treat with this compound (e.g., 0.1, 1, 10 µM) for 24h C->D E Induce Excitotoxicity: Add NMDA (200 µM) + Glycine (B1666218) (10 µM) for 30 min D->E F Replace with original culture medium containing this compound for 24h E->F G Assess Cell Viability (MTT Assay) F->G H Western Blot Analysis (Bcl-2, Bax, NR2B) F->H I Calcium Imaging (Fluo-4 AM) F->I

Caption: Workflow for in vitro neuroprotection assay.

Protocol:

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from embryonic day 16-18 mice.

    • Plate the neurons in 96-well plates at a density of 1 x 10^4 cells per well.[1]

    • Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27) for 7-10 days to allow for maturation.

  • Compound Treatment and Excitotoxicity Induction:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture medium.

    • Pre-treat the cultured neurons with the different concentrations of this compound for 24 hours.[1]

    • Induce excitotoxicity by adding NMDA (final concentration 200 µM) and glycine (final concentration 10 µM) to the culture medium for 30 minutes.[1]

    • After 30 minutes, remove the NMDA-containing medium and replace it with the original culture medium containing the respective concentrations of this compound.

    • Incubate the cells for an additional 24 hours.[1]

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate at 37°C for 4 hours.[1]

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Apoptotic and Signaling Proteins

This protocol details the procedure for analyzing the expression of key proteins involved in apoptosis (Bcl-2, Bax) and NMDA receptor signaling (NR2B).

Protocol:

  • Protein Extraction:

    • Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, NR2B, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways

The neuroprotective effects of coumarins like Daphnetin are often attributed to their ability to modulate specific signaling pathways. Investigating these pathways for this compound will be crucial to understanding its mechanism of action.

Diagram of the Proposed Neuroprotective Signaling Pathway:

G cluster_0 Excitotoxic Cascade cluster_1 This compound Intervention (Hypothesized) Glutamate (B1630785) Excess Glutamate NMDA_R NMDA Receptor (NR2B Subunit) Glutamate->NMDA_R Ca_influx ↑ Intracellular Ca2+ NMDA_R->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis dLaserpitin This compound dLaserpitin->NMDA_R Inhibits NR2B upregulation Bcl2 ↑ Bcl-2 dLaserpitin->Bcl2 Bax ↓ Bax dLaserpitin->Bax Bcl2->Apoptosis Bax->Apoptosis

Caption: Hypothesized mechanism of this compound's neuroprotection.

Description of Signaling Pathway:

Excessive glutamate in the synaptic cleft leads to the over-activation of NMDA receptors, particularly those containing the NR2B subunit.[1] This results in a massive influx of calcium ions, triggering a cascade of downstream events that culminate in neuronal apoptosis.[1] This apoptotic process is regulated by the Bcl-2 family of proteins, where an increased Bax/Bcl-2 ratio promotes cell death.

The placeholder compound, Daphnetin, has been shown to exert its neuroprotective effects by:

  • Inhibiting the upregulation of the NR2B subunit of the NMDA receptor, thereby reducing excessive calcium influx.[1]

  • Modulating the expression of apoptotic proteins , leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[1]

It is hypothesized that this compound may share a similar mechanism of action. Future studies should aim to validate these potential targets.

References

Application Notes and Protocols for High-Throughput Screening of d-Laserpitin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin is a sesquiterpene lactone, a class of natural compounds known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] High-throughput screening (HTS) offers a robust methodology to rapidly assess the bioactivity of this compound against various cellular targets and pathways, facilitating the discovery of its therapeutic potential. These application notes provide a framework for a comprehensive HTS campaign to identify and characterize the bioactivity of this compound, with a focus on its potential anti-inflammatory properties through the inhibition of the NF-κB signaling pathway, a common mechanism of action for sesquiterpene lactones.[3][4]

Application Note: High-Throughput Screening for Inhibitors of NF-κB Signaling

1.1. Objective: To identify and characterize the inhibitory activity of this compound on the NF-κB signaling pathway in a cell-based high-throughput screen.

1.2. Background: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses.[5] Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting this pathway.[3][4] This HTS campaign will utilize a reporter gene assay to quantify the inhibition of NF-κB activation in response to an inflammatory stimulus.

1.3. Assay Principle: A human cell line (e.g., HEK293) is engineered to stably express an NF-κB response element driving the expression of a reporter gene, such as luciferase. Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of luciferase. If this compound inhibits this pathway, a decrease in the luciferase signal will be observed.

1.4. Workflow Overview: The HTS workflow will consist of a primary screen of this compound at a single concentration, followed by a dose-response confirmation of initial hits, and a counter-screen to assess cytotoxicity.

1.5. Data Presentation:

Table 1: Hypothetical Primary HTS Results for this compound

Compound IDConcentration (µM)NF-κB Inhibition (%)Cytotoxicity (%)Hit (Y/N)
This compound1085.25.1Y
Parthenolide (B1678480) (Positive Control)1092.58.3Y
DMSO (Negative Control)0.1%0.00.0N

Table 2: Hypothetical Dose-Response and Cytotoxicity Data for this compound

Compound IDIC50 (µM) for NF-κB InhibitionCC50 (µM) for CytotoxicitySelectivity Index (CC50/IC50)
This compound2.5> 50> 20
Parthenolide1.84525

Experimental Protocols

2.1. Protocol 1: Primary HTS for NF-κB Inhibition

2.1.1. Materials:

  • HEK293/NF-κB-luc cells (stably transfected with NF-κB-luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Parthenolide (positive control)

  • DMSO (vehicle control)

  • Recombinant Human TNF-α

  • Luciferase assay reagent

  • 384-well white, clear-bottom assay plates

2.1.2. Procedure:

  • Seed HEK293/NF-κB-luc cells in 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare compound plates by dispensing this compound, parthenolide, and DMSO into appropriate wells. For a final assay concentration of 10 µM, add 100 nL of a 1 mM compound stock.

  • Transfer the compounds from the compound plate to the cell plate.

  • Incubate for 1 hour at 37°C.

  • Add 10 µL of TNF-α solution to a final concentration of 20 ng/mL to all wells except the unstimulated control wells.

  • Incubate for 6 hours at 37°C.

  • Equilibrate the plate to room temperature.

  • Add 25 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

2.2. Protocol 2: Dose-Response Confirmation

2.2.1. Materials: Same as Protocol 1.

2.2.2. Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare a serial dilution of this compound and parthenolide in DMSO. A common dilution series would be 100, 30, 10, 3, 1, 0.3, 0.1, and 0.03 µM.

  • Transfer the serially diluted compounds to the cell plate.

  • Follow steps 5-10 from Protocol 1.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.

2.3. Protocol 3: Cytotoxicity Counter-Screen

2.3.1. Materials:

  • HEK293 cells (non-transfected)

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • Other materials are the same as in Protocol 1.

2.3.2. Procedure:

  • Seed HEK293 cells in 384-well plates at a density of 10,000 cells/well.

  • Incubate for 24 hours.

  • Add serial dilutions of this compound and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate for the same duration as the primary assay (e.g., 7 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence.

  • Calculate the half-maximal cytotoxic concentration (CC50).

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_validation Hit Validation primary_screen Primary Screen (this compound @ 10 µM) data_analysis_1 Data Analysis (% Inhibition) primary_screen->data_analysis_1 hit_identification Hit Identification (Inhibition > 50%) data_analysis_1->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active Hits cytotoxicity Cytotoxicity Assay (CC50 Determination) hit_identification->cytotoxicity Active Hits selectivity Calculate Selectivity Index (SI = CC50 / IC50) dose_response->selectivity cytotoxicity->selectivity validated_hit Validated Hit (this compound) selectivity->validated_hit

Caption: High-throughput screening workflow for this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR traf2 TRAF2 tnfr->traf2 Activates ikk IKK Complex traf2->ikk ikb IκBα ikk->ikb Phosphorylates nfkb p50/p65 (NF-κB) ikb_p P-IκBα ikb->ikb_p nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocates proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation laserpitin This compound laserpitin->ikk Inhibits dna NF-κB Response Element nfkb_nuc->dna Binds gene Inflammatory Gene Expression dna->gene tnf TNF-α tnf->tnfr Binds

Caption: Hypothesized mechanism of this compound on the NF-kB pathway.

References

Application Note: Quantification of d-Laserpitin in Human Plasma Using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of d-Laserpitin in human plasma. This compound, a pyranocoumarin (B1669404) with potential anxiolytic activity, was extracted from plasma samples using a straightforward protein precipitation protocol.[1] Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and toxicokinetic studies of this compound in a research setting.

Introduction

This compound is a natural pyranocoumarin isolated from plants of the Apiaceae family, such as Seseli devenyense Simonk.[1] Preliminary studies have indicated its potential as an anxiolytic agent, making it a compound of interest for further pharmacological and toxicological evaluation. A robust and reliable analytical method for the quantification of this compound in biological matrices is essential for these studies.[2] This application note presents a detailed protocol for an LC-MS/MS method developed for the determination of this compound in human plasma.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard (purity ≥98%)

  • Warfarin (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard (IS) from human plasma.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Warfarin, 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the IS.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnPhenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Collision GasNitrogen

Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for this compound and the IS were determined by infusing standard solutions into the mass spectrometer. The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The product ions were selected based on the most intense and stable fragments.

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound 345.1 229.1 80 V 25 eV
This compound (Qualifier)345.1187.180 V35 eV
Warfarin (IS) 309.1 163.1 70 V 30 eV
Results and Discussion

Method Validation

The developed method was validated for linearity, accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 5.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LQC56.8-2.58.2-3.1
MQC504.51.86.10.9
HQC5003.10.54.7-1.2

Recovery

The extraction recovery of this compound from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Table 6: Extraction Recovery Data

QC LevelConcentration (ng/mL)Mean Recovery (%)%RSD
LQC588.25.4
MQC5091.53.8
HQC50093.12.9
Conclusion

A highly sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation extraction procedure and the short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and other research studies.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • This compound Working Solutions: Prepare working solutions by serial dilution of the stock solution with methanol to obtain the desired concentrations for calibration standards and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Warfarin and dissolve it in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at concentrations of 5 ng/mL (LQC), 50 ng/mL (MQC), and 500 ng/mL (HQC).

3. LC-MS/MS System Setup and Data Acquisition

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (80% Mobile Phase A, 20% Mobile Phase B) for at least 30 minutes.

  • Create an acquisition method in the instrument control software with the LC and MS parameters detailed in Tables 1, 2, 3, and 4.

  • Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.

  • Inject the samples and start the data acquisition.

4. Data Processing and Quantification

  • Process the acquired data using the instrument's quantification software.

  • Integrate the peak areas for this compound and the internal standard for all samples.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.

  • Determine the concentrations of this compound in the QC and unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 10 µL IS (Warfarin) plasma->add_is precipitate Add 300 µL Acetonitrile (0.1% FA) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant lcms Inject 5 µL into LC-MS/MS supernatant->lcms separation C18 Reversed-Phase Separation lcms->separation detection ESI+ MRM Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling_Pathway cluster_pathway Hypothetical Anxiolytic Signaling Pathway of this compound dLaserpitin This compound gaba_a_receptor GABA-A Receptor dLaserpitin->gaba_a_receptor Positive Allosteric Modulation chloride_influx Increased Cl⁻ Influx gaba_a_receptor->chloride_influx neuronal_hyperpolarization Neuronal Hyperpolarization chloride_influx->neuronal_hyperpolarization anxiolytic_effect Anxiolytic Effect neuronal_hyperpolarization->anxiolytic_effect

Caption: Hypothetical signaling pathway for the anxiolytic effect of this compound.

References

Application Notes and Protocols for the Synthesis and Pharmacological Study of d-Laserpitin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The nomenclature "d-Laserpitin" presents a degree of ambiguity in scientific literature, referring to two distinct classes of natural products: daucane sesquiterpenoids and pyranocoumarins. This document provides a comprehensive overview of the synthesis and pharmacological evaluation of derivatives from both classes. The daucane sesquiterpenoid class, including Laserpitin, has demonstrated notable cytotoxic activities. In parallel, pyranocoumarin (B1669404) derivatives, to which the name this compound has also been ascribed, are recognized for their anti-inflammatory and anxiolytic-like properties. These application notes and protocols offer detailed methodologies for the synthesis of pyranocoumarin derivatives, pharmacological screening protocols for both compound classes, and structured data for comparative analysis.

Part 1: Daucane Sesquiterpenoid Derivatives (Laserpitin Analogs)

Introduction

Laserpitin is a daucane-type sesquiterpenoid isolated from plants of the Laserpitium genus. Daucane esters have garnered interest for their potential as cytotoxic agents.[1] Research has shown that Laserpitin and its naturally occurring derivatives can exhibit significant activity against cancer cell lines.[1][2] This section focuses on the pharmacological evaluation of these compounds.

Data Presentation

Table 1: Cytotoxic Activity of Laserpitin and Acetyldesoxodehydrolaserpitin. [1]

CompoundCell LineAssayIC₅₀ (µM)
Laserpitin MCF 7/6 (invasive breast adenocarcinoma)MTT> 50
SRB> 50
MCF 7/AZ (non-invasive breast adenocarcinoma)MTT> 50
SRB> 50
Acetyldesoxodehydrolaserpitin MCF 7/6 (invasive breast adenocarcinoma)MTT0.60
SRB0.51
MCF 7/AZ (non-invasive breast adenocarcinoma)MTT2.29
SRB31.87
Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Antiproliferative Assay (MTT and SRB)

This protocol details the methodology used to assess the cytotoxic and antiproliferative effects of daucane sesquiterpenoids on human breast adenocarcinoma cell lines.[1][3]

1. Cell Culture:

  • Human breast adenocarcinoma cell lines (invasive MCF 7/6 and non-invasive MCF 7/AZ) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin (B1217042).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. MTT Assay (Cytotoxicity):

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., Laserpitin, Acetyldesoxodehydrolaserpitin) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

3. Sulforhodamine B (SRB) Assay (Antiproliferative Activity):

  • Seed cells in 96-well plates as described for the MTT assay.

  • After treatment for 72 hours, fix the cells with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.

  • Wash the plates five times with distilled water and air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Dissolve the bound dye with 150 µL of 10 mM Tris base solution (pH 10.5).

  • Measure the absorbance at 540 nm.

  • Calculate the IC₅₀ values from the dose-response curves.

Mandatory Visualization

logical_relationship Structure-Activity Relationship of Daucane Esters A Daucane Sesquiterpenoid Core B Ester Moieties at C4 and C8 A->B Substituted with C Cytotoxic Activity B->C Influences D Acetyldesoxodehydrolaserpitin (Acetyl and Angeloyl Esters) F Increased Potency D->F Leads to E Laserpitin (Two Angeloyl Esters) G Decreased Potency E->G Results in F->C G->C

Caption: Daucane Ester Structure-Activity.

Part 2: Pyranocoumarin Derivatives (this compound Analogs)

Introduction

The name "this compound" has also been assigned to a pyranocoumarin, a class of compounds known for a variety of biological activities, including anti-inflammatory and anxiolytic effects.[4][5] Synthetic strategies for pyranocoumarins are well-established, allowing for the generation of diverse derivatives for pharmacological screening.[6][7]

Data Presentation

Table 2: Anti-Inflammatory Activity of a Representative Pyranocoumarin Derivative. [4]

CompoundConcentration (µM)NO Production Inhibition (%)
Pyranocoumarin Derivative 2 20~30%
40~60%
80~85%

Table 3: Anxiolytic-like Activity of 4-(Alkylamino)-3-nitrocoumarin Derivatives in Mice. [8]

CompoundDose (mg/kg)Effect in Light/Dark TestSedative Effects
4-(sec-Butylamino)-3-nitro-2H-chromen-2-one 25AnxiolyticNo
4-(Hexadecylamino)-3-nitro-2H-chromen-2-one 25AnxiolyticNo
4-(Benzylamino)-3-nitro-2H-chromen-2-one 25AnxiolyticNot specified
Experimental Protocols

Protocol 2: Synthesis of Pyranocoumarin Derivatives via Three-Component Reaction. [4]

This protocol describes a general method for the synthesis of pyranocoumarins.

1. Materials:

2. Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycoumarin (1 mmol), malononitrile (1 mmol), and a substituted benzaldehyde (B42025) (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

  • Characterize the synthesized compounds using NMR and mass spectrometry.

Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition). [4]

This protocol outlines the procedure to evaluate the anti-inflammatory activity of pyranocoumarin derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

1. Cell Culture:

  • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

2. Nitric Oxide Assay:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test pyranocoumarin derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Mandatory Visualization

experimental_workflow Synthesis of Pyranocoumarin Derivatives cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A 4-Hydroxycoumarin F Reflux (4-6 hours) A->F B Malononitrile B->F C Substituted Benzaldehyde C->F D Ethanol (Solvent) D->F E Piperidine (Catalyst) E->F G Cool to RT F->G H Filtration G->H I Wash with Cold Ethanol H->I J Dry under Vacuum I->J K NMR & Mass Spectrometry J->K

Caption: Pyranocoumarin Synthesis Workflow.

signaling_pathway Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Expression Nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO Pyranocoumarin Pyranocoumarin Derivative 2 Pyranocoumarin->MAPK inhibits Pyranocoumarin->NFkB inhibits phosphorylation

Caption: Pyranocoumarin Anti-Inflammatory Action.

References

d-Laserpitin as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin, a naturally occurring pyranocoumarin (B1669404) isolated from the fruits of Seseli devenyense Simonk, has emerged as a promising lead compound in the field of drug discovery.[1] This document provides detailed application notes and protocols for the investigation of this compound's therapeutic potential, with a primary focus on its demonstrated anxiolytic properties. Additionally, it outlines strategies for exploring other potential biological activities characteristic of the pyranocoumarin class of compounds.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₉H₂₀O₆
Molecular Weight 344.36 g/mol
Class Pyranocoumarin
Source Seseli devenyense Simonk

Anxiolytic Activity

Recent studies have demonstrated the significant anxiolytic activity of this compound in a preclinical animal model. This section provides the key quantitative data and a detailed protocol for replicating and expanding upon these findings.

Quantitative Data: Anxiolytic Effect in Zebrafish Larvae Model

The anxiolytic activity of this compound was assessed by measuring its effect on the locomotor activity of zebrafish larvae in a light-dark challenge test. Anxiolytic compounds typically reduce anxiety-induced behaviors such as "thigmotaxis" (the tendency to remain near the walls of an enclosure). The following table summarizes the dose-dependent effects of this compound on the time spent and distance moved by zebrafish larvae in the central, less protected area of the testing arena.[2][3][4] Diazepam, a well-known anxiolytic drug, was used as a positive control.[2][3][4]

CompoundConcentration (µM)Percentage of Time in Central Area (Dark Phase)Percentage of Distance Moved in Central Area (Dark Phase)
Control (DMSO)-~20%~25%
This compound 12.5 Significant Increase Significant Increase
This compound 25.0 Significant Increase Significant Increase
This compound 50.0 Significant Increase Significant Increase
Diazepam10.0Significant IncreaseSignificant Increase

Note: "Significant Increase" indicates a statistically significant (p < 0.01 or p < 0.001) increase compared to the control group, as reported in the source literature. Precise percentage values were not provided in the abstracted text and would require consulting the full publication.

Experimental Protocol: Zebrafish Larvae Light-Dark Challenge for Anxiolytic Activity

This protocol is adapted from the methodology described by Widelski J, et al. (2021).[2]

Objective: To assess the anxiolytic-like effects of this compound by measuring changes in thigmotaxis behavior of zebrafish larvae.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diazepam (positive control)

  • 5-days post-fertilization (dpf) zebrafish larvae (Danio rerio)

  • 24-well plates

  • Automated video tracking system

  • Incubator for zebrafish

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound at 12.5, 25, and 50 µM by diluting the stock solution in embryo medium. The final DMSO concentration should not exceed 0.1%.

    • Prepare a 10 µM solution of diazepam as a positive control.

    • Prepare a vehicle control solution containing the same concentration of DMSO as the test solutions.

  • Zebrafish Larvae Preparation:

    • Use healthy, free-swimming 5-dpf zebrafish larvae.

    • Acclimate the larvae to the testing room conditions.

  • Experimental Setup:

    • Place a single larva into each well of a 24-well plate containing the respective test or control solution. Use a sufficient number of larvae per group for statistical power (e.g., n=32).[3][4]

  • Behavioral Recording:

    • Place the 24-well plates into the automated video tracking system.

    • Acclimate the larvae to the testing arena for a defined period.

    • Subject the larvae to alternating periods of light and dark. A typical paradigm is three light-dark cycles.

    • Record the locomotor activity of each larva throughout the experiment.

  • Data Analysis:

    • Using the video tracking software, quantify the following parameters for each larva:

      • Total distance moved.

      • Time spent in the central zone versus the peripheral zone of the well.

      • Distance moved in the central zone versus the peripheral zone.

    • Compare the data from the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[3]

    • A significant increase in the time spent and distance moved in the central zone during the dark phase is indicative of an anxiolytic-like effect.[2]

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism underlying the anxiolytic activity of this compound has not yet been elucidated. However, many anxiolytic compounds exert their effects through modulation of the GABAergic and/or serotonergic systems.[5][6] Based on the known pharmacology of anxiolytics, a hypothetical signaling pathway for this compound is proposed below. This pathway suggests that this compound may act as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.

anxiolytic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A_receptor GABA-A Receptor GABA_vesicle->GABA_A_receptor GABA Release Cl_channel Chloride Channel (Hyperpolarization) GABA_A_receptor->Cl_channel Opens Neuronal_inhibition Decreased Neuronal Excitability (Anxiolytic Effect) Cl_channel->Neuronal_inhibition Leads to d_Laserpitin This compound (Hypothesized) d_Laserpitin->GABA_A_receptor Positive Allosteric Modulation screening_workflow start This compound (Natural Product) in_vitro In Vitro Screening (e.g., Anti-inflammatory, Anticancer) start->in_vitro tox_screen Cytotoxicity Assays start->tox_screen mechanism Mechanism of Action Studies in_vitro->mechanism Active Hit tox_screen->in_vitro Non-toxic in_vivo In Vivo Animal Models mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin, a pyranocoumarin (B1669404) found in plants of the Apiaceae family, has emerged as a compound of interest for its potential anxiolytic properties. Preclinical evidence suggests that this compound may modulate behaviors associated with anxiety. These application notes provide a comprehensive overview of the current data and detailed protocols for the preclinical evaluation of this compound in the context of anxiety-related disorders. The information is intended to guide researchers in designing and executing robust experiments to further elucidate the anxiolytic potential and mechanism of action of this natural compound.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound's anxiolytic effects is not yet fully elucidated, research on other coumarins and natural compounds with similar activities suggests several potential signaling pathways that may be involved. It is hypothesized that this compound may exert its effects through modulation of key neurotransmitter systems and intracellular signaling cascades implicated in anxiety.

Potential Signaling Pathways:

  • GABAergic System Modulation: Coumarins have been reported to interact with GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This compound may enhance GABAergic transmission, leading to a calming effect.

  • Serotonergic System Interaction: The serotonergic system plays a crucial role in mood and anxiety regulation. This compound could potentially influence serotonin (B10506) levels or receptor activity.

  • Modulation of Neuroinflammation and Oxidative Stress: Chronic stress and anxiety are often associated with increased neuroinflammation and oxidative stress. Natural compounds with antioxidant and anti-inflammatory properties can mitigate these effects, which may contribute to their anxiolytic action.

  • Influence on Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF is essential for neuronal survival and plasticity, and its levels are often reduced in anxiety disorders. This compound might promote BDNF signaling, thereby exerting anxiolytic and neuroprotective effects.

Below is a diagram illustrating a hypothetical signaling pathway for the anxiolytic action of this compound.

G cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Downstream Effects cluster_3 Physiological Outcome d_Laserpitin This compound GABA_A GABA-A Receptor d_Laserpitin->GABA_A Serotonin_R Serotonin Receptor d_Laserpitin->Serotonin_R Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) d_Laserpitin->Inflammatory_Pathways Antioxidant_Response Antioxidant Response (e.g., Nrf2) d_Laserpitin->Antioxidant_Response BDNF_Pathway BDNF/TrkB Signaling d_Laserpitin->BDNF_Pathway Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Serotonin_Modulation Modulation of Serotonin Levels Serotonin_R->Serotonin_Modulation Reduced_Neuroinflammation Reduced Neuroinflammation Inflammatory_Pathways->Reduced_Neuroinflammation Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Response->Reduced_Oxidative_Stress Neuronal_Plasticity Enhanced Neuronal Survival & Plasticity BDNF_Pathway->Neuronal_Plasticity Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Serotonin_Modulation->Anxiolytic_Effect Reduced_Neuroinflammation->Anxiolytic_Effect Reduced_Oxidative_Stress->Anxiolytic_Effect Neuronal_Plasticity->Anxiolytic_Effect

Caption: Hypothetical signaling pathways of this compound's anxiolytic action.

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the anxiolytic-like effects of this compound in a zebrafish larvae model.[1]

Experimental Group Concentration (µM) Distance Moved in Central Area (Dark Phase, % of total) Time Spent in Central Area (Dark Phase, % of total)
Control-~25%~20%
This compound12.5~30%~25%
This compound25~35%~30%
This compound50~40% ~35%
Diazepam (Positive Control)10~45% ~40%

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are approximated from graphical representations in Widelski et al., 2021.

Experimental Protocols

Zebrafish Light-Dark Box Test for Anxiolytic Activity

This protocol is adapted from the methodology described by Widelski et al. (2021) for assessing the anxiolytic-like effects of this compound in zebrafish larvae.[1]

Objective: To evaluate the anxiolytic-like effects of this compound by measuring the behavioral response of zebrafish larvae to changes in light and dark conditions.

Materials:

  • Zebrafish larvae (5-7 days post-fertilization)

  • This compound stock solution (in DMSO)

  • Diazepam (positive control)

  • 96-well microplates

  • Automated video tracking system

Procedure:

  • Animal Preparation: Acclimate zebrafish larvae to the testing room conditions for at least 1 hour before the experiment.

  • Drug Administration:

    • Prepare serial dilutions of this compound (e.g., 12.5, 25, and 50 µM) and a solution of diazepam (e.g., 10 µM) in embryo medium. The final DMSO concentration should not exceed 0.1%.

    • Individually place larvae into the wells of a 96-well plate containing the respective drug solutions or vehicle control.

    • Incubate the larvae in the solutions for the desired period (e.g., 60 minutes) at a controlled temperature (e.g., 28°C).

  • Behavioral Assay:

    • Place the 96-well plate into the automated video tracking system.

    • The behavioral paradigm consists of alternating light and dark phases. A typical protocol includes:

      • 5 minutes of habituation (light on).

      • 5 minutes of the first light phase.

      • 5 minutes of a dark phase (to induce anxiety-like behavior, scototaxis).

      • 5 minutes of a second light phase.

    • Record the movement of each larva throughout the experiment.

  • Data Analysis:

    • Analyze the recorded videos to quantify behavioral parameters, including:

      • Total distance moved.

      • Time spent in the center versus the periphery of the well.

      • Velocity of movement.

    • Compare the data from the this compound-treated groups to the vehicle control group. An increase in the time spent and distance moved in the central (more anxiogenic) area of the well during the dark phase is indicative of an anxiolytic-like effect.

G start Start acclimation Acclimate Zebrafish Larvae start->acclimation drug_prep Prepare this compound & Control Solutions acclimation->drug_prep larvae_plating Plate Larvae in 96-well Plate drug_prep->larvae_plating incubation Incubate with Compounds larvae_plating->incubation video_tracking Place Plate in Video Tracker incubation->video_tracking behavioral_paradigm Run Light-Dark Paradigm video_tracking->behavioral_paradigm data_acquisition Record Larval Movement behavioral_paradigm->data_acquisition data_analysis Analyze Behavioral Parameters data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for the Zebrafish Light-Dark Box Test.

Rodent Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Objective: To evaluate the anxiolytic effects of this compound in rodents.

Materials:

  • Adult rodents (e.g., mice or rats)

  • Elevated plus maze apparatus (two open arms and two enclosed arms)

  • This compound solution (appropriate vehicle, e.g., saline with Tween 80)

  • Positive control anxiolytic (e.g., Diazepam)

  • Video camera and tracking software

Procedure:

  • Animal Acclimation: House the animals in the testing facility for at least one week before the experiment. Handle the animals for a few days prior to testing to reduce stress.

  • Drug Administration:

    • Administer this compound (at various doses, to be determined in dose-response studies) or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a specific time before the test (e.g., 30-60 minutes).

    • A separate group of animals should receive a positive control drug.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period (typically 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the video recordings (manually or using tracking software) for the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total number of arm entries (a measure of locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms, without a significant change in the total number of arm entries.

G start Start acclimation Acclimate Rodents start->acclimation drug_admin Administer this compound or Control acclimation->drug_admin pre_test_period Pre-Test Period (e.g., 30-60 min) drug_admin->pre_test_period place_on_maze Place Animal on EPM pre_test_period->place_on_maze exploration Allow 5 min Exploration place_on_maze->exploration record_session Record with Video exploration->record_session data_analysis Analyze Arm Entries and Time record_session->data_analysis end End data_analysis->end

Caption: Workflow for the Rodent Elevated Plus Maze Test.

Rodent Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Objective: To evaluate the effect of this compound on locomotor activity and anxiety in rodents.

Materials:

  • Adult rodents

  • Open field apparatus (a square arena with walls)

  • This compound solution

  • Positive control anxiolytic

  • Video camera and tracking software

Procedure:

  • Animal Acclimation and Drug Administration: Follow the same procedures as for the EPM test.

  • Testing Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).

    • Record the session with a video camera.

  • Data Analysis:

    • Divide the arena into a central zone and a peripheral zone for analysis.

    • Quantify the following parameters:

      • Time spent in the center zone.

      • Distance traveled in the center zone.

      • Number of entries into the center zone.

      • Total distance traveled (a measure of overall locomotor activity).

      • Rearing frequency.

    • An anxiolytic effect is suggested by an increase in the time spent and activity in the center of the arena. The total distance traveled should be monitored to rule out confounding effects on locomotion (e.g., sedation or hyperactivity).

Rodent Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Objective: To assess the anxiolytic potential of this compound in rodents.

Materials:

  • Adult rodents

  • Light-dark box apparatus (a box with a dark compartment and a light compartment connected by an opening)

  • This compound solution

  • Positive control anxiolytic

  • Infrared video camera and tracking software

Procedure:

  • Animal Acclimation and Drug Administration: Follow the same procedures as for the EPM test.

  • Testing Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore both compartments for a specified time (e.g., 5-10 minutes).

    • Record the animal's behavior.

  • Data Analysis:

    • Measure the following parameters:

      • Time spent in the light compartment.

      • Latency to first enter the dark compartment.

      • Number of transitions between the two compartments.

      • Locomotor activity in each compartment.

    • An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.

Conclusion

The available data, primarily from zebrafish studies, suggest that this compound possesses anxiolytic-like properties. The provided protocols offer a framework for the systematic evaluation of this compound in established preclinical models of anxiety. Further research is warranted to confirm these initial findings in rodent models and to elucidate the underlying molecular mechanisms. Such studies will be crucial for determining the potential of this compound as a novel therapeutic agent for anxiety-related disorders.

References

Troubleshooting & Optimization

Optimizing extraction yield of d-Laserpitin from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of d-Laserpitin extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically extracted?

A1: this compound is a coumarin (B35378) derivative. It is primarily extracted from plants of the Laserpitium genus, particularly Laserpitium prutenicum, which belongs to the Apiaceae family.

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally effective for the extraction of coumarins like this compound. Methanol (B129727), ethanol, and water have been shown to be efficient for extracting coumarins from plant materials.[1] Dichloromethane has also been identified as a suitable solvent for coumarin extraction from plants in the Apiaceae family.[2] The choice of solvent can significantly impact the extraction yield and purity.

Q3: What are the common methods for extracting this compound?

A3: Common methods for extracting coumarins include conventional techniques like maceration and Soxhlet extraction, as well as more modern methods such as Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).[2][3][4][5]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of coumarins in plant extracts.[6] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and confirmation.

Troubleshooting Guide

Issue 1: Low Extraction Yield of this compound

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.

    • Solution: Experiment with a range of solvents with varying polarities, such as methanol, ethanol, acetone, and dichloromethane, or mixtures thereof.[2][7] For coumarin glycosides, more polar solvents like water or aqueous alcohol mixtures may be more effective.[1]

  • Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.

    • Solution: Optimize the extraction temperature. For methods like PLE, increasing the temperature (e.g., from 80°C to 110°C) can enhance the extraction of coumarins.[2] However, be mindful of the thermal stability of this compound.

  • Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the compound from the plant matrix.

    • Solution: Increase the extraction time. For ultrasound-assisted extraction of coumarins, an optimal time was found to be around 50 minutes in one study.[8]

  • Inadequate Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to incomplete extraction.

    • Solution: Optimize the solid-to-liquid ratio. A common starting point is 1:10 or 1:20 (g/mL), but this may need to be adjusted.[8]

  • Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.

    • Solution: Ensure the plant material is finely ground to increase the surface area available for extraction.

Issue 2: Co-extraction of Impurities

Possible Causes and Solutions:

  • Low Solvent Selectivity: The chosen solvent may be dissolving a wide range of other compounds in addition to this compound.

    • Solution: Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls (B1240455) before extracting with a more polar solvent for this compound. Alternatively, liquid-liquid partitioning of the crude extract can be used for purification.

  • Lack of a Purification Step: The crude extract contains a complex mixture of phytochemicals.

    • Solution: Incorporate a purification step after the initial extraction. Techniques like column chromatography or solid-phase extraction (SPE) can effectively isolate this compound from other co-extracted compounds.

Issue 3: Degradation of this compound During Extraction or Storage

Possible Causes and Solutions:

  • Thermal Degradation: High temperatures used during extraction or solvent evaporation can lead to the breakdown of the compound.

    • Solution: Use lower extraction temperatures or methods suitable for thermolabile compounds, such as maceration at room temperature.[1] When removing the solvent, use a rotary evaporator under reduced pressure to keep the temperature low. The stability of phenolic compounds, a class that includes coumarins, can be affected by prolonged exposure to high temperatures.[9]

  • Photodegradation: Exposure to light can cause degradation of light-sensitive compounds.

    • Solution: Protect the extract from light by using amber-colored glassware and storing it in the dark.[9]

  • Oxidation: Exposure to air can lead to oxidative degradation.

    • Solution: Store the extract under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., 4°C or -20°C) to minimize oxidation.[9][10]

Data Presentation

Table 1: Comparison of Solvents for Coumarin Extraction from Apiaceae Plants.

SolventPolarity IndexTypical YieldAdvantagesDisadvantages
Methanol0.762HighGood for a broad range of coumarins.[1][2]Can co-extract a wide range of compounds.
Ethanol0.654Moderate to HighLess toxic than methanol, effective for many coumarins.[1]May require higher temperatures for optimal yield.
Water1.000VariableGreen solvent, good for polar coumarin glycosides.[1]Poor solubility for less polar coumarins.[11]
Dichloromethane0.309HighEffective for less polar coumarins.[2]Environmental and health concerns.
Ethyl Acetate0.228ModerateGood selectivity for moderately polar compounds.[1]Lower yield compared to more polar solvents for certain coumarins.

Table 2: Influence of Extraction Parameters on Coumarin Yield (based on a study of Angelica dahurica). [8]

ParameterRange TestedOptimal ValueEffect on Yield
Liquid-to-Solid Ratio (mL/g)8:1 - 12:110:1Yield increases up to the optimal ratio, then plateaus.
Extraction Temperature (°C)40 - 6059.85Higher temperatures generally increase yield, but risk degradation.[8]
Extraction Time (min)40 - 6050Yield increases with time up to a point of equilibrium.
Moisture Content of Solvent (%)40 - 6049.28Affects the polarity of the solvent system.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Plant Material Preparation: Dry the plant material (e.g., roots or aerial parts of Laserpitium prutenicum) at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add the extraction solvent (e.g., 80% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Sonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 60 minutes).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography with silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Quantification: Analyze the final extract using HPLC to determine the concentration of this compound.

Protocol 2: Pressurized Liquid Extraction (PLE) of this compound
  • Sample Preparation: Mix the finely ground plant material with an inert material like diatomaceous earth.

  • Extraction Cell: Pack the mixture into the extraction cell of the PLE system.

  • Extraction Parameters: Set the extraction parameters, including the solvent (e.g., methanol or dichloromethane), temperature (e.g., 100°C), pressure (e.g., 1500 psi), and static extraction time (e.g., 10 minutes).[2]

  • Extraction Cycle: Run the extraction cycle. The system will automatically heat and pressurize the solvent, hold for the static time, and then flush the extract into a collection vial.

  • Solvent Removal: Evaporate the solvent from the collected extract under a stream of nitrogen or using a rotary evaporator.

  • Analysis: Re-dissolve the dried extract in a suitable solvent for HPLC analysis to quantify the this compound content.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification plant_material Plant Material (Laserpitium prutenicum) drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction_method Select Extraction Method (e.g., UAE, PLE) grinding->extraction_method add_solvent Add Solvent extraction_method->add_solvent extraction Perform Extraction add_solvent->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (Optional) (e.g., Column Chromatography) crude_extract->purification quantification Quantification (HPLC) purification->quantification pure_laserpitin Pure this compound purification->pure_laserpitin

Caption: General workflow for the extraction and analysis of this compound.

troubleshooting_low_yield cluster_extraction_params Extraction Parameters cluster_material_prep Material Preparation cluster_degradation Compound Degradation start Low this compound Yield solvent Optimize Solvent start->solvent temperature Optimize Temperature start->temperature time Optimize Time start->time ratio Optimize Solid:Liquid Ratio start->ratio grinding Check Particle Size start->grinding check_temp Lower Extraction/Evaporation Temp. start->check_temp check_light Protect from Light start->check_light end Improved Yield solvent->end temperature->end time->end ratio->end grinding->end check_temp->end check_light->end

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Purification of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of d-Laserpitin. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this pyranocoumarin (B1669404) from its natural sources, primarily Laserpitium latifolium.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its presence in a complex natural extract alongside structurally similar compounds. Key difficulties include:

  • Co-extraction of similar compounds: this compound is often found with other coumarins, daucane sesquoterpenoids, and phenylpropanoids, which have similar polarities, making chromatographic separation challenging.

  • Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient and high-resolution purification techniques to achieve high purity.

  • Potential for degradation: Pyranocoumarins can be sensitive to factors like pH and temperature, which can lead to degradation or isomerization during long purification processes.[1][2][3][4][5]

  • Selection of appropriate chromatographic conditions: Developing an optimal solvent system and stationary phase for techniques like preparative HPLC and HSCCC is crucial and can be time-consuming.

Q2: What are the most common impurities found with this compound?

A2: Impurities commonly co-extracted with this compound from Laserpitium latifolium include:

  • Daucane sesquiterpenoids: Such as acetyldesoxodehydrolaserpitin.

  • Phenylpropanoids: Including laserin and latifolon.

  • Other coumarins and furanocoumarins: These are prevalent in the Apiaceae family and often have similar chromatographic behavior.[6]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is typically necessary. The most successful methods reported are:

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the initial fractionation of the crude extract to separate compounds based on their partition coefficients in a biphasic solvent system. It minimizes the risk of irreversible adsorption of the sample.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique ideal for the final purification of this compound from fractions obtained from HSCCC or conventional column chromatography.

Q4: How can I improve the resolution of this compound from co-eluting impurities in preparative HPLC?

A4: To improve separation, consider the following:

  • Optimize the mobile phase: Systematically vary the solvent composition (e.g., acetonitrile (B52724)/water or methanol/water gradients) and pH. Small changes can significantly alter selectivity.

  • Select the appropriate column: A C18 column is commonly used, but for structurally similar compounds, a phenyl-hexyl or cyano column might offer different selectivity.

  • Adjust the flow rate and temperature: Lowering the flow rate can increase column efficiency, and adjusting the temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.

  • Sample loading: Overloading the column is a common cause of poor resolution. Determine the optimal sample load for your column dimensions.

Troubleshooting Guides

Preparative HPLC Troubleshooting
Problem Possible Cause Solution
Peak Tailing Column degradation, inappropriate mobile phase pH, sample overload.Use a guard column, adjust mobile phase pH to ensure this compound is in a single ionic state, reduce sample concentration.
Poor Resolution Unsuitable mobile phase, column overload, incorrect column chemistry.Optimize the solvent gradient, reduce sample load, try a different stationary phase (e.g., Phenyl-Hexyl).
High Backpressure Blocked column frit, precipitated buffer or sample, particulate matter.Back-flush the column, filter all solvents and samples, ensure buffer solubility in the mobile phase.[7]
No Peaks or Very Small Peaks Detector issue, injection failure, compound degradation.Check detector lamp and settings, ensure the injector is working correctly, analyze sample stability under the chromatographic conditions.
Ghost Peaks Contaminated mobile phase, carryover from previous injections.Use high-purity solvents, run blank gradients to wash the column, clean the injector.

This table is a general guide. For more detailed HPLC troubleshooting, refer to resources from equipment manufacturers.[8][9][10][11][12]

High-Speed Counter-Current Chromatography (HSCCC) Troubleshooting
Problem Possible Cause Solution
Poor Stationary Phase Retention Inappropriate solvent system, high mobile phase flow rate.Select a solvent system with a suitable partition coefficient (K) for this compound, reduce the flow rate.
Broad Peaks Sample overload, poor mass transfer between phases.Reduce the amount of sample injected, optimize the rotational speed of the centrifuge.
Emulsion Formation Unsuitable solvent system, presence of surfactants in the crude extract.Modify the solvent system to reduce interfacial tension, perform a preliminary liquid-liquid extraction to remove surfactants.
No Separation Partition coefficient (K) of target compounds is too similar or outside the optimal range.Screen different solvent systems to find one that provides a suitable K value (ideally between 0.5 and 2.0) and good separation factor (α).

Experimental Protocols

Protocol 1: General Extraction of this compound from Laserpitium latifolium
  • Plant Material Preparation: Air-dry the underground parts (roots and rhizomes) of Laserpitium latifolium at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with chloroform (B151607) at room temperature for 24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude chloroform extract.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is a representative method for the separation of coumarins and may require optimization for this compound.

  • Solvent System Selection:

    • Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v).[13]

    • Shake the mixture vigorously in a separatory funnel and allow the phases to separate. Degas both phases by sonication before use.

  • HSCCC Operation:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Set the revolution speed to 800-900 rpm.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.

  • Sample Injection and Fraction Collection:

    • Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v).

    • Inject the sample once hydrodynamic equilibrium is established.

    • Collect fractions based on the UV chromatogram (detection at 280 nm or another appropriate wavelength for coumarins).

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to identify those containing this compound.

Protocol 3: Final Purification by Preparative HPLC
  • Sample Preparation: Pool and evaporate the this compound-rich fractions from HSCCC. Dissolve the residue in the initial mobile phase for preparative HPLC.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 20 mm (or similar preparative column).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program: Start with a lower concentration of A and gradually increase it. An example could be 40% A to 80% A over 40 minutes. This will need to be optimized based on analytical HPLC results.

    • Flow Rate: 10-15 mL/min.

    • Detection: UV at 280 nm or 320 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated this compound by analytical HPLC.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Purification

Technique Primary Use Advantages Common Challenges
Column Chromatography Initial fractionationLow cost, high capacityLow resolution, potential for irreversible adsorption
HSCCC Fractionation of crude extractNo solid support, high sample recovery, good for compounds with a range of polaritiesSolvent system selection can be complex, potential for emulsion formation
Preparative HPLC Final purificationHigh resolution, high purity achievableLower sample capacity, higher cost, potential for column overload

Visualizations

experimental_workflow plant_material Dried & Powdered Laserpitium latifolium extraction Chloroform Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract hsccc HSCCC Purification crude_extract->hsccc d_laserpitin_fractions This compound Rich Fractions hsccc->d_laserpitin_fractions prep_hplc Preparative HPLC d_laserpitin_fractions->prep_hplc pure_d_laserpitin Pure this compound (>95%) prep_hplc->pure_d_laserpitin troubleshooting_logic start Poor Peak Resolution in Prep-HPLC check_load Is the column overloaded? start->check_load reduce_load Reduce Sample Load check_load->reduce_load Yes optimize_gradient Is the gradient optimal? check_load->optimize_gradient No success Resolution Improved reduce_load->success adjust_gradient Adjust Gradient Slope & Solvent Composition optimize_gradient->adjust_gradient No check_column Is the column chemistry appropriate? optimize_gradient->check_column Yes adjust_gradient->success change_column Try a Different Stationary Phase check_column->change_column No check_column->success Yes change_column->success

References

Troubleshooting low solubility of d-Laserpitin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of d-Laserpitin. The information is tailored for researchers, scientists, and drug development professionals.

Estimated Solubility Profile of this compound

For practical laboratory purposes, this compound is likely to be more soluble in organic solvents. The table below provides an estimated solubility profile based on its chemical structure and data from similar compounds.

SolventEstimated SolubilityRationale
Water< 0.1 mg/mLHigh hydrophobicity (XLogP3-AA = 4) and structural similarity to other poorly soluble sesquiterpene lactones.[1][2]
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mLSimilar to water, as this compound does not possess strongly ionizable groups that would significantly increase solubility at neutral pH.
EthanolSolublePolar organic solvents are generally effective at dissolving sesquiterpene lactones.[3]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful and common solvent for dissolving hydrophobic organic molecules for in vitro assays.[4][5][6]
MethanolSolubleMethanol is another polar organic solvent expected to effectively solubilize this compound.[3]

Troubleshooting Low Solubility: FAQs and Guides

This section addresses common questions and provides structured guidance for overcoming the low aqueous solubility of this compound during experimental work.

Q1: I am unable to dissolve this compound in my aqueous buffer for my cell-based assay. What should I do?

A1: This is a common challenge due to the hydrophobic nature of this compound. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Recommended Workflow for Preparing Aqueous Solutions:

G A Weigh this compound Powder B Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) A->B C Serially dilute the DMSO stock solution into your aqueous experimental buffer B->C D Vortex or gently mix to ensure homogeneity C->D E Final DMSO concentration in the assay should be low (typically <0.5%) to avoid solvent toxicity D->E G A This compound precipitates upon dilution in aqueous buffer B Is the final concentration too high? A->B C Reduce the final concentration of this compound B->C Yes D Consider using a co-solvent system B->D No F Problem Solved C->F E Explore cyclodextrin complexation D->E E->F G A Start with solid This compound B Select Micronization Technique (e.g., Jet Milling, Ball Milling) A->B C Process this compound to reduce particle size B->C D Characterize particle size (e.g., Laser Diffraction) C->D E Evaluate dissolution rate of micronized powder D->E

References

Technical Support Center: Overcoming Poor Bioavailability of Compound L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor in vivo bioavailability of the hypothetical therapeutic agent, Compound L.

Troubleshooting Guides

This section addresses specific issues researchers might encounter during their experiments with Compound L.

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

  • Question: We are observing very low and highly variable plasma concentrations of Compound L in our rat pharmacokinetic studies. What are the likely causes and how can we improve this?

  • Answer: Low and variable plasma concentrations are common challenges for poorly soluble compounds like Compound L. The primary reasons often relate to its dissolution and absorption characteristics.

    • Potential Causes:

      • Poor Aqueous Solubility: Compound L has inherently low solubility in gastrointestinal (GI) fluids, limiting the amount of drug that can be absorbed.

      • Slow Dissolution Rate: Even if soluble, the rate at which Compound L dissolves from its solid form may be too slow to allow for significant absorption as it transits through the GI tract.

      • First-Pass Metabolism: Compound L may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.

      • Food Effects: The presence or absence of food can significantly alter the GI environment (e.g., pH, bile salt concentration), leading to variable absorption.

    • Troubleshooting Steps & Optimization Strategies:

      • Characterize Physicochemical Properties: Ensure you have thoroughly characterized the solubility of Compound L at different pH values relevant to the GI tract (pH 1.2, 4.5, and 6.8).

      • Formulation Enhancement: Move beyond simple suspensions. Explore enabling formulations designed to improve solubility and dissolution. Key strategies include:

        • Particle Size Reduction: Micronization or nanonization increases the surface area available for dissolution.[1][][3]

        • Solid Dispersions: Dispersing Compound L in a hydrophilic polymer matrix can create a more soluble amorphous form.[4][5][6]

        • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the compound in a solubilized state, facilitating absorption via lipid pathways.[7][8]

      • Standardize In Vivo Studies:

        • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize variability from food effects.

        • Vehicle Control: Always include a simple suspension of Compound L as a control group to quantify the improvement offered by your advanced formulation.

Issue 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Exposure

  • Question: Our solid dispersion formulation of Compound L shows excellent dissolution in vitro, but we are still not seeing the expected increase in bioavailability in our animal model. What could be the disconnect?

  • Answer: This is a common challenge that highlights the complexity of oral drug absorption. While in vitro dissolution is a critical first step, several in vivo factors can limit bioavailability.

    • Potential Causes:

      • In Vivo Precipitation: The formulation may successfully create a supersaturated solution of Compound L in the stomach, but as it moves into the higher pH of the small intestine, the compound may precipitate out of solution before it can be absorbed.

      • Permeability-Limited Absorption: Compound L might have inherently low permeability across the intestinal epithelium. Even if it is in solution, it may not be able to efficiently pass through the gut wall.

      • Gut Wall Metabolism: The enzymes in the intestinal wall (e.g., Cytochrome P450s) may be metabolizing Compound L as it is being absorbed.

      • Efflux Transporters: Compound L could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen after absorption.

    • Troubleshooting Steps & Optimization Strategies:

      • Use Biorelevant Dissolution Media: Standard dissolution media may not accurately reflect the in vivo environment. Consider using fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) to better predict in vivo dissolution and potential precipitation.[9]

      • Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to determine the intestinal permeability of Compound L and identify if it is a P-gp substrate.[10]

      • Incorporate Precipitation Inhibitors: If in vivo precipitation is suspected, consider adding precipitation-inhibiting polymers (e.g., HPMC-AS, PVP) to your solid dispersion formulation.

      • Consider Co-administration with Inhibitors: In a research setting, co-administering Compound L with a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a major barrier to its absorption.

Frequently Asked Questions (FAQs)

Q1: What are the first-line formulation strategies to consider for a poorly soluble compound like Compound L?

A1: For early-stage preclinical studies, the goal is to quickly and effectively increase exposure to understand the compound's pharmacology and toxicology. Good starting points include:

  • Micronization/Nanonization: Reducing the particle size is a straightforward approach to improve the dissolution rate.[1][][3] Jet milling can achieve micron-sized particles, while wet bead milling can produce nanosuspensions.[3][11]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) can significantly increase the apparent solubility and dissolution rate.[4][5][6] Spray drying and hot-melt extrusion are common manufacturing methods.[4][6]

  • Lipid-Based Formulations (SEDDS): If the compound has good lipid solubility, a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective. These formulations form a fine emulsion upon contact with GI fluids, keeping the drug in a solubilized state.[7][8]

Q2: How do I select an appropriate vehicle for my in vivo pharmacokinetic study?

A2: The choice of vehicle depends on the formulation strategy and the goals of the study.

  • For a baseline assessment: A simple aqueous suspension, often with a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80), is used.

  • For solid dispersions: The amorphous solid dispersion is typically suspended in an aqueous vehicle for oral gavage.

  • For lipid-based systems: The SEDDS formulation is usually administered directly or in a capsule. It is crucial that the vehicle itself does not interfere with the absorption or metabolism of the compound and is well-tolerated by the animals.

Q3: What are the key pharmacokinetic parameters I should be evaluating to assess the improvement in bioavailability?

A3: The primary parameters to compare between your reference formulation (suspension) and your enhanced formulation are:

  • Cmax (Maximum Plasma Concentration): An increase in Cmax indicates a faster rate and potentially greater extent of absorption.[12]

  • AUC (Area Under the Curve): This represents the total drug exposure over time. A significant increase in AUC is the primary indicator of enhanced bioavailability.[12]

  • Tmax (Time to Maximum Concentration): A shorter Tmax may indicate a faster rate of absorption.[12]

  • Absolute Bioavailability (F%): This is calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration. The goal of formulation enhancement is to increase this value.

Data Presentation

The following tables summarize hypothetical pharmacokinetic data for Compound L in rats, illustrating the potential impact of different formulation strategies.

Table 1: Physicochemical Properties of Compound L

ParameterValue
Molecular Weight450.5 g/mol
LogP4.2
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
Permeability (Caco-2)High (Papp > 10 x 10⁻⁶ cm/s)
Biopharmaceutical ClassificationBCS Class II

Table 2: Hypothetical Pharmacokinetic Parameters of Compound L Formulations in Rats Following a 10 mg/kg Oral Dose

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 154.0350 ± 95100 (Reference)
Micronized Suspension120 ± 302.0850 ± 210243
Solid Dispersion (1:4 in PVP)450 ± 901.52800 ± 550800
SEDDS600 ± 1251.03500 ± 7001000

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of Compound L by Solvent Evaporation

  • Materials: Compound L, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695) (200 proof).

  • Procedure:

    • Weigh 1 gram of Compound L and 4 grams of PVP K30.

    • Dissolve both components in 50 mL of ethanol in a round-bottom flask.

    • Stir the solution using a magnetic stirrer until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 40°C under vacuum.

    • Continue drying until a solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator until use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Acclimate animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare the required formulation (e.g., aqueous suspension or solid dispersion suspended in 0.5% methylcellulose) on the day of dosing.

    • Ensure the formulation is homogeneous by vortexing and/or sonicating.

  • Dosing:

    • Weigh each rat immediately before dosing.

    • Administer the formulation orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of Compound L using a validated LC-MS/MS method.

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_analysis Bioanalysis P1 Weigh Compound L and Polymer P2 Dissolve in Organic Solvent P1->P2 P3 Solvent Evaporation (Rotovap) P2->P3 P4 Grind to Powder P3->P4 A2 Oral Gavage (Dosing) P4->A2 Suspend in Aqueous Vehicle A1 Fast Rats Overnight A1->A2 A3 Serial Blood Sampling A2->A3 A4 Plasma Separation (Centrifugation) A3->A4 B1 Plasma Sample Storage (-80°C) A4->B1 B2 Sample Extraction B1->B2 B3 LC-MS/MS Analysis B2->B3 B4 Pharmacokinetic Data Analysis B3->B4

Caption: Workflow for formulation and in vivo evaluation.

Signaling Pathway

Assuming Compound L is an anticancer agent that inhibits the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes CompoundL Compound L CompoundL->PI3K Inhibits

References

Technical Support Center: d-Laserpitin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated d-Laserpitin.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps for isolating this compound?

A1: this compound, a daucane sesquiterpenoid, is typically isolated from the underground parts (roots and rhizomes) of Laserpitium latifolium. The initial step usually involves extraction with a solvent of medium polarity, such as chloroform (B151607).

Q2: My initial chloroform extract is a complex mixture. What is the recommended next step?

A2: A common and effective next step is to subject the crude chloroform extract to column chromatography. This will help to fractionate the extract and separate this compound from other major constituents.

Q3: What are the potential impurities I should be aware of during this compound purification?

A3: Several related compounds are often co-extracted from Laserpitium latifolium and can be considered impurities. These include other daucane sesquiterpenoids like acetyldesoxodehydrolaserpitin, and phenylpropanoids such as laserin and latifolon.[1][2][3][4][5]

Q4: I am seeing poor separation between this compound and other components on my silica (B1680970) gel column. What can I do?

A4: If you are experiencing poor separation, consider the following troubleshooting steps:

  • Optimize the mobile phase: A gradient elution is often more effective than an isocratic one for complex extracts. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

  • Adjust the solvent gradient: A slower, more gradual gradient can improve the resolution of closely eluting compounds.

  • Check the column packing: An improperly packed column can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample loading: Overloading the column can significantly decrease resolution. Ensure the amount of crude extract loaded is appropriate for the column size.

Q5: How can I further purify the fractions I've collected from column chromatography?

A5: Fractions enriched with this compound from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often a good choice for this purpose.

Q6: What are the recommended HPLC conditions for this compound analysis and purification?

A6: For analytical HPLC, a detection wavelength of 225 nm is suitable for this compound.[3] For preparative HPLC, the mobile phase will need to be optimized. A common starting point for reversed-phase chromatography of sesquiterpenoids is a gradient of water and methanol (B129727) or acetonitrile (B52724).

Q7: My final product still shows minor impurities after preparative HPLC. What is the final polishing step?

A7: For obtaining high-purity this compound, crystallization can be an effective final step. The choice of solvent for crystallization is critical and may require screening of various solvents and solvent mixtures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound after initial extraction Inefficient extraction solvent or procedure.Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for extraction. Consider sequential extraction with solvents of increasing polarity.
Co-elution of this compound with impurities during column chromatography Similar polarity of this compound and impurities (e.g., acetyldesoxodehydrolaserpitin).Employ a very shallow solvent gradient. Alternatively, consider using a different stationary phase for the column chromatography, such as alumina (B75360) or Sephadex.
Peak tailing or broad peaks in HPLC Inappropriate mobile phase pH; interaction with active sites on the stationary phase; column overload.Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. Ensure the sample concentration is within the linear range of the column.
This compound degradation during purification This compound, like many sesquiterpenoids, may be sensitive to heat, light, or extreme pH.Conduct purification steps at room temperature or below, and protect samples from direct light. Use neutral pH buffers where possible.
Difficulty in inducing crystallization The compound may be an oil at room temperature or the chosen solvent is not suitable.Try a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Slow evaporation of the solvent or cooling the solution can promote crystal growth. Seeding with a previously obtained crystal can also be effective.

Experimental Protocols

Protocol 1: Initial Extraction of this compound
  • Preparation of Plant Material: Air-dry the underground parts of Laserpitium latifolium at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in chloroform (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through filter paper.

    • Repeat the extraction process with fresh chloroform two more times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude chloroform extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A suggested gradient could be:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions that show a high concentration of the desired compound.

Protocol 3: High-Purity Purification by Preparative HPLC
  • Sample Preparation: Evaporate the solvent from the combined fractions obtained from column chromatography. Dissolve the residue in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water. An example gradient could be:

      • Start with 50% Methanol in Water.

      • Increase to 100% Methanol over 30-40 minutes.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV at 225 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Sesquiterpenoids (General)

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Silica Gel Column Chromatography 70-90%Moderate to HighHigh loading capacity, low cost.Lower resolution for closely related compounds, can be time-consuming.
Preparative HPLC >95%Low to ModerateHigh resolution, automated.Lower loading capacity, higher cost.
Crystallization >99%VariableYields very high purity product, removes amorphous impurities.Can be difficult to induce, may result in significant loss of material.

Note: The values in this table are typical for sesquiterpenoid purifications and may vary for this compound.

Visualizations

Experimental_Workflow Start Dried & Powdered Laserpitium latifolium Extraction Chloroform Extraction Start->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Enriched_Fractions This compound Enriched Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fractions->Prep_HPLC Pure_Fractions High-Purity This compound Fractions Prep_HPLC->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Final_Product >99% Pure This compound Crystallization->Final_Product

Caption: General workflow for the isolation and purification of this compound.

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Resolving co-eluting peaks in HPLC analysis of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of d-Laserpitin, with a focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC. This guide provides a systematic approach to diagnosing and resolving overlapping peaks in the analysis of this compound.

Problem: Poor resolution or co-elution of this compound with an impurity or related compound.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Composition 1. Modify Solvent Strength: Gradually decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation.Increased retention and improved resolution between closely eluting peaks.
2. Change Organic Modifier: Switch from acetonitrile to methanol (B129727) or vice versa. These solvents offer different selectivities and can alter the elution order.Altered peak elution order, potentially resolving the co-elution.
3. Adjust pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of acidic or basic analytes and silanol (B1196071) groups on the column, improving peak shape and altering selectivity.[1][2]Sharper peaks and improved separation due to changes in analyte ionization.
Suboptimal Column Chemistry 1. Switch to a Different Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase.[1]Different retention mechanisms can lead to significant changes in selectivity and resolution.
2. Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm) or a core-shell particle column to increase the number of theoretical plates.Sharper, narrower peaks leading to better baseline separation.
Inadequate Method Parameters 1. Optimize Temperature: Adjust the column temperature. Lower temperatures can increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.Changes in retention time and selectivity that may resolve co-eluting peaks.
2. Decrease Flow Rate: A lower flow rate can increase the interaction time of the analyte with the stationary phase, leading to better separation.Increased analysis time but potentially improved resolution.
3. Modify Gradient Profile: If using a gradient, make it shallower (slower increase in organic solvent) around the elution time of the co-eluting peaks.Enhanced separation of closely eluting compounds within that segment of the gradient.[1]
Sample-Related Issues 1. Column Overload: Inject a more dilute sample. Overloading the column can lead to peak broadening and tailing, causing peaks to merge.Improved peak shape and resolution at lower concentrations.
2. Inappropriate Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.Sharper peaks and prevention of peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point for the analysis of coumarins like this compound. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is typically employed. The addition of 0.1% formic acid to the mobile phase is recommended to improve peak shape.

Q2: How can I confirm that a peak is truly a single compound and not a result of co-elution?

A2: If you have a photodiode array (PDA) detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates the presence of co-eluting compounds.

Q3: My this compound peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing for coumarin (B35378) compounds can be caused by several factors:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte. Using an end-capped column or adding a competitive base like triethylamine (B128534) (TEA) in low concentrations (e.g., 0.05%) to the mobile phase can mitigate this.

  • Column Overload: As mentioned in the troubleshooting guide, injecting a too-concentrated sample can lead to tailing. Try diluting your sample.

  • Inappropriate pH: If the mobile phase pH is close to the pKa of this compound or an impurity, it can cause tailing. Ensure the mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.

Q4: Can changing the column temperature really help in resolving co-eluting peaks?

A4: Yes, temperature can significantly influence selectivity. Changing the temperature can alter the relative retention of two compounds, which may be sufficient to achieve separation. It is an often-overlooked parameter that can be a powerful tool for method optimization.

Q5: What are forced degradation studies and how can they help in resolving co-eluting peaks?

A5: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. By analyzing the chromatograms from these studies, you can identify potential co-eluting impurities that might appear in your sample under normal storage conditions. This knowledge helps in developing a stability-indicating method with adequate resolution for all potential degradants.

Data Presentation

The following tables provide example data to illustrate how changing HPLC parameters can affect the retention time and resolution of two closely eluting coumarins (Compound A and Compound B, as a proxy for this compound and a co-eluting impurity).

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min) - Compound ARetention Time (min) - Compound BResolution (Rs)
50:508.28.51.2
45:5510.511.01.6
40:6014.114.92.1

Table 2: Effect of Column Temperature on Retention Time and Resolution

Column Temperature (°C)Retention Time (min) - Compound ARetention Time (min) - Compound BResolution (Rs)
2510.811.31.4
3010.511.01.6
3510.110.51.3

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 70% B

    • 20-22 min: Linear gradient from 70% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Linear gradient from 95% to 5% B

    • 26-30 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm and 320 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a basic forced degradation study to identify potential degradation products.

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours, protected from light.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80 °C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation peaks.

Mandatory Visualization

Troubleshooting_Workflow start Co-eluting Peaks Observed check_purity Perform Peak Purity Analysis (PDA) start->check_purity is_pure Peak is Pure check_purity->is_pure Yes not_pure Peak is Impure check_purity->not_pure No optimize_mobile_phase Optimize Mobile Phase (Strength, Solvent, pH) not_pure->optimize_mobile_phase check_resolution1 Resolution Improved? optimize_mobile_phase->check_resolution1 optimize_column Change Column (Different Selectivity, Higher Efficiency) check_resolution1->optimize_column No end_good Analysis Complete check_resolution1->end_good Yes check_resolution2 Resolution Improved? optimize_column->check_resolution2 optimize_parameters Adjust Method Parameters (Temperature, Flow Rate, Gradient) check_resolution2->optimize_parameters No check_resolution2->end_good Yes check_resolution3 Resolution Improved? optimize_parameters->check_resolution3 check_resolution3->end_good Yes end_bad Further Method Development Required check_resolution3->end_bad No

Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC.

Hypothetical_Signaling_Pathway cluster_downstream Intracellular Signaling d_Laserpitin This compound Receptor Cell Surface Receptor d_Laserpitin->Receptor Binds Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway (e.g., p38, JNK) Receptor->MAPK_Pathway Inhibits NFkB_Pathway NF-kB Pathway Receptor->NFkB_Pathway Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor Activates IKK IKK NFkB_Pathway->IKK IkB IkB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-kB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Minimizing batch-to-batch variability of d-Laserpitin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in d-Laserpitin extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what botanical source is it typically isolated?

A1: this compound is a pyranocoumarin, a class of natural compounds known for various biological activities. It has been notably isolated from the fruits of Seseli devenyense Simonk., a plant belonging to the Apiaceae family.[1][2][3] It is important to ensure the correct botanical identification of the raw material, as other related species may have different phytochemical profiles.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from several factors:

  • Raw Material Variation: The chemical composition of Seseli devenyense can fluctuate based on geographical location, climate, harvest time, and storage conditions.[4]

  • Extraction Method: The choice of solvent, temperature, extraction time, and technique (e.g., maceration, ultrasonication, microwave-assisted extraction) can significantly impact the yield and purity of this compound.[5][6]

  • Post-Extraction Processing: Steps such as filtration, solvent evaporation, and drying can introduce variability if not standardized.

  • Co-extracted Compounds: Other coumarins and phytochemicals are often co-extracted with this compound, and their varying concentrations can affect the overall composition and biological activity of the extract.[1][3]

Q3: What are the known biological activities of this compound and related pyranocoumarins?

A3: this compound has demonstrated anxiolytic-like activity in preclinical models.[1][2][7] Other pyranocoumarins have been reported to possess a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][8][9]

Q4: Which signaling pathways are potentially modulated by pyranocoumarins like this compound?

A4: Research on pyranocoumarins suggests their involvement in key signaling pathways. For instance, some pyranocoumarins exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-B) and MAPK (mitogen-activated protein kinase) signaling pathways.[8][10][11] This involves reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][10][11] The precise mechanism for the anxiolytic activity of this compound is still under investigation but may involve modulation of neurotransmitter systems.

Troubleshooting Guide

Issue Possible Causes Solutions
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. 3. Poor Quality Raw Material: The Seseli devenyense raw material may have a naturally low concentration of this compound.1. Optimize Solvent System: Experiment with solvents of varying polarities. Methanol (B129727) has been used effectively for the extraction of coumarins.[6][12] Consider using solvent mixtures (e.g., methanol-water). 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature. Techniques like ultrasound-assisted or microwave-assisted extraction can enhance efficiency.[5][13] 3. Source High-Quality Raw Material: Obtain a certificate of analysis for your raw material and, if possible, source from a consistent and reputable supplier.
Inconsistent Purity Between Batches 1. Variation in Raw Material: Differences in the phytochemical profile of the plant material. 2. Lack of a Standardized Protocol: Inconsistent application of the extraction and purification procedure. 3. Co-elution of Similar Compounds: Other coumarins with similar properties may be difficult to separate from this compound.1. Standardize Raw Material: Implement quality control checks on incoming raw material, including chromatographic fingerprinting. 2. Develop and Adhere to an SOP: Create a detailed Standard Operating Procedure for the entire process, from raw material handling to the final extract. 3. Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry in your purification step (e.g., HPLC, liquid-liquid chromatography) to improve the resolution between this compound and other compounds.[1]
Degradation of this compound 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. 2. Exposure to Light: Some coumarins are sensitive to light and can undergo photodegradation. 3. pH Instability: Extreme pH conditions can cause hydrolysis or rearrangement of the coumarin (B35378) structure.1. Use Moderate Temperatures: Employ lower temperatures for extraction and use techniques like rotary evaporation under vacuum for solvent removal. For heat-sensitive compounds, consider non-thermal extraction methods. 2. Protect from Light: Conduct extraction and store extracts in amber-colored glassware or in the dark. 3. Maintain Neutral pH: Ensure that the solvents and any aqueous phases used are close to neutral pH, unless a specific pH is required for selective extraction.

Experimental Protocols

Protocol 1: General Extraction of Pyranocoumarins from Seseli devenyense Fruits

This protocol is a general guideline based on methods for coumarin extraction. Optimization will be necessary for maximizing the yield and purity of this compound.

  • Preparation of Plant Material:

    • Dry the fruits of Seseli devenyense at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried fruits into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of methanol to the flask (1:10 solid-to-solvent ratio).

    • Macerate the mixture for 48 hours at room temperature with occasional agitation.

    • Alternatively, for a more rapid extraction, use an ultrasonic bath for 60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Purification (Liquid-Liquid Chromatography):

    • A detailed liquid-liquid chromatography protocol would need to be developed based on the specific properties of this compound and the co-extracted impurities. This typically involves a series of solvent partitioning steps to separate compounds based on their differential solubility in immiscible liquid phases.[1]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the quantification of this compound in an extract. Method validation is essential for your specific matrix and instrumentation.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B). The specific gradient will require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Based on the UV absorbance maximum of this compound. Coumarins are typically detected in the range of 254-340 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution and determine the concentration of this compound by comparing the peak area with the calibration curve.

Data Presentation

Table 1: Influence of Extraction Solvent on Pyranocoumarin Yield (Illustrative)

Solvent SystemRelative Yield of Pyranocoumarins (%)
n-Hexane35 ± 4
Dichloromethane62 ± 5
Ethyl Acetate85 ± 6
Acetone92 ± 7
Methanol100 ± 8
80% Methanol (aq)95 ± 7

Note: This table provides illustrative data based on the general polarity of pyranocoumarins. Actual yields will vary depending on the specific compound and extraction conditions.

Table 2: Effect of Extraction Time and Temperature on Pyranocoumarin Yield (Illustrative)

Extraction MethodTemperature (°C)Time (min)Relative Yield (%)
Maceration251440 (24h)80 ± 6
Ultrasound-Assisted403095 ± 5
Ultrasound-Assisted6030100 ± 4
Microwave-Assisted7010110 ± 5
Microwave-Assisted9010115 ± 6
Microwave-Assisted>9010Decreased Yield**

*Higher yields with advanced extraction techniques are often observed due to increased efficiency. **Yield may decrease at very high temperatures due to potential degradation.

Mandatory Visualizations

experimental_workflow raw_material Raw Material (Seseli devenyense fruits) grinding Grinding raw_material->grinding extraction Extraction (e.g., Maceration, Sonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Liquid-Liquid Chromatography) crude_extract->purification quantification Quantification (HPLC) crude_extract->quantification fractions Fractions purification->fractions analysis_purity Purity Analysis (HPLC, TLC) fractions->analysis_purity pure_d_laserpitin Pure this compound analysis_purity->pure_d_laserpitin final_product Standardized Extract quantification->final_product signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, p38, JNK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory pyranocoumarins Pyranocoumarins (e.g., this compound) pyranocoumarins->mapk Inhibition pyranocoumarins->nfkb Inhibition inflammation Inflammation pro_inflammatory->inflammation

References

Addressing matrix effects in LC-MS analysis of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of d-Laserpitin and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in LC-MS analysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These components, which can include salts, proteins, and phospholipids (B1166683), can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[3][4] This phenomenon is a significant concern in LC-MS bioanalysis, particularly when using electrospray ionization (ESI).[2][5]

Q2: Why are matrix effects a problem for quantifying this compound?

A2: Matrix effects can compromise the accuracy, precision, and sensitivity of an analytical method.[3][6] For this compound analysis in complex biological samples (e.g., plasma, urine, tissue homogenates), endogenous matrix components can co-elute with the analyte. This interference can lead to ion suppression, resulting in an underestimation of the true concentration, or ion enhancement, causing an overestimation.[4] Such variability can invalidate experimental results, especially in regulated bioanalysis.[7]

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological fluids like plasma or serum, phospholipids are a notorious and major contributor to matrix effects, particularly ion suppression.[8] Other significant sources include salts, endogenous metabolites, proteins, and any exogenously introduced substances like anticoagulants or dosing vehicles.[1][3] These components can compete with the analyte for ionization in the ESI source.[9]

Q4: What is the difference between an absolute and a relative matrix effect?

A4: An absolute matrix effect refers to the suppression or enhancement of the analyte signal in a single sample compared to a clean, neat standard. A relative matrix effect describes the variability of the matrix effect between different samples or different lots of a biological matrix.[3] While a consistent absolute matrix effect can sometimes be managed, high relative matrix effects (inter-sample variability) are more problematic as they make reliable quantification difficult.[7] Using a stable isotope-labeled internal standard is the most effective way to compensate for this variability.[7]

Troubleshooting Guide

Q5: My this compound signal is low and inconsistent across different plasma samples. How do I confirm if this is due to matrix effects?

A5: Low and inconsistent signal intensity is a classic indicator of ion suppression.[10] To confirm and quantify the presence of matrix effects, you should perform a post-extraction spike experiment .[11] This is the most common quantitative method. A qualitative assessment can also be done using a post-column infusion experiment, which helps identify regions in the chromatogram where suppression or enhancement occurs.[11][12]

Q6: I've confirmed a significant matrix effect. What are my options to mitigate it?

A6: You have several strategies, which can be used alone or in combination:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple Protein Precipitation (PPT).[13][14][15]

  • Improve Chromatographic Separation: Adjusting the LC method (e.g., changing the mobile phase, gradient, or using a different column chemistry) can separate this compound from co-eluting interferences.[9][12]

  • Use an Appropriate Internal Standard: A Stable Isotope-Labeled (SIL) internal standard of this compound is the gold standard.[16][17] Since a SIL-IS has nearly identical chemical and physical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for effective normalization and accurate quantification.[18] A structural analog can be used if a SIL-IS is unavailable, but it may not compensate for matrix effects as effectively.[18][19]

  • Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of matrix components, but this is only feasible if the method's sensitivity is sufficient to detect the diluted this compound concentration.[12]

Q7: I don't have a stable isotope-labeled internal standard for this compound. What is the next best approach?

A7: If a SIL-IS is unavailable, the following approaches are recommended:

  • Matrix-Matched Calibration: Prepare your calibration standards in the same blank biological matrix as your samples.[9] This helps to ensure that the standards and samples experience a similar matrix effect. However, this approach does not account for inter-sample variability.[7]

  • Standard Addition: This involves adding known amounts of this compound standard to aliquots of the actual sample. It is a powerful technique for correcting matrix effects in individual samples, especially when a blank matrix is not available.[6][20]

  • Rigorous Sample Cleanup: Invest in developing a more thorough sample preparation method, such as a multi-step SPE or LLE protocol, to produce the cleanest possible extract.[13][14]

Data Presentation: Quantifying Matrix Effects

The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done at low and high concentrations to check for concentration dependency.[3]

Calculation Formulas:

  • Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)[11]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Post-Extraction Spike) / (Analyte/IS Peak Area Ratio in Neat Solution)

Table 1: Example Matrix Effect Assessment for this compound in Human Plasma

Sample Preparation MethodAnalyte Response (Neat Solution)Analyte Response (Post-Extraction Spike)Matrix Factor (MF)%RSD (n=6 lots)
Protein Precipitation (Acetonitrile)1,520,400714,5880.4725.4%
Liquid-Liquid Extraction (MTBE)1,515,8001,258,1140.8312.1%
Solid-Phase Extraction (SPE)1,531,1001,485,1670.974.5%

This table illustrates that SPE provides the cleanest extract with a negligible matrix effect, while protein precipitation results in significant ion suppression (MF = 0.47) and high variability between plasma lots.

Table 2: Impact of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Sample Preparation MethodMatrix Factor (MF)%RSD (MF)IS-Normalized Matrix Factor%RSD (IS-Normalized MF)
Protein Precipitation0.4725.4%1.023.1%
Liquid-Liquid Extraction0.8312.1%1.012.5%
Solid-Phase Extraction0.974.5%0.991.8%

This table demonstrates that even with a suboptimal sample preparation method like protein precipitation, a SIL-IS effectively compensates for both the absolute matrix effect and its variability, bringing the normalized MF close to 1.0 with low RSD.[18]

Experimental Workflows and Protocols

Visualizing the Troubleshooting Process

G start Inconsistent / Low Signal for this compound check_me Suspect Matrix Effects (ME)? start->check_me qual_exp Perform Post-Column Infusion Experiment check_me->qual_exp Qualitative Check quant_exp Perform Post-Extraction Spike Experiment check_me->quant_exp Quantitative Check qual_result Identify Retention Times with Ion Suppression qual_exp->qual_result optimize_lc Optimize Chromatography (Separate from suppression zone) qual_result->optimize_lc calc_mf Calculate Matrix Factor (MF) and %RSD across lots quant_exp->calc_mf me_present Is |1 - MF| > 0.15 or %RSD > 15%? calc_mf->me_present mitigate Mitigation Strategy me_present->mitigate Yes end_ok Matrix Effects Managed me_present->end_ok No use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->use_sil Best Practice optimize_prep Optimize Sample Prep (e.g., use SPE) mitigate->optimize_prep Alternative mitigate->optimize_lc Alternative use_sil->end_ok optimize_prep->end_ok optimize_lc->end_ok end_not_ok Re-evaluate Method

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative determination of matrix effects by comparing the analyte response in a neat solution versus a post-spiked matrix extract.[10][11]

1. Materials:

  • Blank biological matrix (e.g., human plasma, n≥6 different lots)

  • This compound certified standard

  • Reconstitution solvent (typically the initial mobile phase)

  • All reagents and equipment for your validated sample extraction procedure.

2. Procedure:

  • Prepare Set A (Neat Solution Standards):

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Create at least two concentration levels (low and high QC levels) by spiking the appropriate amount of standard into the final reconstitution solvent.

  • Prepare Set B (Post-Extraction Spiked Samples):

    • Process at least six different lots of blank biological matrix using your established extraction procedure (e.g., SPE, LLE).

    • After the final evaporation step, spike the dried extracts with the same amount of this compound as in Set A before adding the reconstitution solvent.

  • Analysis:

    • Inject both Set A and Set B samples into the LC-MS/MS system.

    • Acquire the peak areas for this compound.

3. Data Interpretation:

  • Calculate the Matrix Factor (MF) for each matrix lot: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the mean MF and the relative standard deviation (%RSD) across all matrix lots.

  • Acceptance Criteria: A robust method should ideally have a mean MF between 0.85 and 1.15 and a %RSD of ≤15%.[3]

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This experiment helps to visualize the regions of ion suppression or enhancement across a chromatographic run.[11][12]

1. Experimental Setup:

  • An infusion pump with a syringe containing a standard solution of this compound (at a mid-range concentration).

  • A 'T' connector to merge the flow from the LC column and the infusion pump before it enters the mass spectrometer's ion source.

  • Your LC-MS/MS system.

G lc LC System (Mobile Phase) column Analytical Column lc->column injector Autosampler (Injects Blank Matrix Extract) injector->column tee T-Connector column->tee ms Mass Spectrometer (Detector) tee->ms infusion Infusion Pump (Constant flow of this compound) infusion->tee

Caption: Experimental setup for a post-column infusion experiment.

2. Procedure:

  • Equilibrate the LC system with the mobile phase.

  • Begin infusing the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the MS via the 'T' connector. You should observe a stable, elevated baseline signal for the this compound MRM transition.

  • Inject a processed blank matrix extract (prepared using your sample preparation method) onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

3. Data Interpretation:

  • A steady baseline indicates no matrix effects are occurring at that time.

  • A significant drop in the baseline signal indicates a region of ion suppression .

  • A significant rise in the baseline signal indicates a region of ion enhancement .

  • The goal is to adjust your chromatography so that the this compound analyte peak elutes in a "clean" region, away from any dips or rises in the infused signal.[12]

References

Identifying and characterizing d-Laserpitin degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of d-Laserpitin.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to study the degradation products of this compound?

A1: Understanding the degradation products of this compound is a critical aspect of drug development for several reasons. Forced degradation studies help to elucidate the intrinsic stability of the drug molecule, identify potential degradation pathways, and facilitate the development of stability-indicating analytical methods.[1][2] This information is essential for regulatory submissions, ensuring the safety and efficacy of the final drug product by identifying impurities that may arise during manufacturing, storage, and administration.[3][4]

Q2: What are the common degradation pathways observed for pharmaceutical compounds like this compound?

A2: Pharmaceutical compounds are susceptible to various degradation pathways depending on their chemical structure and the environmental conditions they are exposed to. The most common pathways include:

  • Hydrolysis: Degradation caused by reaction with water, which can be catalyzed by acidic or basic conditions. Many drugs with ester or amide functional groups are prone to hydrolysis.[1][5]

  • Oxidation: Degradation resulting from reaction with oxygen or other oxidizing agents. This can be initiated by exposure to light, heat, or the presence of certain metal ions.[6]

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.[5]

  • Thermal Degradation: Degradation induced by exposure to high temperatures.[5]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating and quantifying the parent drug and its degradation products.[7][8] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are indispensable.[7][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation of isolated degradation products.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound degradation.

Q4: I am observing unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I determine if they are true degradation products?

A4: Unexpected peaks can arise from several sources. Here's a systematic approach to identify their origin:

  • Analyze a placebo sample: If you are working with a formulated product, analyze a placebo (containing all excipients except this compound) subjected to the same stress conditions. This will help identify peaks originating from excipient degradation.

  • Analyze a control sample: Run a control sample of this compound that has not been subjected to stress conditions to rule out impurities in the starting material.

  • Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the new peaks. Co-eluting impurities can be revealed by non-homogenous spectra across the peak.

  • Employ LC-MS: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the ions corresponding to the unexpected peaks. This will provide molecular weight information, which is a crucial first step in identifying the unknown compounds.

Q5: The degradation rate of this compound is inconsistent between experiments under the same conditions. What could be the cause?

A5: Inconsistent degradation rates can be frustrating. Consider the following potential causes:

  • Variability in experimental conditions: Ensure that parameters like temperature, pH, and light intensity are precisely controlled and monitored throughout the experiment. Minor fluctuations can significantly impact reaction rates.

  • Sample preparation inconsistencies: Differences in the initial concentration of this compound, the composition of the stress medium, or the sample work-up procedure can lead to variable results.

  • Reagent stability: The stability of the stress agents themselves (e.g., the concentration of a hydrogen peroxide solution) can change over time. Prepare fresh solutions for each experiment.

  • Autocatalysis: In some cases, a degradation product may catalyze further degradation of the parent compound, leading to non-linear degradation kinetics.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Acidic and Basic Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add an appropriate volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl). The final concentration of this compound should be around 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stress agent.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

Protocol 2: Oxidative Degradation

  • Preparation of Stress Solution: Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂) in water.

  • Procedure:

    • Add an appropriate volume of the this compound stock solution to the H₂O₂ solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Protect the solution from light and incubate at room temperature for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.

Protocol 3: Photodegradation

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 100 µg/mL.

  • Procedure:

    • Expose the solution to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber). The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze the exposed and control samples by HPLC at appropriate time intervals.

Protocol 4: Thermal Degradation

  • Sample Preparation: Place the solid this compound powder in a controlled temperature and humidity chamber.

  • Procedure:

    • Expose the solid drug substance to a high temperature (e.g., 80°C) at a controlled relative humidity (e.g., 75% RH) for a specified duration (e.g., 1, 2, 5, and 10 days).

    • At each time point, withdraw a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Major Degradation Product(s)
0.1 M HCl24 hours85.2DP1, DP2
0.1 M NaOH8 hours72.5DP3
3% H₂O₂12 hours91.8DP4
Photolytic1.2 million lux hrs95.1DP5
Thermal (80°C)10 days98.3Minor impurities

Table 2: HPLC-UV Data for this compound and its Major Degradation Products

CompoundRetention Time (min)λmax (nm)
This compound15.4280
DP18.2265
DP210.1275
DP312.5290
DP416.8280
DP518.2310

Visualizations

The following diagrams illustrate a hypothetical degradation pathway for this compound and a typical experimental workflow.

G dLaserpitin This compound (C20H25NO5) DP1 DP1 (Hydrolysis Product A) dLaserpitin->DP1 Acidic Hydrolysis DP2 DP2 (Hydrolysis Product B) dLaserpitin->DP2 Acidic Hydrolysis DP3 DP3 (Base-catalyzed Product) dLaserpitin->DP3 Basic Hydrolysis DP4 DP4 (Oxidation Product) dLaserpitin->DP4 Oxidation (H2O2) DP5 DP5 (Photodegradation Product) dLaserpitin->DP5 Photolysis (UV/Vis) G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid HPLC-UV HPLC-UV Acid->HPLC-UV Base Base Base->HPLC-UV Oxidative Oxidative Oxidative->HPLC-UV Photolytic Photolytic Photolytic->HPLC-UV Thermal Thermal Thermal->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS Quantification Quantification HPLC-UV->Quantification Isolation Isolation LC-MS->Isolation Identification Identification LC-MS->Identification NMR NMR Isolation->NMR NMR->Identification Pathway Elucidation Pathway Elucidation Identification->Pathway Elucidation This compound This compound This compound->Acid This compound->Base This compound->Oxidative This compound->Photolytic This compound->Thermal

References

Technical Support Center: Synthesis of d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the synthesis of a compound specifically named "d-Laserpitin" is not available in the public domain of scientific literature and chemical databases. Extensive searches for "this compound synthesis," "total synthesis of this compound," and related queries did not yield any relevant protocols, experimental data, or troubleshooting guides.

It is possible that "this compound" may be referred to by an alternative name, be a proprietary compound with restricted documentation, or a very recently discovered molecule with unpublished synthesis routes.

Recommendation: We advise researchers and drug development professionals to verify the chemical name and structure of the target compound. If the synthesis of a related compound or a compound with a similar structural motif is of interest, please provide the alternative name or CAS number to enable a more targeted search for relevant technical information.

To illustrate the type of information that would be provided had the synthesis of "this compound" been documented, we present a generalized framework for a technical support center below. This framework can be populated with specific data once the correct compound information is available.

Frequently Asked Questions (FAQs) - General Synthesis Challenges

This section would typically address common issues encountered during multi-step organic synthesis.

Question ID Question Brief Answer
FAQ-001What are the common causes of low reaction yield?Low yields can stem from impure starting materials, suboptimal reaction conditions (temperature, pressure, solvent), side reactions, or product degradation. Careful optimization and monitoring of reaction parameters are crucial.
FAQ-002How can I minimize the formation of byproducts?Byproduct formation can be minimized by controlling stoichiometry, using highly selective reagents, optimizing reaction time and temperature, and ensuring an inert atmosphere for sensitive reactions.
FAQ-003What are the best practices for reaction monitoring?Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for monitoring reaction progress. This allows for timely quenching of the reaction to maximize yield and minimize byproduct formation.
FAQ-004How do I choose an appropriate solvent for my reaction?Solvent choice depends on the solubility of reactants, the reaction temperature, and the solvent's reactivity. Common choices range from non-polar solvents like hexane (B92381) to polar aprotic solvents like DMF and DMSO.
FAQ-005What purification techniques are most effective?The choice of purification technique depends on the properties of the desired compound and impurities. Common methods include column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides - Hypothetical Scenarios

This section would provide detailed, step-by-step guidance for resolving specific experimental issues.

Scenario 1: Incomplete Starting Material Conversion

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Possible Causes & Solutions:

    • Insufficient Reagent: Increase the molar equivalent of the limiting reagent.

    • Low Reaction Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.

    • Inadequate Reaction Time: Extend the reaction time and monitor progress at regular intervals.

    • Catalyst Deactivation: If a catalyst is used, consider adding a fresh portion or using a more robust catalyst.

Scenario 2: Formation of an Unexpected Major Byproduct

  • Symptom: A significant new spot on TLC or a new peak in the LC-MS chromatogram is observed, which is not the starting material or the desired product.

  • Possible Causes & Solutions:

    • Side Reaction: Re-evaluate the reaction mechanism for potential side reactions. A change in base, solvent, or temperature might suppress the undesired pathway.

    • Isomerization: The desired product may be isomerizing under the reaction or workup conditions. Consider milder conditions or a different purification strategy.

    • Contaminated Reagents: Verify the purity of all starting materials and reagents.

Experimental Protocols - General Examples

Detailed methodologies for key chemical transformations would be provided here.

Example Protocol: Suzuki Coupling

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagrams illustrating workflows and logical relationships are essential for clear communication in a technical support center.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_implementation Implementation & Verification Problem Low Yield or Purity Issue Identified Analyze_Reaction Analyze Reaction Parameters (TLC, LC-MS, NMR) Problem->Analyze_Reaction Identify_Cause Identify Potential Cause Analyze_Reaction->Identify_Cause Reagent_Check Check Reagent Purity/Stoichiometry Identify_Cause->Reagent_Check Reagent Issue? Condition_Optimization Optimize Reaction Conditions (Temp, Time, Solvent) Identify_Cause->Condition_Optimization Condition Issue? Purification_Strategy Revise Purification Method Identify_Cause->Purification_Strategy Purification Issue? Implement_Change Implement Corrective Action Reagent_Check->Implement_Change Condition_Optimization->Implement_Change Purification_Strategy->Implement_Change Verify_Outcome Verify Outcome with Analytics Implement_Change->Verify_Outcome Verify_Outcome->Analyze_Reaction Issue Persists

Caption: A generalized troubleshooting workflow for addressing common issues in chemical synthesis.

Logical_Relationship_Yield cluster_factors Influencing Factors Temp Temperature Yield Reaction Yield Temp->Yield Time Reaction Time Time->Yield Concentration Concentration Concentration->Yield Catalyst Catalyst Loading Catalyst->Yield

Caption: Key factors influencing the final yield of a chemical reaction.

Technical Support Center: Scaling Up d-Laserpitin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of d-Laserpitin, a daucane sesquiterpenoid with promising biological activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production important?

A1: this compound is a daucane-type sesquiterpenoid isolated from plants of the Laserpitium genus, notably Laserpitium latifolium. Its importance lies in its demonstrated cytotoxic and "antiausterity" activities against cancer cells, particularly pancreatic cancer. The antiausterity strategy targets the ability of cancer cells to survive in nutrient-deprived environments, a hallmark of solid tumors. Scaling up its production is crucial for further preclinical and clinical investigations to evaluate its therapeutic potential.[1][2][3]

Q2: What are the primary sources for obtaining this compound?

A2: The primary natural source of this compound is the underground parts (roots and rhizomes) of Laserpitium latifolium.[4][5] Other related daucane sesquiterpenoids have been isolated from various Ferula species.[1]

Q3: What are the main challenges in scaling up this compound production?

A3: Challenges are common to the scale-up of many natural products and include:

  • Low Yield: The concentration of this compound in the plant material can be low and variable depending on factors like plant age, harvest time, and geographical location.[6]

  • Complex Mixtures: The crude plant extract contains a multitude of other compounds, including other sesquiterpenoids, phenylpropanoids, and lipids, which can complicate purification.[4][5]

  • Compound Stability: Sesquiterpenoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction and purification.

  • Purification Efficiency: Developing a cost-effective and efficient large-scale purification method to achieve high purity is a significant hurdle.

Q4: What analytical methods are recommended for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or DAD) is a standard and effective method for the quantification of this compound in plant extracts and during purification steps.[7][8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile components in the extract.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Poor Quality of Plant Material: Incorrect species, improper harvesting time, or degradation during storage.[6][11] 2. Inefficient Extraction: Suboptimal solvent, temperature, or extraction time.[6] 3. Inadequate Grinding: Poor solvent penetration due to large particle size.[11]1. Verify Botanical Identity: Ensure correct plant material is used. Harvest when the concentration of secondary metabolites is highest. Store in a cool, dark, and dry place. 2. Optimize Extraction Parameters: Conduct small-scale experiments to determine the best solvent system (e.g., chloroform (B151607), ethanol, or ethyl acetate), optimal temperature, and extraction duration. Consider using extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). 3. Proper Grinding: Grind the dried plant material to a fine, uniform powder to maximize surface area for solvent contact.
Low Purity of this compound after Initial Extraction 1. Co-extraction of Impurities: Solvents may extract a wide range of compounds with similar polarities. 2. Presence of Waxes and Lipids: Chloroform or less polar solvents will extract significant amounts of lipophilic compounds.[4]1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract using immiscible solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), butanol) to separate compounds based on their polarity.[12] 2. Defatting Step: Include a preliminary extraction step with a nonpolar solvent like hexane to remove waxes and lipids before the main extraction. Alternatively, the crude extract can be treated with cold methanol (B129727) to precipitate and remove these impurities.[4]
Degradation of this compound during Processing 1. High Temperatures: Use of high heat during solvent evaporation can lead to thermal degradation. 2. Exposure to Light: Some sesquiterpenoids are photosensitive. 3. Extreme pH: Acidic or basic conditions during extraction or purification can cause structural changes.1. Use of Rotary Evaporator under Reduced Pressure: Concentrate extracts at low temperatures (e.g., <40°C). 2. Protect from Light: Use amber glassware or cover equipment with aluminum foil. 3. Maintain Neutral pH: Use neutral solvents and avoid strong acids or bases unless necessary for a specific purification step.
Difficulties in Chromatographic Purification 1. Poor Separation: Co-elution of compounds with similar chromatographic behavior. 2. Column Overloading: Applying too much crude extract to the chromatography column. 3. Irreversible Adsorption: Strong binding of the compound to the stationary phase.1. Optimize Chromatographic Conditions: Experiment with different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and mobile phase gradients. Consider advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) for large-scale purification.[13][14] 2. Determine Loading Capacity: Perform small-scale runs to determine the optimal loading amount for the chosen column. 3. Select Appropriate Stationary Phase: Choose a stationary phase that allows for efficient elution of this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenoids (Illustrative Data)

Extraction MethodSolventTemperature (°C)Time (h)Typical Crude Extract Yield (% of dry weight)Sesquiterpenoid Content in Extract (%)
MacerationEthanol (95%)Room Temp7210-151-3
Soxhlet ExtractionHexane60-708-125-102-5
Ultrasound-AssistedMethanol40-501-212-183-6
Supercritical CO₂CO₂40-602-43-85-10

Note: These are general ranges for sesquiterpenoids from various plant sources and should be optimized for this compound from L. latifolium.

Table 2: Large-Scale Purification of this compound (Hypothetical Scaled-up Data)

Purification StepStarting Material (kg)ProductYield (g)Purity (%)
Chloroform Extraction10Crude Extract500~5
Liquid-Liquid Partitioning0.5 (Crude Extract)Ethyl Acetate Fraction150~15
Silica Gel Chromatography0.15 (EtOAc Fraction)Semi-pure this compound20~70
Preparative HPLC0.02 (Semi-pure)Pure this compound12>98

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Laserpitium latifolium

  • Plant Material Preparation:

    • Start with 10 kg of dried and finely powdered underground parts of L. latifolium.

    • Ensure the material is free from foreign matter.

  • Initial Extraction:

    • Macerate the powdered plant material with 100 L of chloroform at room temperature for 48 hours with intermittent stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue with another 100 L of chloroform for 48 hours.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined chloroform extracts under reduced pressure using a large-scale rotary evaporator at a temperature below 40°C to obtain a gummy crude extract.

  • Defatting (Waxes and Lipophilic Compound Removal):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Cool the methanolic solution to -20°C for 24 hours to precipitate waxes and highly lipophilic compounds.

    • Filter the cold solution to remove the precipitate.

    • Concentrate the filtrate to yield a defatted extract.

Protocol 2: Purification of this compound

  • Liquid-Liquid Partitioning:

    • Suspend the defatted extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive partitioning with n-hexane to remove non-polar impurities. Discard the hexane fractions.

    • Increase the polarity of the aqueous phase by adding more water (e.g., to 1:1 v/v methanol:water).

    • Partition the aqueous methanol phase with ethyl acetate. Collect the ethyl acetate fractions which will contain this compound.

    • Concentrate the ethyl acetate fraction under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a large glass column with silica gel 60 (70-230 mesh) as the stationary phase, equilibrated with a non-polar solvent (e.g., n-hexane).

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the this compound rich fractions and concentrate.

  • Final Purification (Preparative HPLC):

    • For high purity, subject the semi-pure this compound fraction to preparative reversed-phase HPLC (C18 column).

    • Use an isocratic or gradient elution with a mobile phase of acetonitrile (B52724) and water.

    • Monitor the elution at a suitable wavelength (e.g., 225 nm) and collect the peak corresponding to this compound.[4]

    • Lyophilize or carefully evaporate the solvent to obtain pure this compound.

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action: The Antiausterity Effect

This compound, as a daucane sesquiterpenoid, is suggested to exhibit "antiausterity" activity, which is the ability to preferentially kill cancer cells under nutrient-deprived conditions.[1][2][3] This is particularly relevant for solid tumors like pancreatic cancer, which often have a poor blood supply. While the exact molecular targets of this compound are still under investigation, a plausible mechanism involves the disruption of cellular processes that allow cancer cells to adapt to stress. This could involve pathways related to autophagy, metabolism, and cell survival signaling.

Antiausterity_Pathway cluster_0 Nutrient Deprivation in Tumor Microenvironment Nutrient_Deprivation Low Glucose, Amino Acids, Oxygen Autophagy Autophagy Induction Nutrient_Deprivation->Autophagy triggers Metabolic_Reprogramming Metabolic Reprogramming Nutrient_Deprivation->Metabolic_Reprogramming triggers Survival_Signaling Pro-survival Signaling (e.g., Akt/mTOR) Nutrient_Deprivation->Survival_Signaling activates Autophagy->Metabolic_Reprogramming provides nutrients Cell_Death Apoptosis / Cell Death Autophagy->Cell_Death inhibition leads to Metabolic_Reprogramming->Cell_Death disruption leads to Survival_Signaling->Cell_Death inhibition leads to d_Laserpitin This compound d_Laserpitin->Autophagy Inhibits d_Laserpitin->Metabolic_Reprogramming Disrupts d_Laserpitin->Survival_Signaling Inhibits

Caption: Proposed antiausterity mechanism of this compound in cancer cells.

Experimental Workflow for Scaling Up this compound Production

The following diagram illustrates the logical flow from raw plant material to pure this compound in a scaled-up production process.

experimental_workflow Start Start: Dried L. latifolium Roots Grinding Mechanical Grinding Start->Grinding Extraction Large-Scale Maceration (Chloroform) Grinding->Extraction Filtration_1 Filtration Extraction->Filtration_1 Concentration_1 Solvent Evaporation (Rotary Evaporator) Filtration_1->Concentration_1 Crude_Extract Crude Chloroform Extract Concentration_1->Crude_Extract Defatting Cold Methanol Precipitation Crude_Extract->Defatting Filtration_2 Filtration Defatting->Filtration_2 Concentration_2 Solvent Evaporation Filtration_2->Concentration_2 Defatted_Extract Defatted Extract Concentration_2->Defatted_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Defatted_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Concentration_3 Solvent Evaporation EtOAc_Fraction->Concentration_3 Silica_Chromatography Silica Gel Column Chromatography Concentration_3->Silica_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Silica_Chromatography->Fraction_Collection Semi_Pure Semi-pure this compound Fraction_Collection->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Product Pure this compound (>98%) Prep_HPLC->Pure_Product

Caption: Workflow for the scaled-up extraction and purification of this compound.

References

Technical Support Center: Ensuring Reproducibility in d-Laserpitin Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible behavioral experiments with d-Laserpitin.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound behavioral experiments, leading to variability and lack of reproducibility.

Problem Potential Cause Suggested Solution
High variability in baseline anxiety-like behavior across animals. 1. Inconsistent animal handling and habituation.[1][2] 2. Environmental stressors (e.g., noise, light intensity).[2] 3. Genetic differences within the animal strain.1. Implement a standardized handling and habituation protocol for a consistent duration before the experiment. 2. Control and document environmental conditions in the experimental room. Use a sound-attenuating chamber if necessary. 3. Source animals from a reliable vendor and report the specific substrain used.
Inconsistent or no anxiolytic effect of this compound. 1. Improper dosage or administration route. 2. Degradation of this compound due to improper storage.[3] 3. Issues with the vehicle solution affecting solubility or stability. 4. Timing of behavioral testing relative to drug administration.1. Perform a dose-response study to determine the optimal effective dose. Ensure the administration route is appropriate for the animal model and desired pharmacokinetic profile. 2. Store this compound according to the supplier's recommendations, typically in a cool, dark, and dry place.[4] Prepare fresh solutions for each experiment. 3. Test the vehicle solution alone to ensure it has no behavioral effects. Ensure this compound is fully dissolved. 4. Standardize the time between this compound administration and the start of the behavioral test based on pilot studies.
Conflicting results between different behavioral assays for anxiety. 1. Different assays measure distinct aspects of anxiety-like behavior. 2. Order of test administration causing carry-over effects.[1]1. Use a battery of tests (e.g., elevated plus maze, open field test, light-dark box) and analyze the results comprehensively. 2. If multiple tests are performed on the same animal, arrange them from least to most stressful and allow sufficient time between tests.[1]
Difficulty replicating results from another lab. 1. Subtle differences in experimental protocols.[5][6] 2. Variations in the source or purity of this compound. 3. Differences in animal strain, age, or sex.[7]1. Obtain and follow the original study's detailed protocol as closely as possible. Contact the original authors for clarification if needed. 2. Obtain a Certificate of Analysis for the this compound batch to verify its purity and identity. 3. Use animals of the same species, strain, sex, and age as in the original study.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound behavioral experiments.

1. What is this compound and what is its known behavioral effect?

This compound is a pyranocoumarin, a natural product that can be isolated from the fruits of Seseli devenyense Simonk.[4] It has demonstrated anxiolytic (anxiety-reducing) activity in preclinical models.[4]

2. What are the common animal models used to test the anxiolytic effects of this compound?

While research is emerging, a common initial model for screening anxiolytic compounds is the zebrafish larvae model.[4] For more detailed behavioral analysis, rodent models such as mice and rats are frequently used in anxiety research, employing tests like the elevated plus maze, open field test, and light-dark box.[8][9]

3. How should this compound be prepared and administered for behavioral experiments?

  • Purity and Source: Use this compound of high purity from a reputable supplier. The chemical complexity and variability of plant-derived extracts can be a source of irreproducibility.[10]

  • Vehicle Solution: The choice of vehicle will depend on the administration route. Common vehicles for hydrophobic compounds like coumarins include a mixture of saline, ethanol, and a solubilizing agent like Tween 80. It is crucial to test the vehicle alone to ensure it does not have any behavioral effects.

  • Administration Route: The route of administration (e.g., intraperitoneal, oral) will influence the pharmacokinetics of this compound. The choice should be based on the experimental question and the desired onset and duration of action.

  • Dosage: A dose-response curve should be established to identify the effective dose range.

4. What are the critical factors for ensuring reproducibility in this compound behavioral studies?

Ensuring reproducibility in behavioral neuroscience is a known challenge.[2][5][11] Key factors to control include:

  • Standardized Protocols: Every step of the experiment, from animal handling to data analysis, should be clearly defined and consistently followed.[5]

  • Environmental Controls: Maintain consistent temperature, humidity, lighting, and noise levels in the experimental rooms.[2]

  • Experimenter Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the experimental conditions (e.g., which animals received this compound vs. vehicle).

  • Animal Characteristics: The species, strain, sex, age, and health status of the animals can all influence behavioral outcomes.[1]

  • Data Analysis: Use appropriate statistical methods and report all data, including non-significant results.[12][13]

5. How can I be sure that the observed behavioral effects are due to this compound and not other factors?

To attribute behavioral changes to this compound, proper controls are essential:

  • Vehicle Control Group: This group receives the same injection volume and handling as the this compound group, but only the vehicle solution is administered.

  • Positive Control Group: In some cases, a well-characterized anxiolytic drug (e.g., diazepam) can be used as a positive control to validate the experimental setup.

  • Baseline Measurements: Record the behavior of animals before any treatment to ensure there are no pre-existing differences between groups.

Experimental Protocols & Methodologies

General Workflow for a this compound Behavioral Experiment

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation & Habituation drug_prep This compound & Vehicle Preparation randomization Randomization to Treatment Groups drug_prep->randomization administration Drug/Vehicle Administration randomization->administration behavioral_testing Behavioral Testing (Blinded) administration->behavioral_testing data_collection Data Collection & Scoring behavioral_testing->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: A generalized workflow for conducting a reproducible this compound behavioral experiment.

Potential (Hypothetical) Signaling Pathway for Anxiolytic Action

Given that the precise mechanism of action for this compound is not yet fully elucidated, a hypothetical pathway can be proposed based on common mechanisms of anxiolytic compounds. Many anxiolytics act on the GABAergic system.

G dLaserpitin This compound gaba_receptor GABA-A Receptor dLaserpitin->gaba_receptor Positive Allosteric Modulation (?) neuronal_inhibition Increased Neuronal Inhibition gaba_receptor->neuronal_inhibition Increased Cl- influx anxiolytic_effect Anxiolytic Effect neuronal_inhibition->anxiolytic_effect

Caption: A hypothetical signaling pathway for the anxiolytic action of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anxiolytic Efficacy of d-Laserpitin and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic (anti-anxiety) properties of the natural compound d-Laserpitin and the well-established pharmaceutical, diazepam. The information presented is based on available preclinical experimental data, offering insights into their relative efficacy, mechanisms of action, and the methodologies used for their evaluation.

Comparative Anxiolytic Efficacy

The anxiolytic effects of this compound have been evaluated in comparison to diazepam, a benchmark benzodiazepine (B76468), in a zebrafish larvae model. This model is increasingly used for high-throughput screening of neuroactive compounds due to its genetic and physiological homology to mammals. The primary measure of anxiety in this model is thigmotaxis, the tendency to remain close to the walls of a novel environment, which is reversed by anxiolytic compounds.

Table 1: Comparative Anxiolytic-like Effects of this compound and Diazepam in the Zebrafish Larvae Light-Dark Test

CompoundConcentrationKey ParameterResult (vs. Control in Dark Phase)Citation
This compound 12.5 µM% Distance Moved in Central AreaIncreased[1][2][3]
25 µM% Distance Moved in Central AreaSignificantly Increased (p < 0.001)[1][2][3]
50 µM% Distance Moved in Central AreaSignificantly Increased (p < 0.001)[1][2][3]
12.5 µM% Time Spent in Central AreaIncreased[1][2][3]
25 µM% Time Spent in Central AreaSignificantly Increased (p < 0.001)[1][2][3]
50 µM% Time Spent in Central AreaSignificantly Increased (p < 0.001)[1][2][3]
Diazepam 10 µM% Distance Moved in Central AreaSignificantly Increased (p < 0.001)[1][2][3]
10 µM% Time Spent in Central AreaSignificantly Increased (p < 0.001)[1][2][3]

Data synthesized from Widelski et al., 2021.

The data indicates that this compound exhibits a dose-dependent anxiolytic-like effect, significantly reducing thigmotaxis (anxiety-like behavior) in zebrafish larvae at concentrations of 25 µM and 50 µM.[1][2][3] The effect at these concentrations is comparable in statistical significance to the effect of diazepam at 10 µM, suggesting that this compound is a potent anxiolytic compound.[1][2][3]

Mechanisms of Action

While the precise mechanism of this compound is still under investigation, its chemical class, coumarins, provides clues. Diazepam's mechanism, on the other hand, is well-established.

This compound (Proposed Mechanism)

This compound is a pyranocoumarin. Coumarins have been shown to modulate several neurotransmitter systems, including the GABAergic, serotoninergic, and dopaminergic pathways. Some coumarins are known to interact with the benzodiazepine binding site on the GABA-A receptor, suggesting a potential similar mechanism for this compound. This interaction would enhance the effect of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal excitability and an anxiolytic effect.

G dL dL GABA_A GABA-A Receptor (Benzodiazepine Site) dL->GABA_A Binds to This compound This compound Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Enhances GABAergic Transmission GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Reduced Neuronal Excitability

Figure 1. Proposed signaling pathway for this compound's anxiolytic action.

Diazepam

Diazepam is a positive allosteric modulator of the GABA-A receptor.[4] It binds to a specific site, the benzodiazepine site, which is distinct from the GABA binding site.[5] This binding increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming, anxiolytic effect.

G DZ DZ GABA_A GABA-A Receptor (Benzodiazepine Site) DZ->GABA_A Binds to Diazepam Diazepam Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Increases Frequency of Channel Opening GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Reduced Neuronal Excitability

Figure 2. Established signaling pathway for diazepam's anxiolytic action.

Experimental Protocols

The following are detailed protocols for standard behavioral tests used to assess anxiolytic-like activity.

Zebrafish Larvae Light-Dark Test

This test is based on the innate aversion of zebrafish larvae to dark environments, a behavior that is attenuated by anxiolytic compounds.

  • Apparatus: A multi-well plate placed in a controlled chamber with the ability to switch between light and dark conditions. An automated tracking system records the movement of the larvae.

  • Procedure:

    • Five-day-old zebrafish larvae are placed individually into the wells of the plate.

    • The larvae are allowed to acclimate to the testing chamber under light conditions for a specified period.

    • The test consists of alternating light and dark phases.

    • The movement of each larva, including total distance moved and time spent in the central versus peripheral zones of the well, is recorded throughout the test.

  • Parameters Measured:

    • Total distance moved (to assess for sedative or stimulant effects).

    • Percentage of time spent in the central zone (anxiolytic effect is indicated by an increase).

    • Percentage of distance moved in the central zone (anxiolytic effect is indicated by an increase).

Elevated Plus Maze (EPM) Test (Rodents)

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • The rodent is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

    • The session is recorded by an overhead camera for later analysis.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

    • Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

Open Field Test (OFT) (Rodents)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the tendency of rodents to avoid the brightly lit, open central area of a novel arena.

  • Apparatus: A square or circular arena with high walls to prevent escape.

  • Procedure:

    • The rodent is placed in the center of the open field.

    • The animal is allowed to explore the arena for a specific duration.

    • Behavior is recorded and analyzed using a video tracking system.

  • Parameters Measured:

    • Time spent in the center of the arena versus the periphery.

    • Number of entries into the central zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

    • Anxiolytic drugs typically increase the time spent in and entries into the central area.

G cluster_0 Pre-Test cluster_1 Testing cluster_2 Data Analysis A1 Drug Administration (this compound or Diazepam) A2 Acclimation Period A1->A2 B1 Behavioral Test (e.g., Zebrafish Light-Dark, EPM, OFT) A2->B1 C1 Video Tracking & Data Recording B1->C1 C2 Analysis of Key Parameters (e.g., Time in Zone, Distance) C1->C2 C3 Statistical Comparison C2->C3

Figure 3. General experimental workflow for assessing anxiolytic-like effects.

Conclusion

Preclinical evidence from a zebrafish model suggests that this compound possesses significant anxiolytic properties, with an efficacy comparable to that of diazepam at the tested concentrations. The proposed mechanism of action, through modulation of the GABA-A receptor, is similar to that of benzodiazepines, though this requires further experimental confirmation. The data presented herein supports the continued investigation of this compound as a potential novel therapeutic agent for anxiety disorders. Further studies in rodent models are warranted to confirm these findings and to evaluate the compound's side effect profile, including potential for sedation and dependence, relative to established anxiolytics like diazepam.

References

A Comparative Analysis of d-Laserpitin and Other Bioactive Pyranocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of d-Laserpitin and other notable pyranocoumarins, including Visnadin, Pteryxin, Decursin, and Praeruptorin A. The information presented is supported by experimental data from various scientific studies, with a focus on their cytotoxic and anti-inflammatory properties. Detailed experimental protocols and illustrations of key signaling pathways are included to facilitate further research and development.

Introduction to Pyranocoumarins

Pyranocoumarins are a class of naturally occurring heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) core.[1] They are predominantly found in plants of the Apiaceae and Rutaceae families.[2] These compounds have garnered significant interest in the scientific community due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, anti-HIV, antioxidant, and antibacterial effects.[2][3] This guide will delve into a comparative analysis of this compound and other prominent pyranocoumarins to highlight their therapeutic potential.

Comparative Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected pyranocoumarins. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is a collation from various sources.

Table 1: Comparative Cytotoxicity of Pyranocoumarins (IC₅₀ values in µM)

CompoundCell LineIC₅₀ (µM)Reference
This compound Data Not Available--
Decursin U87 (Glioblastoma)49.01[4]
HCT-116 (Colorectal Carcinoma)50.33 (48h)[5]
HCT-8 (Colorectal Carcinoma)49.68 (48h)[5]
253J (Bladder Cancer)~50 (24h)[5][6]
NCI/ADR-RES (Doxorubicin-resistant Ovarian Cancer)23 µg/mL[6]
Praeruptorin A Data Not Available--
Pteryxin MIN6 (Insulinoma)No cytotoxicity observed up to 50 µM[7]
RAW 264.7 (Macrophage)No cytotoxicity observed up to 20 µM[7][8]
Visnadin Data Not Available--

Note: The lack of available data for this compound's cytotoxicity highlights a gap in the current research landscape.

Table 2: Comparative Anti-inflammatory Activity of Pyranocoumarins (IC₅₀ values for NO Inhibition in µM)

CompoundCell LineIC₅₀ (µM)Reference
This compound Data Not Available--
Praeruptorin A RAW 264.7 (LPS-induced)>208[9]
Praeruptorin B Rat Hepatocytes (IL-1β-induced)43[9]
Pteryxin Data Not Available--
Decursin Data Not Available--
Pyranocoumarin (B1669404) Derivative 2 RAW 264.7 (LPS-induced)33.37[10]

Note: The anti-inflammatory data is based on the inhibition of nitric oxide (NO) production, a key inflammatory mediator. The absence of specific IC₅₀ values for some compounds in this assay limits a direct quantitative comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future comparative studies.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.[11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1][12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the pyranocoumarin compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Principle: In response to inflammatory stimuli like LPS, macrophages (such as the RAW 264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[15][16]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[15]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyranocoumarin compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[15]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[15]

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm using a microplate reader.[17]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. The IC₅₀ value for NO inhibition can then be determined.

Signaling Pathways

Pyranocoumarins exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved in their anti-inflammatory and cytotoxic activities.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Add Pyranocoumarins incubation_24h->compound_treatment incubation_varied Incubate (24-72h) compound_treatment->incubation_varied add_mtt Add MTT Solution incubation_varied->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT Cytotoxicity Assay.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_seeding Seed RAW 264.7 Cells incubation_overnight Incubate Overnight cell_seeding->incubation_overnight compound_pretreatment Pre-treat with Pyranocoumarins incubation_overnight->compound_pretreatment lps_stimulation Stimulate with LPS compound_pretreatment->lps_stimulation incubation_24h Incubate for 24h lps_stimulation->incubation_24h collect_supernatant Collect Supernatant incubation_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Measure Absorbance (540-550nm) add_griess->read_absorbance calculate_no Calculate NO Inhibition read_absorbance->calculate_no determine_ic50 Determine IC50 calculate_no->determine_ic50

Workflow for Anti-inflammatory (NO Inhibition) Assay.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pyranocoumarins Pyranocoumarins cluster_pathways Signaling Pathways LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Pyranocoumarins This compound & Others Pyranocoumarins->MAPK Inhibits Pyranocoumarins->NFkB Inhibits MAPK->NFkB Activates iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces NO NO Production iNOS_COX2->NO PGs Prostaglandins iNOS_COX2->PGs Inflammation Inflammation Cytokines->Inflammation

References

Unveiling the Anxiolytic Potential of d-Laserpitin: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the anxiolytic effects of d-Laserpitin, a naturally occurring pyranocoumarin, with established anxiolytic agents, diazepam and buspirone, across various animal models. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key behavioral assays, and a proposed mechanism of action for this compound.

Executive Summary

This compound has demonstrated notable anxiolytic-like activity in preclinical studies. Research in a zebrafish model indicates that this compound significantly reduces anxiety-related behaviors, with an efficacy comparable to the benzodiazepine, diazepam. While direct comparative data in rodent models remains to be fully elucidated, the broader class of coumarins, to which this compound belongs, has been shown to modulate neurochemical pathways associated with anxiety, suggesting a promising therapeutic potential. This guide summarizes the current evidence, provides standardized protocols for cornerstone anxiety models, and visualizes the hypothesized signaling pathways through which this compound may exert its effects.

Comparative Anxiolytic Effects: this compound vs. Standard Anxiolytics

The anxiolytic properties of this compound have been primarily investigated using the light-dark box test in a zebrafish larvae model. This model is a powerful tool for high-throughput screening of psychoactive compounds. The data presented below summarizes the key findings from a comparative study involving this compound and diazepam.

Compound Animal Model Test Dose/Concentration Key Findings Citation
This compound Zebrafish Larvae (Danio rerio)Light-Dark Box12.5, 25, 50 µMSignificantly increased time spent in the light zone, indicating a reduction in anxiety-like behavior (scototaxis). The effect was dose-dependent.[1]
Diazepam Zebrafish Larvae (Danio rerio)Light-Dark Box10 µMSignificantly increased time spent in the light zone, serving as a positive control for anxiolytic activity.[1]
Buspirone Rodent ModelsElevated Plus Maze, Open Field Test1-10 mg/kgEstablished anxiolytic, known to increase open arm exploration in the EPM and time spent in the center of the open field. (Data for direct comparison with this compound in these models is not yet available).[2]

Experimental Protocols for Preclinical Anxiety Models

Accurate and reproducible assessment of anxiolytic agents relies on standardized experimental protocols. Below are detailed methodologies for three widely used animal models for anxiety research.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound, a comparator drug (e.g., diazepam), or vehicle at a predetermined time before the test.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Observation Period: Allow the animal to freely explore the maze for a 5-minute period.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related exploratory behavior in rodents. Anxious animals tend to stay in the periphery of the open field (thigmotaxis), while less anxious animals will explore the central area more freely.

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer the test compound or vehicle as required.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Observation Period: Record the animal's activity for a period of 5-10 minutes.

  • Data Collection: An automated tracking system is used to measure parameters such as total distance traveled, time spent in the center and peripheral zones, and the number of entries into the center zone.

  • Data Analysis: An increase in the time spent in the center zone and the number of entries into the center zone are considered indicators of anxiolytic activity. Total distance traveled is used as a measure of general locomotor activity.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory drive in a novel environment.

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

Procedure:

  • Habituation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer this compound, a positive control, or vehicle prior to the test.

  • Test Initiation: Place the animal in the center of the bright compartment, facing away from the opening.

  • Observation Period: Allow the animal to explore the apparatus for 5-10 minutes.

  • Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, evidence from studies on related coumarin (B35378) compounds suggests a potential interaction with the GABAergic and serotonergic neurotransmitter systems, which are key regulators of mood and anxiety.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates a hypothesized signaling pathway for the anxiolytic effects of this compound, based on the known pharmacology of coumarins. It is proposed that this compound may act as a positive allosteric modulator of GABA-A receptors and may also influence serotonin (B10506) receptor activity, leading to a reduction in neuronal excitability and a consequent anxiolytic effect.

G cluster_0 Molecular Targets cluster_1 Cellular Response cluster_2 Neuronal Effect This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Positive Allosteric Modulation (Hypothesized) Serotonin Receptor Serotonin Receptor This compound->Serotonin Receptor Modulation (Hypothesized) Increased Chloride Influx Increased Chloride Influx GABA-A Receptor->Increased Chloride Influx Altered Serotonergic Neurotransmission Altered Serotonergic Neurotransmission Serotonin Receptor->Altered Serotonergic Neurotransmission Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Chloride Influx->Neuronal Hyperpolarization Modulation of Neural Circuits Modulation of Neural Circuits Altered Serotonergic Neurotransmission->Modulation of Neural Circuits Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Modulation of Neural Circuits->Reduced Neuronal Excitability Anxiolytic Effect Anxiolytic Effect Reduced Neuronal Excitability->Anxiolytic Effect

Caption: Hypothesized signaling pathway for this compound's anxiolytic action.

Experimental Workflow for Validating Anxiolytic Effects

The following diagram outlines a typical experimental workflow for the preclinical validation of a novel anxiolytic compound like this compound.

G cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: In Vivo Behavioral Screening (Zebrafish) cluster_2 Phase 3: In Vivo Validation (Rodent Models) cluster_3 Phase 4: Mechanistic Studies Compound Identification (this compound) Compound Identification (this compound) Receptor Binding Assays (GABA-A, Serotonin) Receptor Binding Assays (GABA-A, Serotonin) Compound Identification (this compound)->Receptor Binding Assays (GABA-A, Serotonin) In Silico Docking Studies In Silico Docking Studies Compound Identification (this compound)->In Silico Docking Studies Light-Dark Box Test Light-Dark Box Test Receptor Binding Assays (GABA-A, Serotonin)->Light-Dark Box Test In Silico Docking Studies->Light-Dark Box Test Acute Toxicity Assessment Acute Toxicity Assessment Light-Dark Box Test->Acute Toxicity Assessment Elevated Plus-Maze Elevated Plus-Maze Acute Toxicity Assessment->Elevated Plus-Maze Open Field Test Open Field Test Elevated Plus-Maze->Open Field Test Light-Dark Box Test (Rodent) Light-Dark Box Test (Rodent) Open Field Test->Light-Dark Box Test (Rodent) Neurochemical Analysis (e.g., HPLC) Neurochemical Analysis (e.g., HPLC) Light-Dark Box Test (Rodent)->Neurochemical Analysis (e.g., HPLC) Electrophysiology (e.g., Patch Clamp) Electrophysiology (e.g., Patch Clamp) Light-Dark Box Test (Rodent)->Electrophysiology (e.g., Patch Clamp) Validation of Anxiolytic Potential Validation of Anxiolytic Potential Electrophysiology (e.g., Patch Clamp)->Validation of Anxiolytic Potential

Caption: Preclinical workflow for anxiolytic drug validation.

Conclusion and Future Directions

The available data strongly suggests that this compound is a promising candidate for further investigation as a novel anxiolytic agent. Its efficacy in the zebrafish model is a significant first step, and the known neuropharmacological activities of related coumarin compounds provide a solid rationale for its mechanism of action.

Future research should prioritize the evaluation of this compound in established rodent models of anxiety, such as the elevated plus-maze and open field test, with direct comparisons to both diazepam and buspirone. Furthermore, detailed mechanistic studies, including receptor binding assays and in vivo neurochemical analyses, are crucial to definitively elucidate its signaling pathways and confirm its therapeutic potential. Such studies will be instrumental in advancing this compound through the drug development pipeline.

References

d-Laserpitin: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring pyranocoumarin (B1669404), d-Laserpitin. The available scientific literature primarily focuses on its in vivo anxiolytic properties, with a notable lack of in vitro studies. This document summarizes the existing data, details experimental protocols, and presents visual representations of the experimental workflow and a speculative signaling pathway to facilitate further research and development.

In Vivo Effects of this compound: Anxiolytic Activity

The primary in vivo investigation of this compound's effects was conducted using a zebrafish (Danio rerio) larvae model to assess its potential anxiolytic activity. The study, published by Widelski et al. in 2021, demonstrated that this compound exhibits significant anxiolytic-like effects.[1]

The key behavioral parameter measured was thigmotaxis, the tendency of an organism to remain near the walls of its enclosure, which is a common indicator of anxiety in zebrafish. A reduction in thigmotaxis, meaning the larvae spent more time in the central, unprotected area of the well, was interpreted as an anxiolytic effect.

Comparative In Vivo Data

The following table summarizes the key findings from the in vivo zebrafish study, comparing the effects of this compound to a vehicle control (DMSO) and the well-established anxiolytic drug, diazepam.

Compound Concentration Effect on Thigmotaxis (Time in Center Zone) Significance vs. Control
Vehicle Control (DMSO)-Baseline-
This compound12.5 µMIncreased time in the centerSignificant
This compound25 µMIncreased time in the centerSignificant
This compound50 µMIncreased time in the centerSignificant
Diazepam10 µMIncreased time in the centerSignificant

Data extracted from Widelski J, et al. Int J Mol Sci. 2021.[1]

In Vitro Effects of this compound

Currently, there is a significant gap in the scientific literature regarding the in vitro effects of this compound. No published studies have been identified that investigate its activity in cell-based assays, receptor binding assays, or other in vitro models to elucidate its mechanism of action or pharmacological profile.

While this compound belongs to the pyranocoumarin class of compounds, which have been reported to possess a range of biological activities including anti-inflammatory, anticancer, and antiviral effects in various in vitro studies, these findings are not specific to this compound and should be interpreted with caution. Further in vitro research is imperative to understand the cellular and molecular targets of this compound and to build a comprehensive pharmacological profile.

Experimental Protocols

In Vivo Zebrafish Larvae Anxiolytic Assay

The following is a detailed description of the experimental protocol used to assess the in vivo anxiolytic effects of this compound.

1. Animal Model: Wild-type zebrafish (Danio rerio) larvae at 5 days post-fertilization (dpf).

2. Housing: Larvae were individually placed in 48-well plates containing embryo medium.

3. Acclimation: Larvae were acclimated to the testing plates for 30 minutes prior to the experiment.

4. Compound Administration:

  • This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the embryo medium to final concentrations of 12.5, 25, and 50 µM.
  • Diazepam (10 µM) was used as a positive control.
  • A vehicle control group received the corresponding concentration of DMSO.
  • Larvae were incubated in the respective solutions for 60 minutes.

5. Behavioral Assay (Light-Dark Challenge):

  • Following incubation, the 48-well plates were placed in a video recording chamber.
  • The experiment consisted of alternating 5-minute periods of light and dark for a total of 20 minutes.
  • The behavior of the larvae was recorded throughout the experiment.

6. Data Analysis:

  • Automated video tracking software was used to analyze the locomotor activity of the larvae.
  • The primary endpoint was thigmotaxis, measured as the percentage of time spent in the central zone versus the peripheral zone of the well.
  • Statistical analysis was performed to compare the different treatment groups to the vehicle control.

Visualizations

Experimental Workflow: Zebrafish Anxiolytic Assay

G Workflow for Zebrafish Anxiolytic Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Behavioral Assay cluster_analysis Data Analysis Zebrafish 5 dpf Zebrafish Larvae Plating Individual larvae in 48-well plates Zebrafish->Plating Acclimation 30 min acclimation Plating->Acclimation d_Laserpitin This compound (12.5, 25, 50 µM) Diazepam Diazepam (10 µM) Control Vehicle (DMSO) Incubation 60 min incubation d_Laserpitin->Incubation Diazepam->Incubation Control->Incubation Recording Video recording in light-dark chamber Incubation->Recording Challenge Alternating 5 min light/dark periods Recording->Challenge Tracking Automated video tracking Challenge->Tracking Thigmotaxis Analysis of thigmotaxis Tracking->Thigmotaxis Stats Statistical comparison Thigmotaxis->Stats

Caption: Experimental workflow for assessing the anxiolytic effects of this compound in zebrafish larvae.

Speculative Signaling Pathway for Anxiolytic Action

The precise molecular mechanism of this compound's anxiolytic activity has not been elucidated. However, many anxiolytic compounds exert their effects through the modulation of the GABAergic system. The following diagram illustrates a speculative pathway involving the GABAA receptor, a common target for anxiolytics like diazepam. It is important to note that this is a hypothetical mechanism for this compound and requires experimental validation.

G Speculative Anxiolytic Signaling Pathway cluster_receptor GABAA Receptor GABA_A GABAA Receptor Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Enhances Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A Allosteric Modulation d_Laserpitin This compound (Speculative) d_Laserpitin->Benzodiazepine_Site Binds to (Hypothesized) GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: A hypothetical signaling pathway for the anxiolytic action of this compound via the GABAA receptor.

References

A Comparative Analysis of the Mechanisms of Action: d-Laserpitin and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed mechanism of action of d-Laserpitin, a pyranocoumarin (B1669404) with demonstrated anxiolytic properties, and the well-established mechanism of benzodiazepines, a class of drugs widely used for anxiety and related disorders. While the molecular action of benzodiazepines is thoroughly documented, the precise mechanism of this compound is an area of ongoing research. This comparison is based on current experimental data and plausible mechanistic inferences for this compound, drawn from studies on structurally related coumarin (B35378) compounds.

Executive Summary

Benzodiazepines exert their anxiolytic, sedative, and hypnotic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Emerging evidence suggests that this compound and other coumarins may also exert their anxiolytic effects through the GABAergic system, potentially interacting with the GABA-A receptor. However, the exact nature of this interaction and the signaling pathways involved are yet to be fully elucidated. This guide will delve into the available data for both compound classes, presenting a comparative overview of their molecular targets, signaling pathways, and the experimental evidence supporting their proposed mechanisms.

Molecular Target and Binding Site

Benzodiazepines

Benzodiazepines bind to a specific site on the GABA-A receptor, known as the benzodiazepine (B76468) binding site. This site is located at the interface of the α and γ subunits of the pentameric receptor complex.[1][2] The binding of a benzodiazepine to this site does not directly open the chloride ion channel but rather increases the affinity of GABA for its own binding site, which is located at the interface of the α and β subunits.[2][3] This allosteric modulation leads to a more frequent opening of the chloride channel in the presence of GABA.[1]

This compound (Proposed)

Direct experimental evidence for this compound's binding to the GABA-A receptor is currently unavailable. However, studies on other coumarins suggest a potential interaction with this receptor. An aqueous infusion of Phlojodicarpus sibiricus, which contains pyranocoumarins, has demonstrated anxiolytic effects that are thought to be mediated by the activation of GABA-A receptors.[4] Furthermore, in silico molecular docking studies have shown that various coumarin derivatives have the potential to bind to the allosteric sites of the GABA-A receptor.[5][6] It is hypothesized that this compound may interact with the GABA-A receptor, possibly at or near the benzodiazepine binding site, to exert its anxiolytic effects. The anxiolytic-like effects of another natural compound, hibalactone, have been shown to be reversed by the benzodiazepine antagonist flumazenil, suggesting a direct interaction with the benzodiazepine binding site.[7]

Signaling Pathway

Benzodiazepines

The binding of benzodiazepines to the GABA-A receptor potentiates the action of GABA, leading to an increased influx of chloride ions (Cl-) into the neuron.[8] This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. The overall effect is a reduction in neuronal excitability, which manifests as the sedative, anxiolytic, and anticonvulsant properties of these drugs.

Benzodiazepine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface BZD Benzodiazepine BZD->GABA_A_Receptor Binds to α/γ interface (Allosteric Modulation) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases frequency of channel opening Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization ↑ Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

References

Head-to-Head Comparison: Cannabidiol (CBD) vs. Synthetic Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anxiolytic properties of Cannabidiol (CBD), a naturally occurring phytocannabinoid, with two major classes of synthetic anxiolytics: Benzodiazepines (represented by Diazepam) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs, represented by Fluoxetine). The comparison is based on available experimental data and focuses on efficacy, mechanism of action, and side effect profiles.

Comparative Efficacy and Pharmacokinetics

The following table summarizes the key quantitative data from preclinical and clinical studies, offering a direct comparison of CBD, Diazepam, and Fluoxetine.

Parameter Cannabidiol (CBD) Diazepam (Benzodiazepine) Fluoxetine (SSRI) Supporting Evidence
Anxiolytic Efficacy Moderate to HighHighModerate to High
Onset of Action Rapid (within 1 hour)Rapid (within 30-60 minutes)Delayed (2-4 weeks)
Duration of Effect 4-6 hours4-6 hours24 hours
Mechanism of Action Modulates endocannabinoid system, interacts with 5-HT1A receptorsPositive allosteric modulator of GABA-A receptorsInhibits reuptake of serotonin
Common Side Effects Fatigue, diarrhea, changes in appetiteDrowsiness, dizziness, dependenceNausea, insomnia, sexual dysfunction
Addiction Potential LowHighLow

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Elevated Plus Maze (EPM) for Rodent Models

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign, elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., CBD, Diazepam) or a vehicle control at a specified time before the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute session.

    • Behavior is recorded by an overhead video camera.

  • Measured Parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Vogel Conflict Test (VCT)

The Vogel Conflict Test is used to screen for anxiolytic drugs by assessing the animal's willingness to accept aversive stimuli to obtain a reward.

  • Apparatus: A testing chamber with a water bottle spout. The spout is connected to a device that can deliver a mild electric shock.

  • Procedure:

    • Animals are water-deprived for 24-48 hours prior to the test.

    • Animals are treated with the test compound or a vehicle.

    • Each animal is placed in the chamber and allowed to drink from the water spout.

    • After a set number of licks (e.g., 20), a mild electric shock is delivered for every subsequent lick.

  • Measured Parameters:

    • The total number of shocks received during a set period (e.g., 3 minutes).

  • Interpretation: Anxiolytic compounds increase the number of shocks the animal is willing to accept, indicating a reduction in anxiety or fear.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the compared anxiolytics and a typical experimental workflow for preclinical screening.

G cluster_0 Anxiolytic Signaling Pathways cbd CBD ec_system Endocannabinoid System Modulation cbd->ec_system Modulates ht1a 5-HT1A Receptor Interaction cbd->ht1a Agonist anxiolysis_cbd Anxiolysis ec_system->anxiolysis_cbd ht1a->anxiolysis_cbd benzo Benzodiazepines (e.g., Diazepam) gaba GABA-A Receptor benzo->gaba Positive Allosteric Modulator cl_influx Increased Cl- Influx gaba->cl_influx neuronal_inhibition Neuronal Inhibition cl_influx->neuronal_inhibition anxiolysis_benzo Anxiolysis neuronal_inhibition->anxiolysis_benzo ssri SSRIs (e.g., Fluoxetine) sert Serotonin Transporter (SERT) ssri->sert Inhibits serotonin Increased Synaptic Serotonin sert->serotonin anxiolysis_ssri Anxiolysis serotonin->anxiolysis_ssri

Caption: Comparative signaling pathways for CBD, Benzodiazepines, and SSRIs in mediating anxiolysis.

G cluster_1 Preclinical Anxiolytic Screening Workflow start Animal Model Selection (e.g., Mice, Rats) drug_admin Drug Administration (CBD, Diazepam, Vehicle) start->drug_admin behavioral_test Behavioral Testing (e.g., EPM, VCT) drug_admin->behavioral_test data_acq Data Acquisition & Analysis behavioral_test->data_acq results Interpretation of Results data_acq->results

Caption: A typical experimental workflow for the preclinical screening of anxiolytic compounds.

Conclusion

Cannabidiol (CBD) demonstrates significant anxiolytic potential with a rapid onset of action and a favorable side effect profile, particularly its low potential for addiction compared to benzodiazepines. While benzodiazepines like diazepam offer high efficacy and a similarly rapid onset, their clinical utility is limited by the risk of dependence and significant sedative effects. SSRIs, such as fluoxetine, are effective for chronic anxiety but are hampered by a delayed onset of therapeutic action and a different spectrum of side effects. The distinct mechanism of action of CBD, primarily through the modulation of the endocannabinoid system and interaction with serotonin receptors, presents a promising alternative for the development of novel anxiolytic therapies. Further large-scale clinical trials are necessary to fully elucidate the therapeutic potential of CBD in treating various anxiety disorders.

Independent Validation of d-Laserpitin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published research on d-Laserpitin, a sesquiterpene lactone, with a focus on its cytotoxic activity. Due to the limited availability of independent validation studies on this compound, this document presents the initial findings and compares them with data from other relevant sesquiterpene lactones. The information herein is intended to offer a foundational understanding and guide future research and validation efforts.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against human breast adenocarcinoma cell lines. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50) values, from the primary study and compares them with other sesquiterpene lactones tested on different breast cancer cell lines.

Table 1: Cytotoxic Activity of this compound and Related Compounds from Laserpitium latifolium [1]

CompoundCell LineAssayIC50 (µM)
This compound MCF 7/6 MTT 31.80
MCF 7/AZ MTT 87.13
MCF 7/6 SRB >100
MCF 7/AZ SRB >100
AcetyldesoxodehydrolaserpitinMCF 7/6MTT0.60
MCF 7/AZMTT2.29
MCF 7/6SRB0.51
MCF 7/AZSRB31.87
LaserinMCF 7/6MTT4.57
MCF 7/AZMTT2.46
MCF 7/6SRB62.04
MCF 7/AZSRB7.36
Vinblastine (B1199706) (Reference)MCF 7/6MTT0.00598
MCF 7/AZMTT0.01541
MCF 7/6SRB0.00411
MCF 7/AZSRB0.00366

Table 2: Cytotoxic Activity of Sesquiterpene Lactones from Laserpitium siler subsp. siculum [2]

CompoundCell LineAssayIC50 (µM)
SL-1MDA-MB-231MTT50 ± 5
SL-2MDA-MB-231MTT90 ± 3
SL-3–4MDA-MB-231MTT250 ± 2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Cell Viability Assays: MTT and SRB

1. Cell Culture and Treatment [3]

  • Cell Lines: Human breast adenocarcinoma cell lines MCF 7/6 (invasive) and MCF 7/AZ (non-invasive).

  • Seeding Density: 5 × 10³ cells/well in flat-bottomed 96-well plates.

  • Incubation: Cells are incubated for 48 hours at 37°C before treatment.

  • Compound Application: The test compounds (this compound, etc.) are dissolved in fresh medium and added to the wells at specified concentrations. A reference compound, vinblastine sulfate, is used as a positive control.

  • Treatment Duration: Cultures are incubated for an additional 48 hours with the test compounds.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [4][5]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Procedure:

    • After the 48-hour treatment period, the culture medium is removed.

    • 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well.

    • The plates are incubated for 4 hours at 37°C.

    • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

3. SRB (Sulphorhodamine B) Assay Protocol [6][7][8]

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Procedure:

    • After the 48-hour treatment, cells are fixed by adding 50 µL of ice-cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • The supernatant is discarded, and the plates are washed five times with distilled water and then air-dried.

    • 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.

    • Unbound SRB is removed by washing the plates five times with 1% acetic acid.

    • The plates are air-dried, and 200 µL of 10 mM Tris base solution is added to each well to solubilize the bound dye.

    • The absorbance is measured at 570 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways potentially affected by sesquiterpene lactones and a typical experimental workflow for assessing cytotoxicity.

G General Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., MCF-7, MDA-MB-231) incubation_pre 24h Pre-incubation cell_culture->incubation_pre compound_prep This compound & Alternatives Stock Solution Preparation treatment Compound Treatment (48h Incubation) compound_prep->treatment incubation_pre->treatment mtd_srb MTT or SRB Assay treatment->mtd_srb absorbance Absorbance Reading (570 nm) mtd_srb->absorbance ic50 IC50 Value Calculation absorbance->ic50

Caption: Workflow for in vitro cytotoxicity assessment.

G Potential Signaling Pathways Modulated by Sesquiterpene Lactones cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response SL Sesquiterpene Lactones (e.g., this compound) NFkB NF-κB Pathway SL->NFkB Inhibition MAPK MAPK Pathway SL->MAPK Modulation Wnt Wnt/β-catenin Pathway SL->Wnt Inhibition AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest

Caption: Putative signaling pathways affected by sesquiterpene lactones.

References

Evaluating the Therapeutic Index of d-Laserpitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved safety and efficacy profiles is a cornerstone of modern drug discovery. d-Laserpitin, a naturally occurring pyranocoumarin, has recently emerged as a compound of interest due to its demonstrated anxiolytic properties.[1][2][3] This guide provides a comprehensive evaluation of the therapeutic index of this compound, presenting a comparative analysis with the well-established anxiolytic drug, diazepam. The data herein is based on preclinical studies utilizing the zebrafish (Danio rerio) model, a powerful tool in neuropharmacology and toxicology research.

Comparative Efficacy and Toxicity Analysis

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

While a definitive therapeutic index for this compound has not been explicitly calculated in the reviewed literature, we can infer a preliminary safety profile by comparing its effective concentration for anxiolytic activity with available toxicity data. Diazepam, a widely prescribed benzodiazepine (B76468) for anxiety disorders, serves as a critical benchmark for this comparison.

CompoundTherapeutic Effect (Efficacy)EndpointModelConcentration/Dose
This compound AnxiolyticIncreased time in center of arenaZebrafish Larvae (5 dpf)12.5, 25, 50 µM
Diazepam AnxiolyticReduced thigmotaxisZebrafish Larvae≥ 0.4 µg/L
Diazepam AnxiolyticReduced cortisol response to stressAdult Zebrafish16 µg/L

Table 1: Comparative Efficacy of this compound and Diazepam. This table summarizes the effective concentrations of this compound and diazepam in producing anxiolytic effects in the zebrafish model.

CompoundToxicity MetricEndpointModelValue
This compound Maximum Tolerated Concentration (MTC)Not explicitly stated, but concentrations up to 50 µM were used in efficacy studies, suggesting low toxicity at these levels.Zebrafish Larvae> 50 µM (inferred)
Diazepam 96-hour LC50 (Lethal Concentration, 50%)MortalityZebrafish Embryos3202.4 µg/L

Table 2: Comparative Toxicity of this compound and Diazepam. This table presents the available toxicity data for this compound and diazepam in the zebrafish model. The LC50 for diazepam provides a clear toxicological benchmark. For this compound, the use of concentrations up to 50 µM in efficacy studies without reported adverse effects suggests a favorable acute toxicity profile in this model.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data. The following table outlines the key methodologies used in the cited studies.

ExperimentThis compound Protocol (Widelski et al., 2021) Diazepam Protocol (Representative)
Animal Model 5 days post-fertilization (dpf) Danio rerio larvaeZebrafish embryos and larvae
Drug Administration Immersion of larvae in multi-well plates containing this compound (12.5, 25, 50 µM) or diazepam (10 µM as positive control) in embryo medium.Immersion in beakers or multi-well plates containing various concentrations of diazepam.
Anxiolytic Assay (Behavioral) Light-Dark Challenge Test: Larval movement was tracked in 96-well plates using an automated video tracking system. The test consisted of alternating periods of light and dark to induce anxiety-like behavior (thigmotaxis, or avoidance of the center). Anxiolytic activity was measured as an increase in the time spent and distance moved in the central area of the well.Novel Tank Diving Test & Light-Dark Box: Similar to the this compound protocol, these tests measure anxiety-like behaviors. Anxiolytic effects are demonstrated by a reduction in diving to the bottom of a new tank or increased time spent in the light compartment of a light-dark box.[4]
Toxicity Assay Maximum Tolerated Concentration (MTC): While the specific MTC protocol for this compound is not detailed in the efficacy paper, it is a standard preliminary test to determine the highest concentration of a compound that does not produce overt signs of toxicity or mortality over a specified period.[5]LC50 Determination: Zebrafish embryos were exposed to a range of diazepam concentrations (0, 0.4, 4.0, 40, 400, 4000 µg/L) for up to 120 hours post-fertilization. Mortality was recorded at regular intervals to calculate the 96-hour LC50 value.[6]

Table 3: Experimental Protocols for Efficacy and Toxicity Assessment.

Visualizing the Path to Therapeutic Index Evaluation

To better understand the workflow and concepts involved in evaluating the therapeutic index, the following diagrams are provided.

G cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Therapeutic Index Calculation A Range-finding studies B Maximum Tolerated Concentration (MTC) Assay A->B C Definitive Toxicity Assay (e.g., LC50) B->C G Therapeutic Index (TI) = LC50 / EC50 C->G Toxicity Data D Selection of non-toxic concentrations based on MTC E Behavioral Assay for Anxiolytic Activity (e.g., Light-Dark Test) D->E F Determination of Effective Concentration (EC50) E->F F->G Efficacy Data

Figure 1: Experimental Workflow for Therapeutic Index Determination.

G Therapeutic_Window Therapeutic Window MTC Maximum Tolerated Concentration (MTC) Therapeutic_Window->MTC MEC Minimum Effective Concentration (MEC) MEC->Therapeutic_Window Toxic_Range Toxic Range MTC->Toxic_Range Increasing Dose Sub_Therapeutic Sub-Therapeutic Range Sub_Therapeutic->MEC Increasing Dose

Figure 2: Conceptual Diagram of the Therapeutic Window.

Conclusion

The available preclinical data suggests that this compound is a promising candidate for further investigation as an anxiolytic agent. Its efficacy in a zebrafish model at concentrations up to 50 µM, without apparent toxicity, indicates a potentially favorable therapeutic window. In comparison, while diazepam is an effective anxiolytic, its toxicity is well-characterized, with a 96-hour LC50 of 3202.4 µg/L in zebrafish embryos.[6]

To establish a definitive therapeutic index for this compound, further studies are required to determine its LC50 or another robust measure of toxicity in the same model system used for efficacy testing. This will allow for a direct calculation and a more precise comparison with established drugs like diazepam. The experimental framework outlined in this guide provides a clear path for future research in this area. The continued exploration of natural compounds like this compound is vital for the development of next-generation therapeutics for anxiety disorders.

References

d-Laserpitin: Assessing the Preclinical Side-Effect Profile in the Context of Standard Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the potential side-effect profile of the novel anxiolytic compound, d-Laserpitin, against established standard-of-care drugs for anxiety disorders. Due to the early stage of research, direct comparative side-effect data for this compound is not yet available. This guide, therefore, outlines the known anxiolytic activity of this compound, details the well-documented side-effect profiles and associated mechanisms of current standard drugs, and presents the necessary experimental protocols for future preclinical safety assessment of this compound.

Introduction to this compound

This compound is a naturally occurring pyranocoumarin (B1669404) isolated from the plant Seseli devenyense. Preliminary preclinical research has indicated its potential as an anxiolytic agent. A study utilizing a zebrafish larvae model demonstrated that this compound exhibits anxiolytic-like activity, suggesting its potential for further investigation as a treatment for anxiety disorders. However, to date, there are no publicly available data from toxicology or safety pharmacology studies detailing its side-effect profile.

Standard Drugs for Anxiety Disorders: A Side-Effect Profile Overview

The primary pharmacological treatments for anxiety disorders fall into two main categories: Selective Serotonin Reuptake Inhibitors (SSRIs) and Benzodiazepines.

Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, such as escitalopram, fluoxetine, and sertraline, are typically the first-line treatment for chronic anxiety. They function by increasing the extracellular level of the neurotransmitter serotonin. While generally considered to have a favorable safety profile compared to older classes of antidepressants, they are associated with a range of side effects.

Benzodiazepines

Benzodiazepines, including diazepam, alprazolam, and lorazepam, are potent anxiolytics that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Their use is generally recommended for short-term management of acute anxiety due to the risk of tolerance, dependence, and significant withdrawal symptoms.

Comparative Data on Side-Effects: Standard Drugs

The following table summarizes the common side effects associated with SSRIs and Benzodiazepines. This quantitative data is derived from extensive clinical trial information and post-market surveillance.

Side Effect CategorySSRIs (Common Examples: Escitalopram, Sertraline)Benzodiazepines (Common Examples: Diazepam, Alprazolam)
Gastrointestinal Nausea, diarrhea, constipation, dry mouthDry mouth, changes in appetite
Central Nervous System Headache, insomnia, somnolence, dizziness, fatigueDrowsiness, sedation, dizziness, ataxia, confusion
Psychiatric Agitation, anxiety (initial increase), changes in libidoAnterograde amnesia, depression, paradoxical reactions
Metabolic Weight gain or lossMinimal metabolic effects with short-term use
Other Sweating, sexual dysfunctionMuscle weakness, blurred vision
Dependence/Withdrawal Discontinuation syndrome (dizziness, nausea, lethargy)High potential for dependence, severe withdrawal syndrome

Future Directions: Establishing the Side-Effect Profile of this compound

To assess the viability of this compound as a clinical candidate, a comprehensive evaluation of its safety profile is paramount. The following experimental protocols outline the standard preclinical studies required.

Experimental Protocols for Preclinical Safety Assessment

1. Acute, Sub-chronic, and Chronic Toxicity Studies:

  • Objective: To determine the potential target organs for toxicity and to identify a no-observed-adverse-effect level (NOAEL).

  • Methodology:

    • Animal Model: Rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.

    • Administration: Route of administration should be relevant to the intended clinical use (e.g., oral gavage).

    • Dosage: A range of doses, including a control group, a therapeutically relevant dose, and high doses to elicit potential toxicity.

    • Duration: Acute (single dose with observation for 14 days), sub-chronic (e.g., 28 or 90 days), and chronic (e.g., 6 to 9 months).

    • Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of all major organs.

2. Safety Pharmacology Core Battery:

  • Objective: To investigate the effects of this compound on vital physiological functions.

  • Methodology:

    • Central Nervous System (CNS) Assessment: Irwin test or Functional Observational Battery (FOB) in rodents to assess effects on behavior, coordination, and sensory-motor function.

    • Cardiovascular System Assessment: In vivo telemetry in a conscious, unrestrained large animal model (e.g., Beagle dog) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro hERG assay to assess the potential for QT interval prolongation.

    • Respiratory System Assessment: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.

3. Genotoxicity Assays:

  • Objective: To assess the potential for this compound to induce genetic mutations or chromosomal damage.

  • Methodology:

    • Bacterial Reverse Mutation Test (Ames Test): To detect point mutations.

    • In vitro Mammalian Cell Chromosomal Aberration Test or Mouse Lymphoma Assay: To detect chromosomal damage.

    • In vivo Micronucleus Test in Rodents: To assess chromosomal damage in a whole animal system.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action of standard anxiolytics and the necessary workflow for this compound's safety assessment, the following diagrams are provided.

SSRI_Mechanism Presynaptic Neuron Presynaptic Neuron SERT Transporter SERT Transporter Presynaptic Neuron->SERT Transporter Reuptake Postsynaptic Neuron Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT)->SERT Transporter Synaptic Cleft Synaptic Cleft Serotonin (5-HT)->Synaptic Cleft SSRI SSRI SSRI->SERT Transporter Blocks 5-HT Receptor 5-HT Receptor 5-HT Receptor->Postsynaptic Neuron Signal Transduction Synaptic Cleft->5-HT Receptor

Diagram 1. Mechanism of Action of SSRIs.

Benzodiazepine_Mechanism Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA Postsynaptic Neuron Postsynaptic Neuron GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Chloride Ion (Cl-) Chloride Ion (Cl-) GABA-A Receptor->Chloride Ion (Cl-) Influx Benzodiazepine Benzodiazepine Benzodiazepine->GABA-A Receptor Positive Allosteric Modulation Chloride Ion (Cl-)->Postsynaptic Neuron Hyperpolarization (Inhibition)

Diagram 2. Mechanism of Action of Benzodiazepines.

Preclinical_Safety_Workflow genotox Genotoxicity Assays (Ames, MLA, Chromosomal Aberration) herg hERG Assay acute_tox Acute Toxicity repeat_tox Repeat-Dose Toxicity (Sub-chronic & Chronic) acute_tox->repeat_tox safety_pharm Safety Pharmacology (CNS, CV, Respiratory) repeat_tox->safety_pharm d_laserpitin This compound d_laserpitin->genotox d_laserpitin->herg d_laserpitin->acute_tox

Diagram 3. Preclinical Safety Assessment Workflow for this compound.

Conclusion

While this compound shows early promise as a potential anxiolytic, a comprehensive assessment of its side-effect profile is a critical next step in its development. The established adverse effect profiles of standard anxiolytics, SSRIs and benzodiazepines, provide a benchmark for comparison. The successful completion of the outlined preclinical safety and toxicology studies will be essential to determine if this compound offers a favorable risk-benefit profile for the treatment of anxiety disorders. Researchers are encouraged to pursue these investigations to fully characterize this novel compound.

Correlating Sesquiterpene Lactone Concentration with Pharmacological Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds found in various plants, known for their diverse pharmacological activities. While the specific focus of this guide is on d-Laserpitin, a member of this family, comprehensive data on its concentration-dependent effects are limited in publicly available literature. Therefore, to provide a thorough and data-driven comparison, this guide will focus on two well-characterized sesquiterpene lactones: Helenalin and Parthenolide (B1678480). These compounds will serve as representative examples to illustrate the correlation between concentration and pharmacological response, a principle that is broadly applicable to other sesquiterpene lactones like this compound. The primary pharmacological target discussed is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[1][2][3]

Pharmacological Target: The NF-κB Signaling Pathway

Helenalin and Parthenolide are known inhibitors of the NF-κB signaling pathway.[1][2][3][4] This pathway is crucial in regulating the expression of genes involved in inflammation, immune response, and cell proliferation and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.[1]

Helenalin has been shown to directly target the p65 subunit of the NF-κB complex, thereby preventing its DNA binding and transcriptional activity.[5][6] Parthenolide is also a potent inhibitor of this pathway and has been reported to target the IκB kinase (IKK) complex, which is upstream of NF-κB activation.[2][4] By inhibiting these key components, both compounds can suppress the downstream effects of NF-κB signaling, leading to anti-inflammatory and pro-apoptotic effects in a concentration-dependent manner.

Quantitative Data on Pharmacological Response

The pharmacological response to Helenalin and Parthenolide is directly correlated with their concentration. This is often quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity in cancer cell lines and by measuring the inhibition of the NF-κB pathway.

Table 1: Concentration-Dependent Cytotoxicity of Helenalin and Parthenolide in Human Cancer Cell Lines

The following table summarizes the IC50 values for Helenalin and Parthenolide across various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hours)
Helenalin RDRhabdomyosarcoma5.2624
RDRhabdomyosarcoma3.4772
RH30Rhabdomyosarcoma4.0824
RH30Rhabdomyosarcoma4.5572
T47DBreast Cancer4.6924
T47DBreast Cancer3.6748
T47DBreast Cancer2.2372
GLC4Lung Carcinoma0.442
COLO 320Colon Adenocarcinoma1.02
Parthenolide A549Lung Carcinoma4.3Not Specified
TE671Medulloblastoma6.5Not Specified
HT-29Colon Adenocarcinoma7.0Not Specified
SiHaCervical Cancer8.42 ± 0.7648
MCF-7Breast Cancer9.54 ± 0.8248
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45Not Specified
H1650Non-small Cell Lung Cancer9.88 ± 0.09Not Specified
H1299Non-small Cell Lung Cancer12.37 ± 1.21Not Specified
PC-9Non-small Cell Lung Cancer15.36 ± 4.35Not Specified

Data compiled from multiple sources.[7][8][9][10][11][12][13]

Table 2: Concentration-Dependent Inhibition of NF-κB Signaling by Helenalin and Parthenolide

This table illustrates the concentration-dependent inhibitory effects of Helenalin and Parthenolide on the NF-κB pathway. The data is derived from luciferase reporter assays, which measure the transcriptional activity of NF-κB.

CompoundCell LineConcentration (µM)NF-κB Inhibition (%)
Helenalin HeLa2.5~46%
HeLa5~86%
HeLa10~48.4%
Parthenolide AS Cells40Significant Inhibition
Various5-10Effective Inhibition

Data interpreted from qualitative and quantitative descriptions in the cited literature.[2][5][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the pharmacological response to compounds like Helenalin and Parthenolide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[15] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Helenalin or Parthenolide) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized formazan dissolution buffer) to each well to dissolve the formazan crystals.[17] Shake the plate for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of compounds.[19][20]

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is proportional to the NF-κB activity.[21]

Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.[22] Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[22]

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the inhibitor (Helenalin or Parthenolide) for 1-2 hours.[22]

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.[22]

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.[22]

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Use a luminometer to inject the firefly luciferase substrate and measure the luminescence. Subsequently, inject a stop-and-glo reagent to quench the firefly luciferase and activate the Renilla luciferase for the normalization reading.[22]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Sesquiterpene Lactones TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylates Proteasome Proteasome I-kappa-B->Proteasome Ubiquitinated and Degraded p65 p65 p50 p50 NF-kappa-B Dimer p65 p50 NF-kappa-B Dimer:p65->I-kappa-B Bound to NF-kappa-B Dimer_n p65 p50 NF-kappa-B Dimer->NF-kappa-B Dimer_n Translocates DNA DNA NF-kappa-B Dimer_n->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits Helenalin Helenalin Helenalin->NF-kappa-B Dimer_n:p65 Inhibits DNA binding

Caption: NF-κB signaling pathway and points of inhibition.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Test Compound Incubate_Overnight->Add_Compound Incubate_Time Incubate (24-72h) Add_Compound->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Luciferase_Assay_Workflow Start Start Seed_Transfect Seed Cells and Transfect with NF-kB Luciferase Reporter Start->Seed_Transfect Incubate_24h_1 Incubate (24h) Seed_Transfect->Incubate_24h_1 Pretreat_Inhibitor Pre-treat with Inhibitor Incubate_24h_1->Pretreat_Inhibitor Incubate_1_2h Incubate (1-2h) Pretreat_Inhibitor->Incubate_1_2h Stimulate_Activator Stimulate with NF-kB Activator Incubate_1_2h->Stimulate_Activator Incubate_6_8h Incubate (6-8h) Stimulate_Activator->Incubate_6_8h Lyse_Cells Lyse Cells Incubate_6_8h->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (Calculate Inhibition) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

In Silico Modeling: A Comparative Analysis of d-Laserpitin and Parthenolide Binding to Cancer-Related Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the rapidly evolving landscape of drug discovery, in silico modeling has emerged as a powerful tool for the preliminary assessment of the binding efficacy of natural compounds with therapeutic potential. This guide provides a comparative analysis of the computationally predicted binding of d-Laserpitin, a sesquiterpene lactone, with key cancer-related protein targets. Due to the limited availability of direct in silico studies on this compound, this comparison utilizes data from a closely related novel nordaucane sesquiterpenoid, norlasidiol angelate, isolated from Laserpitium species. The performance of this proxy compound is compared against Parthenolide, a well-characterized sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.

This analysis is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural products as potential therapeutic agents. The data presented herein is based on published in silico molecular docking studies.

Comparative Binding Affinity of Sesquiterpene Lactones

The following table summarizes the in silico binding affinities of norlasidiol angelate (as a proxy for this compound) and Parthenolide with their respective computationally identified protein targets. Binding energy is a measure of the strength of the interaction between a ligand and a protein, with more negative values indicating a stronger binding affinity.

CompoundTarget ProteinIn Silico MethodBinding Affinity (kcal/mol)
Norlasidiol Angelate (proxy for this compound)Estrogen Receptor α (ERα)Molecular DockingNot explicitly stated, but noted as having superior stability and binding affinity
Norlasidiol Angelate (proxy for this compound)Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Molecular DockingNot explicitly stated, but noted as having superior stability and binding affinity
ParthenolideIκB Kinase-NEMO complex (NF-κB pathway)Molecular Docking-8.08[1]
ParthenolideNF-κB (RelB/p52)Molecular Docking-7.54[1]
ParthenolideJanus Kinases (JAKs - upstream of STAT3)Covalent Docking (inferred)Covalent modification observed, indicating strong interaction

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking, based on common practices in the cited studies, to predict the binding affinity and interaction of a small molecule (ligand) with a target protein.

1. Software and Resource Requirements:

  • Molecular Docking Software: AutoDock Vina, PyRx, or similar.

  • Visualization Software: BIOVIA Discovery Studio, PyMOL, or UCSF Chimera.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.

  • Ligand Structure Database: PubChem or similar, or chemical drawing software to generate the ligand structure.

2. Preparation of the Target Protein:

  • Acquisition of Protein Structure: The 3D crystallographic structure of the target protein (e.g., NF-κB, STAT3, ERα, VEGFR2) is downloaded from the Protein Data Bank.

  • Protein Refinement: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms and Kollman charges are added to the protein structure. This is a crucial step to ensure the protein is in a chemically correct state for docking.

3. Preparation of the Ligand:

  • Ligand Structure Generation: The 2D or 3D structure of the ligand (e.g., this compound, Parthenolide) is obtained from a database like PubChem or drawn using chemical sketcher software.

  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This often involves assigning correct bond orders, adding hydrogen atoms, and minimizing its energy using a force field like MMFF94. The final optimized ligand structure is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

4. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Execution: The docking simulation is performed using the chosen software. The program systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

5. Analysis of Docking Results:

  • Binding Affinity Evaluation: The docking results are ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Interaction Visualization: The protein-ligand complex with the best binding score is visualized using software like BIOVIA Discovery Studio or PyMOL. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.

Visualizing the In Silico Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Docking & Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Data Analysis Data Analysis Molecular Docking->Data Analysis Binding Affinity Binding Affinity Data Analysis->Binding Affinity

Caption: In silico molecular docking workflow.

References

Replicating Anxiolytic Effects: A Comparative Guide to d-Laserpitin and Standard Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic potential of d-Laserpitin, a natural pyranocoumarin, against established anxiolytic agents: Diazepam, Buspirone (B1668070), and Pregabalin (B1679071). Due to the current research landscape, this guide presents data for this compound from a zebrafish model, a powerful tool for initial high-throughput screening, and contrasts it with extensive data for the alternative compounds from established rodent models. This document is intended to aid researchers in understanding the relative efficacy and methodologies for evaluating these compounds in a laboratory setting.

Comparative Efficacy of Anxiolytic Compounds

The following tables summarize the quantitative data on the anxiolytic effects of this compound, Diazepam, Buspirone, and Pregabalin across different behavioral paradigms. It is critical to note that the data for this compound is derived from a zebrafish model, while the data for the other compounds are from rodent (mouse) models. Direct quantitative comparisons of potency should be made with caution due to the inherent physiological and metabolic differences between these species.

Table 1: Anxiolytic Effects of this compound in the Zebrafish Light-Dark Test

CompoundDose (µM)Primary Outcome MeasureObserved Effect
This compound 12.5% Time Spent in Central Area (Dark Phase)Significant Increase[1]
25% Time Spent in Central Area (Dark Phase)Significant Increase[1]
50% Time Spent in Central Area (Dark Phase)Significant Increase[1]
Diazepam 10% Time Spent in Central Area (Dark Phase)Significant Increase[1]

Table 2: Anxiolytic Effects of Diazepam, Buspirone, and Pregabalin in the Mouse Elevated Plus Maze (EPM)

CompoundDose (mg/kg)Primary Outcome MeasureObserved Effect
Diazepam 0.5 - 3.0% Time in Open ArmsDose-dependent increase[2][3]
1.5% Time in Open ArmsSignificant increase[4][5]
Buspirone 1.0 - 4.0% Time in Open ArmsIncrease observed in some studies[6]
0.3 - 4.0% Time in Open ArmsAnxiogenic-like effects (decrease) in some studies[7]
Pregabalin 50% Time in Open ArmsSignificant increase[8][9]
60 - 100% Time in Open ArmsSignificant increase[10]

Table 3: Anxiolytic Effects of Diazepam, Buspirone, and Pregabalin in the Mouse Light-Dark Box (LDB)

CompoundDose (mg/kg)Primary Outcome MeasureObserved Effect
Diazepam 1.0 - 3.0Time in Light CompartmentDose-dependent increase[11][12]
Buspirone 3.16 - 17.8Time in Light CompartmentSignificant increase[13]
10.0 - 56.2 (p.o.)Time in Light CompartmentSignificant increase[13]
Pregabalin 50Time in Light CompartmentSignificant increase[8][14]
5 - 100Time in Light CompartmentSignificant increase[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Zebrafish Larvae Light-Dark Test for this compound

This protocol is adapted from studies evaluating the anxiolytic effects of coumarin (B35378) derivatives in a zebrafish model.[1]

  • Animals: 5-day post-fertilization (dpf) zebrafish larvae.

  • Apparatus: A multi-well plate placed in a controlled light/dark environment chamber equipped with an infrared camera for tracking. Each well is virtually divided into a central and a peripheral zone.

  • Procedure:

    • Individual zebrafish larvae are placed in each well of the plate containing embryo medium.

    • The compound of interest (this compound or a vehicle control) is added to the medium at the desired concentration.

    • A habituation period of approximately 30 minutes in the light is allowed.

    • The test period consists of alternating light and dark phases (e.g., 5 minutes of light followed by 5 minutes of dark, repeated for several cycles).

    • Locomotor activity, including the distance traveled and the time spent in the central versus the peripheral area of the well, is recorded and analyzed using a video tracking system. An increase in time spent in the central, more "exposed" area during the dark phase is indicative of an anxiolytic-like effect.

Mouse Elevated Plus Maze (EPM)

The EPM is a widely used test for assessing anxiety-like behavior in rodents.[15]

  • Animals: Adult mice (specific strain, age, and sex should be consistent within an experiment).

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls. The center of the maze is an open square.

  • Procedure:

    • Administer the test compound (e.g., Diazepam, Buspirone, Pregabalin) or vehicle to the mice at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the mouse individually in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a set period, typically 5 minutes.

    • Behavior is recorded using a video camera and analyzed for parameters such as the number of entries into the open and closed arms, and the time spent in each type of arm.

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Mouse Light-Dark Box (LDB)

The LDB test is another common paradigm for evaluating anxiety-like behavior based on the conflict between the drive to explore and the aversion to a brightly lit environment.[16]

  • Animals: Adult mice.

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.

  • Procedure:

    • Administer the test compound or vehicle to the mice prior to the test.

    • Place the mouse in the center of the illuminated compartment, facing away from the opening.

    • Allow the mouse to freely explore the apparatus for a defined period, typically 5-10 minutes.

    • A video camera records the session, and software is used to score behaviors.

    • Key parameters measured include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in the light compartment. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for the anxiolytic compounds and the general workflows for the behavioral experiments.

G Experimental Workflow: Zebrafish Light-Dark Test cluster_prep Preparation cluster_acclimation Acclimation cluster_testing Testing cluster_analysis Data Analysis Zebrafish 5 dpf Zebrafish Larvae Plate Place in Multi-well Plate Zebrafish->Plate Compound Administer this compound/Vehicle Plate->Compound Habituation 30 min Light Habituation Compound->Habituation Cycles Alternating Light/Dark Cycles Habituation->Cycles Tracking Video Tracking Cycles->Tracking Parameters Measure Time in Center & Distance Tracking->Parameters Anxiolysis Assess Anxiolytic Effect Parameters->Anxiolysis G Experimental Workflow: Mouse EPM & LDB Tests cluster_prep Preparation cluster_testing Behavioral Testing (5-10 min) cluster_analysis Data Analysis Mice Adult Mice Compound Administer Test Compound/Vehicle Mice->Compound EPM Elevated Plus Maze Compound->EPM EPM Protocol LDB Light-Dark Box Compound->LDB LDB Protocol Recording Video Recording EPM->Recording LDB->Recording EPM_params EPM: % Open Arm Time/Entries Recording->EPM_params LDB_params LDB: Time in Light Compartment Recording->LDB_params Anxiolysis Assess Anxiolytic Effect EPM_params->Anxiolysis LDB_params->Anxiolysis G Proposed Anxiolytic Mechanism of Coumarins (e.g., this compound) Coumarin This compound / Coumarin GABA_A GABA-A Receptor Coumarin->GABA_A Positive Allosteric Modulation Neuron Postsynaptic Neuron GABA_A->Neuron Chloride Cl- Influx Neuron->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis G Anxiolytic Mechanism of Diazepam Diazepam Diazepam GABA_A GABA-A Receptor (Benzodiazepine Site) Diazepam->GABA_A Binds to Chloride Increased Cl- Influx GABA_A->Chloride Increases GABA Affinity GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis G Anxiolytic Mechanism of Buspirone Buspirone Buspirone HT1A_pre Presynaptic 5-HT1A Autoreceptor Buspirone->HT1A_pre Partial Agonist HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->HT1A_post Partial Agonist Serotonin_release Decreased Serotonin Firing HT1A_pre->Serotonin_release Leads to Postsynaptic_effect Modulation of Postsynaptic Neuron HT1A_post->Postsynaptic_effect Results in Anxiolysis Anxiolytic Effect Serotonin_release->Anxiolysis Postsynaptic_effect->Anxiolysis G Anxiolytic Mechanism of Pregabalin Pregabalin Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Pregabalin->VGCC Binds to Calcium_influx Reduced Calcium Influx VGCC->Calcium_influx Modulates Neurotransmitter_release Decreased Excitatory Neurotransmitter Release Calcium_influx->Neurotransmitter_release Anxiolysis Anxiolytic Effect Neurotransmitter_release->Anxiolysis

References

A comparative analysis of the extraction methods for d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of extraction methodologies for d-Laserpitin is crucial for researchers and drug development professionals seeking to optimize the isolation of this bioactive sesquiterpenoid. While direct comparative studies on this compound extraction are limited, this guide synthesizes available data on conventional methods and extrapolates protocols for modern techniques based on the extraction of similar sesquiterpenoids from the Apiaceae family.

Conventional Extraction Methods

Traditional methods for extracting this compound, a daucane sesquiterpenoid found in plants like Laserpitium latifolium, have primarily relied on solvent extraction with chlorinated hydrocarbons. These methods are often characterized by long extraction times and the use of large volumes of potentially hazardous solvents.

Maceration with Chloroform (B151607)

Maceration is a simple and widely used conventional technique that involves soaking the plant material in a solvent to soften and break the cell walls, allowing the release of soluble phytochemicals[1]. For this compound, chloroform has been a commonly employed solvent[2][3][4][5].

Experimental Protocol:

  • Preparation of Plant Material: The underground parts of Laserpitium latifolium are collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is placed in a sealed container and submerged in chloroform at a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Maceration: The mixture is left to stand at room temperature for a period of 3 to 7 days, with occasional agitation to enhance the extraction process[1].

  • Filtration and Concentration: The mixture is filtered to separate the solid residue from the liquid extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude chloroform extract containing this compound.

  • Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate pure this compound[6][7][8].

Modern Extraction Methods

Modern extraction techniques offer significant advantages over conventional methods, including reduced extraction times, lower solvent consumption, and often higher yields. These methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates micro-jets that disrupt cell walls, facilitating the release of intracellular compounds and enhancing mass transfer[9][10]. This technique is known for its efficiency at lower temperatures, which is beneficial for thermolabile compounds[10].

Experimental Protocol (Hypothetical for this compound):

  • Preparation of Plant Material: Air-dried and powdered roots of Laserpitium latifolium are used.

  • Solvent Selection: Based on the extraction of similar sesquiterpenoids, a polar solvent like ethanol (B145695) or a mixture of ethanol and water is chosen[11][12].

  • Extraction: The powdered plant material is suspended in the chosen solvent in an extraction vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The extraction is carried out under the following optimized conditions (based on similar compounds):

    • Solvent: 70% Ethanol

    • Solid-to-Solvent Ratio: 1:20 (w/v)

    • Ultrasonic Frequency: 40 kHz

    • Temperature: 40°C

    • Extraction Time: 30 minutes

  • Post-Extraction Processing: The extract is filtered and concentrated as described for the maceration method.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, leading to the rapid release of bioactive compounds into the solvent[5]. MAE is characterized by very short extraction times and reduced solvent consumption[13].

Experimental Protocol (Hypothetical for this compound):

  • Preparation of Plant Material: Finely powdered, dried roots of Laserpitium latifolium are used.

  • Solvent Selection: Ethanol is a common and effective solvent for MAE of terpenoids[14][15].

  • Extraction: The plant material is placed in a microwave-transparent vessel with the solvent.

  • Microwave Irradiation: The extraction is performed in a specialized microwave extraction system under the following optimized conditions (based on similar compounds):

    • Solvent: 96% Ethanol

    • Solid-to-Solvent Ratio: 1:30 (w/v)

    • Microwave Power: 300 W

    • Temperature: 80°C

    • Extraction Time: 5 minutes

  • Post-Extraction Processing: The extract is cooled, filtered, and concentrated.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and effective dissolution of non-polar to moderately polar compounds[16]. The solvent properties can be fine-tuned by adjusting pressure and temperature, and by adding a co-solvent[16]. A significant advantage of SFE is that the solvent can be easily removed by depressurization, yielding a solvent-free extract[17].

Experimental Protocol (Hypothetical for this compound):

  • Preparation of Plant Material: Dried and ground roots of Laserpitium latifolium are packed into the extraction vessel.

  • Extraction: Supercritical CO₂ is pumped through the extraction vessel. A co-solvent is often added to enhance the extraction of moderately polar compounds like sesquiterpenoids.

  • Optimized Conditions (based on similar compounds):

    • Supercritical Fluid: Carbon Dioxide (CO₂)

    • Co-solvent: 10% Ethanol

    • Pressure: 200 bar

    • Temperature: 50°C

    • Flow Rate: 2 mL/min

    • Extraction Time: 90 minutes

  • Separation and Collection: The extract-laden supercritical fluid is passed into a separator where the pressure is reduced, causing the this compound to precipitate and be collected. The CO₂ can be recycled.

Comparative Analysis of Extraction Methods

The choice of an extraction method depends on various factors, including the desired yield and purity, cost, environmental impact, and the scale of operation. The following table provides a comparative summary of the discussed methods for the extraction of this compound.

FeatureMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Soaking in a solvent at room temperatureContinuous extraction with a hot solventCavitation induced by high-frequency sound wavesDielectric heating of the solvent and plant materialDissolution in a supercritical fluid
Typical Solvent(s) Chloroform, EthanolHexane, Ethanol[16]Ethanol, Methanol, Water[11][12]Ethanol, Acetone[14][15]Supercritical CO₂, Ethanol (co-solvent)[16]
Extraction Time DaysHours (16-24 h)[18]Minutes (20-40 min)Minutes (5-15 min)[13]1-2 Hours
Temperature Room TemperatureBoiling point of the solventRoom Temperature to moderate heat (e.g., 40-60°C)High (e.g., 80-110°C)Moderate (e.g., 40-60°C)[16]
Solvent Consumption HighModerateLow to ModerateLowVery Low (recyclable)
Estimated Yield Low to ModerateModerate to HighHighHighHigh
Purity of Crude Extract LowModerateModerate to HighModerate to HighHigh
Environmental Impact High (if using hazardous solvents)Moderate to HighLowLowVery Low ("Green" technology)
Cost LowLowModerateModerateHigh

Visualizing the Extraction Process

To better understand the workflow and the factors influencing the choice of an extraction method, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis plant_material Laserpitium latifolium Roots drying Drying plant_material->drying grinding Grinding drying->grinding extraction_step Extraction (Maceration, UAE, MAE, or SFE) grinding->extraction_step filtration Filtration extraction_step->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Chromatography concentration->purification analysis Quantification & Identification (HPLC, NMR, MS) purification->analysis pure_compound Pure this compound analysis->pure_compound

General workflow for the extraction and isolation of this compound.

G cluster_factors Influencing Factors center_node Choice of Extraction Method yield_purity Desired Yield & Purity center_node->yield_purity time_efficiency Time & Energy Efficiency center_node->time_efficiency cost Cost (Capital & Operational) center_node->cost scale Scale of Operation center_node->scale solvent Solvent Toxicity & Environmental Impact center_node->solvent thermolability Thermolability of Compound center_node->thermolability

Factors influencing the selection of an extraction method.

References

Safety Operating Guide

Navigating the Disposal of d-Laserpitin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of d-Laserpitin

Understanding the basic properties of a compound is the first step in determining the appropriate disposal route. Below is a summary of available data for this compound.

PropertyValueSource
Molecular Formula C25H38O7PubChem[1]
Molecular Weight 450.6 g/mol PubChem[1]
Synonyms Laserpitin, 7067-12-1PubChem[1]
Compound Type Natural Product, SesquiterpenoidPubChem[1], MedchemExpress.com[2]

General Disposal Protocol for this compound Waste

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be treated as a chemical waste. The following protocol outlines the necessary steps for its collection and preparation for disposal by a certified hazardous waste management provider.

Objective: To safely collect and label this compound waste for disposal in accordance with general laboratory safety protocols.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • A designated and compatible chemical waste container with a secure lid.

  • A "Hazardous Waste" label.

  • Waste inventory log.

Procedure:

  • Waste Identification and Segregation:

    • This compound, as an organic compound, should be segregated from other waste streams such as aqueous waste, halogenated solvents, or reactive chemicals.[3][4]

    • Do not mix this compound waste with incompatible materials. Consult a chemical compatibility chart if necessary.

  • Container Selection:

    • Choose a waste container that is in good condition, free of leaks, and compatible with organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[5]

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container. If the compound is in a solid form, it can be placed directly into the container. If it is in a solution, pour it carefully, avoiding splashes.

    • Leave at least 10% headspace in the container to allow for expansion of vapors.

    • Keep the waste container closed at all times, except when adding waste.[5]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6][7]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound" or "Laserpitin". Avoid abbreviations.[6]

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container (accumulation start date).[8]

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or has reached the accumulation time limit set by your institution (e.g., 6-12 months), arrange for its disposal.[5][7]

    • Contact your institution's EHS department or follow their established procedures to request a waste pickup.[5]

Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound waste generated identify Identify as Chemical Waste (No specific SDS available) start->identify ppe Don appropriate PPE identify->ppe container Select compatible waste container ppe->container label_container Label container with 'Hazardous Waste' & contents container->label_container collect Collect waste in container label_container->collect store Store in designated Satellite Accumulation Area collect->store full Container full or accumulation time limit reached? store->full contact_ehs Contact EHS for pickup full->contact_ehs Yes continue_collecting Continue collecting waste full->continue_collecting No disposed Waste disposed by certified provider contact_ehs->disposed

Caption: Workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling d-Laserpitin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of d-Laserpitin. The following procedural guidance is based on best practices for handling chemical compounds where detailed toxicological data is not widely available.

Pre-Handling Checklist and Immediate Safety Precautions

Before working with this compound, ensure all necessary safety measures are in place. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, it should be handled with the caution appropriate for a compound of unknown toxicity.

Key Precautionary Steps:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Contingency Plan: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Body Laboratory coatShould be clean and fully buttoned to protect skin and personal clothing.
Respiratory N95 respirator or higherRecommended when handling the powder outside of a fume hood to prevent inhalation.

Handling and Experimental Workflow

A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.

Operational Plan:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within a chemical fume hood to contain any airborne particles.

  • Experimental Use: Keep containers of this compound sealed when not in use. Avoid direct contact with skin and eyes.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

Below is a logical workflow for the safe handling of this compound.

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Post-Experiment A Don PPE B Prepare Fume Hood A->B C Weigh this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Diagram 1: A stepwise workflow for the safe handling of this compound from preparation to post-experiment cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Disposal Procedures:

  • Solid Waste: Collect all unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

The following table outlines the disposal plan for different types of waste generated.

Waste Type Disposal Container Labeling Requirements Final Disposal Route
Solid this compound Waste Sealed, compatible waste container"Hazardous Waste," "this compound Solid Waste"Institutional hazardous waste management
Liquid this compound Waste Sealed, compatible waste container"Hazardous Waste," "this compound Liquid Waste"Institutional hazardous waste management
Contaminated Labware Lined hazardous waste bin"Hazardous Waste," "Contaminated Labware"Institutional hazardous waste management

Logical Relationship of Safety Procedures

The implementation of safety procedures follows a clear logical hierarchy to ensure maximum protection.

G Diagram 2: Hierarchy of Safety Controls A Elimination/Substitution (Not Feasible) B Engineering Controls (Fume Hood, Ventilation) A->B C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->D

Caption: Diagram 2: The hierarchy of controls applied to the safe handling of this compound, from most to least effective.

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